molecular formula C29H37NO6 B1247547 Zampanolide

Zampanolide

カタログ番号: B1247547
分子量: 495.6 g/mol
InChIキー: NJZJMJVVSZTAGX-UFYKQBJPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Zampanolide is a 20-membered macrolide isolated from marine sponges, recognized as a potent microtubule-stabilizing agent (MSA) . Its primary research value lies in its unique mechanism of action: it binds covalently and irreversibly to β-tubulin at the taxane-site, specifically alkylating residues N228 and H229 . This covalent binding stabilizes microtubules by promoting the reorganization of the M-loop into a short α-helix, enhancing microtubule assembly and stability in a manner similar to paclitaxel but with greater persistence . A key application of this compound is in overcoming multidrug resistance. It demonstrates low-nanomolar cytotoxicity against a wide range of cancer cell lines, including triple-negative breast cancer (TNBC) models, and, crucially, it retains this potency in cell lines that are resistant to paclitaxel and epothilones . This activity is largely attributed to its covalent mechanism, which evades P-glycoprotein (P-gp)-mediated drug efflux, resulting in a resistance factor close to 1 in resistant cell lines, compared to over 2000 for paclitaxel . Furthermore, this compound remains active against cancer cells with specific β-tubulin mutations that confer resistance to other MSAs . Recent in vivo studies have confirmed its potent and persistent antitumor efficacy in a TNBC xenograft model . Its ability to inhibit cell migration, as demonstrated in wound scratch assays, also suggests potential for investigating anti-metastatic effects . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C29H37NO6

分子量

495.6 g/mol

IUPAC名

(2Z,4E)-N-[(S)-[(1S,2E,5S,8E,10Z,14E,17S)-3,11-dimethyl-19-methylidene-7,13-dioxo-6,21-dioxabicyclo[15.3.1]henicosa-2,8,10,14-tetraen-5-yl]-hydroxymethyl]hexa-2,4-dienamide

InChI

InChI=1S/C29H37NO6/c1-5-6-7-13-27(32)30-29(34)26-19-22(4)18-25-17-21(3)16-24(35-25)12-9-11-23(31)15-20(2)10-8-14-28(33)36-26/h5-11,13-14,18,24-26,29,34H,3,12,15-17,19H2,1-2,4H3,(H,30,32)/b6-5+,11-9+,13-7-,14-8+,20-10-,22-18+/t24-,25-,26-,29-/m0/s1

InChIキー

NJZJMJVVSZTAGX-UFYKQBJPSA-N

異性体SMILES

C/C=C/C=C\C(=O)N[C@H]([C@@H]1C/C(=C/[C@@H]2CC(=C)C[C@@H](O2)C/C=C/C(=O)C/C(=C\C=C\C(=O)O1)/C)/C)O

正規SMILES

CC=CC=CC(=O)NC(C1CC(=CC2CC(=C)CC(O2)CC=CC(=O)CC(=CC=CC(=O)O1)C)C)O

同義語

(+)-zampanolide
zampanolide

製品の起源

United States

Foundational & Exploratory

Zampanolide: A Technical Guide to its Discovery, Isolation, and Characterization from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zampanolide, a complex macrolide first discovered in 1996, has emerged as a potent microtubule-stabilizing agent with significant cytotoxic activity against a broad spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its natural marine sponge sources. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its biological activity. Furthermore, this document illustrates the key experimental workflows and the compound's mechanism of action through detailed diagrams, offering a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Introduction

Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, this compound has garnered considerable attention for its potent cytotoxic and antimitotic properties. First isolated from the marine sponge Fasciospongia rimosa by Tanaka and Higa in 1996, this 20-membered macrolide has since been identified in other sponge species, such as Cacospongia mycofijiensis.[1][2] this compound's unique mode of action, which involves the covalent stabilization of microtubules, makes it a compelling candidate for the development of novel anticancer therapeutics.[1][3] This guide details the foundational methodologies for the isolation and characterization of this compound, providing a technical resource for its further investigation.

Discovery and Sourcing

This compound was initially discovered during a screening of extracts from the marine sponge Fasciospongia rimosa, collected off the coast of Okinawa, Japan.[1][4] Subsequent investigations led to its isolation from another marine sponge, Cacospongia mycofijiensis, found in the waters of Tonga.[2] The initial isolation from Fasciospongia rimosa yielded this compound at approximately 0.001% of the sponge's wet weight.

Experimental Protocols: Isolation and Purification

The isolation of this compound from marine sponges is a multi-step process involving extraction, solvent partitioning, and multiple stages of chromatography. The following protocols are based on methodologies reported for the isolation of this compound from Cacospongia mycofijiensis.

Extraction of Biomass
  • Homogenization and Extraction: Frozen sponge material (Cacospongia mycofijiensis) is homogenized and extracted with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

  • Solvent Removal: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning
  • Initial Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between methanol/water and n-hexane to remove nonpolar lipids.

  • Further Partitioning: The aqueous methanol fraction is then further partitioned with a solvent of intermediate polarity, such as dichloromethane (B109758) (DCM), to isolate the fraction containing this compound.

Chromatographic Purification

A series of chromatographic techniques are employed to purify this compound from the enriched fraction.

  • Silica (B1680970) Gel Chromatography: The DCM-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of ethyl acetate (B1210297) (EtOAc) in n-hexane. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified by RP-HPLC using a C18 column. A typical mobile phase is a gradient of acetonitrile (B52724) (MeCN) in water.

  • Final Purification: A final polishing step using isocratic HPLC conditions is often necessary to obtain pure this compound. The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods.

G Figure 1: General Workflow for this compound Isolation cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis Sponge Marine Sponge (e.g., C. mycofijiensis) Homogenization Homogenization Sponge->Homogenization Extraction Methanol Extraction Homogenization->Extraction Concentration Concentration (Crude Extract) Extraction->Concentration Partitioning1 MeOH/H2O vs. n-Hexane Concentration->Partitioning1 Partitioning2 Aqueous MeOH vs. DCM Partitioning1->Partitioning2 Aqueous Phase Silica Silica Gel Chromatography (EtOAc/Hexane Gradient) Partitioning2->Silica DCM Phase RPHPLC Reversed-Phase HPLC (C18, MeCN/H2O Gradient) Silica->RPHPLC This compound-rich Fractions FinalHPLC Final Isocratic HPLC RPHPLC->FinalHPLC Purethis compound Pure this compound FinalHPLC->Purethis compound G Figure 2: Workflow for Structure Elucidation cluster_spectrometry Mass Spectrometry cluster_nmr NMR Spectroscopy IsolatedCompound Isolated Pure Compound HRMS High-Resolution MS IsolatedCompound->HRMS NMR_1D 1D NMR (¹H, ¹³C) IsolatedCompound->NMR_1D NOESY NOESY IsolatedCompound->NOESY MolecularFormula Molecular Formula HRMS->MolecularFormula FinalStructure Elucidated Structure of this compound MolecularFormula->FinalStructure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D PlanarStructure Planar Structure NMR_2D->PlanarStructure RelativeStereo Relative Stereochemistry NOESY->RelativeStereo PlanarStructure->FinalStructure RelativeStereo->FinalStructure G Figure 3: Mechanism of this compound-Induced Microtubule Stabilization cluster_cellular Cellular Environment cluster_effects Cellular Effects This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Covalent Binding to β-Tubulin (His229) Microtubule Dynamic Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization StableMicrotubule Stabilized Microtubule Bundles Microtubule->StableMicrotubule Stabilization by this compound MitoticArrest Mitotic Arrest (G2/M Phase) StableMicrotubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

References

Zampanolide's Mechanism of Action on Tubulin Polymerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zampanolide, a marine-derived macrolide, is a potent microtubule-stabilizing agent (MSA) that exhibits strong antiproliferative activity against a broad range of cancer cell lines, including those resistant to taxanes. Its unique mechanism of action, centered around the covalent modification of β-tubulin, distinguishes it from other classical MSAs like paclitaxel. This guide provides a comprehensive technical overview of this compound's interaction with tubulin, detailing its binding site, the kinetics of its covalent adduction, and its downstream effects on microtubule polymerization and cellular function. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying this compound's mechanism, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action: Covalent Modification and Microtubule Stabilization

This compound exerts its biological effects by directly binding to β-tubulin, a fundamental component of microtubules. Unlike many other microtubule-targeting agents that bind non-covalently, this compound forms a stable, covalent bond with its target.[1][2] This irreversible interaction is a key feature of its mechanism, contributing to its persistent biological activity and its ability to overcome certain drug resistance mechanisms.[2]

Binding Site and Covalent Adduct Formation

This compound binds to the taxane (B156437) luminal site on β-tubulin.[1][3] Mass spectrometry studies have identified that this compound irreversibly alkylates β-tubulin at residues Asparagine 228 (Asn228) and Histidine 229 (His229), with the bond to His229 being more predominant.[1][4] This covalent linkage is formed through the α,β-unsaturated ketone moiety present in the this compound structure.[5] The formation of this adduct is observed in both unassembled α,β-tubulin dimers and in polymerized microtubules.[1]

M-Loop Stabilization and Promotion of Tubulin Polymerization

Upon binding, this compound induces a conformational change in the M-loop of β-tubulin, a region critical for the lateral contacts between tubulin protofilaments within a microtubule.[2][4] This stabilization of the M-loop into a more structured helical conformation promotes the assembly-prone state of tubulin.[4][6] Consequently, this compound acts as a potent microtubule-stabilizing agent, effectively promoting the polymerization of tubulin into microtubules and inhibiting their depolymerization.[2][4] The kinetics of this compound-induced tubulin polymerization are rapid, similar to those of paclitaxel, and contrast with the lag phase observed with other covalent stabilizers like the taccalonolides.[2][7]

Allosteric Effects on Other Ligand Binding Sites

The covalent modification of the taxane site by this compound has been shown to allosterically influence other ligand binding sites on the tubulin dimer. This indicates a degree of cross-talk between different functional domains of the protein. Specifically, this compound binding affects the colchicine (B1669291) binding site and reduces the affinity of the exchangeable nucleotide binding site (E-site) for GTP.[6][8][9]

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
P388Leukemia2-10[4]
A549Lung2-10[4]
HT29Colon2-10[4]
Mel28Melanoma2-10[4]
HL-60LeukemiaLow nM[4]
1A9Ovarian3.6 - 23.3[10]
A2780Ovarian1.4 - 7.1[4]
OVCAR 8Ovarian20[4]
SKM-1LeukemiaLow nM[4]
U937LymphomaLow nM[4]
MDA-MB-231Triple-Negative Breast2.8 - 5.4[11]
MDA-MB-468Triple-Negative Breast2.8 - 5.4[11]
HCC1806Triple-Negative Breast2.8 - 5.4[11]
HCC1937Triple-Negative Breast2.8 - 5.4[11]
HCC38Triple-Negative Breast2.8 - 5.4[11]
BT-549Triple-Negative Breast2.8 - 5.4[11]
Table 2: Activity of this compound in Drug-Resistant Cancer Cell Lines
Cell LineParental Cell LineResistance MechanismThis compound IC50 (nM)Paclitaxel IC50 (nM)Resistance Ratio (this compound)Resistance Ratio (Paclitaxel)Reference
A2780ADA2780P-gp overexpression1.5 - 7.5415 - 10651.1 - 1.2148 - 2315[4]
NCI/ADR-RESOVCAR 8P-gp overexpression25>50001.25>667[4]
Table 3: Biochemical Parameters of this compound-Tubulin Interaction
ParameterValueConditionsReference
Tubulin Polymerization Critical Concentration (Cr)4.1 µMPEDTA4 buffer[12]
Tubulin Polymerization Critical Concentration (Cr)0.81 ± 0.16 µMGAB buffer + 1 mM GTP[1]
Mant-GTP Binding Affinity (Kb) to Tubulin(12 ± 2) x 10^5 M-125°C[8]
Mant-GTP Binding Affinity (Kb) to this compound-Tubulin Adduct(1.4 ± 0.3) x 10^5 M-125°C[8]
Apparent Kinetic Rate Constant (Dactylolide)~0.12 h-1-[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the rate and extent of tubulin polymerization in vitro.

Materials:

  • Lyophilized porcine brain tubulin (≥99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • Cold 96-well plates

  • Temperature-controlled spectrophotometer capable of reading at 340 nm

Protocol:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.

    • Prepare a 10 mM GTP stock by diluting the 100 mM stock in General Tubulin Buffer.

    • Prepare the final polymerization buffer (GPEM) consisting of General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep all solutions on ice.

  • Assay Setup:

    • In a pre-chilled 96-well plate on ice, add 10 µL of this compound at various concentrations (typically ranging from nanomolar to micromolar) or vehicle control (DMSO) to respective wells.

    • Add 90 µL of the cold tubulin solution in polymerization buffer to each well. The final tubulin concentration should be in the range of 20-30 µM.

  • Measurement of Polymerization:

    • Immediately place the 96-well plate into a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis:

    • Plot absorbance at 340 nm versus time to generate polymerization curves.

    • The rate of polymerization can be determined from the initial slope of the curve, and the extent of polymerization is indicated by the plateau of the curve.

Mass Spectrometry for Identification of Covalent Adducts

This protocol outlines the general steps for identifying the covalent binding site of this compound on β-tubulin.

Materials:

  • Purified tubulin

  • This compound

  • Reaction buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • C18 desalting columns

  • High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF)

Protocol:

  • Incubation and Alkylation:

    • Incubate purified tubulin (e.g., 10 µM) with an excess of this compound (e.g., 50 µM) in reaction buffer at 37°C for a defined period (e.g., 1-4 hours) to allow for covalent bond formation.

  • Reduction and Alkylation of Cysteines:

    • Denature the protein by adding a denaturing agent (e.g., urea (B33335) or guanidinium (B1211019) chloride).

    • Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

    • Alkylate free cysteines by adding IAM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the denaturant concentration.

    • Add trypsin at a 1:20 to 1:50 (w/w) ratio of trypsin to tubulin and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid.

    • Desalt the peptides using a C18 column according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the tubulin protein sequence using a database search engine (e.g., Mascot, Sequest).

    • Include a variable modification corresponding to the mass of this compound on asparagine and histidine residues in the search parameters.

    • Manually validate the identified peptide-spectrum matches to confirm the site of adduction.

Visualizations

Signaling Pathway of this compound Action

Zampanolide_Mechanism This compound This compound Tubulin αβ-Tubulin Dimer (Unstable M-loop) This compound->Tubulin Binds to Taxane Site Covalent_Adduct This compound-Tubulin Covalent Adduct Tubulin->Covalent_Adduct Forms covalent bond (β-tubulin His229/Asn228) M_Loop_Stabilization M-Loop Stabilization (Assembly-prone conformation) Covalent_Adduct->M_Loop_Stabilization Polymerization Increased Tubulin Polymerization M_Loop_Stabilization->Polymerization Depolymerization Decreased Microtubule Depolymerization M_Loop_Stabilization->Depolymerization MT_Stabilization Microtubule Stabilization Polymerization->MT_Stabilization Depolymerization->MT_Stabilization Cellular_Effects Mitotic Arrest, Apoptosis MT_Stabilization->Cellular_Effects

Caption: this compound's mechanism of action on tubulin.

Experimental Workflow for this compound-Tubulin Interaction Analysis

Experimental_Workflow start Start tubulin_poly_assay In Vitro Tubulin Polymerization Assay start->tubulin_poly_assay ms_analysis Mass Spectrometry for Covalent Adduct Identification start->ms_analysis cell_based_assays Cell-Based Assays (e.g., Cytotoxicity, Mitotic Arrest) start->cell_based_assays confirm_stabilization Confirm Microtubule Stabilization tubulin_poly_assay->confirm_stabilization identify_binding_site Identify Covalent Binding Site ms_analysis->identify_binding_site evaluate_cellular_activity Evaluate Cellular Activity cell_based_assays->evaluate_cellular_activity mechanism_elucidation Mechanism of Action Elucidated confirm_stabilization->mechanism_elucidation identify_binding_site->mechanism_elucidation evaluate_cellular_activity->mechanism_elucidation

Caption: Workflow for analyzing this compound-tubulin interactions.

Logical Relationship: this compound vs. Other Microtubule Stabilizing Agents

MSA_Comparison msa Microtubule Stabilizing Agents (MSAs) taxane_site_binders Taxane Site Binders msa->taxane_site_binders non_taxane_site_binders Non-Taxane Site Binders msa->non_taxane_site_binders non_covalent Non-Covalent Binders taxane_site_binders->non_covalent covalent Covalent Binders taxane_site_binders->covalent laulimalide Laulimalide, Peloruside A non_taxane_site_binders->laulimalide paclitaxel Paclitaxel, Docetaxel non_covalent->paclitaxel This compound This compound covalent->this compound other_covalent Cyclostreptin, Taccalonolides covalent->other_covalent

Caption: Classification of this compound among MSAs.

References

The Covalent Embrace: A Technical Guide to Zampanolide's Interaction with β-Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular intricacies of the covalent binding of Zampanolide, a potent microtubule-stabilizing agent, to its target, β-tubulin. This compound, a macrolide of marine origin, has garnered significant interest in the field of oncology for its unique mechanism of action that circumvents certain drug resistance pathways.[1][2][3][4] This document provides a comprehensive overview of the binding mechanism, quantitative interaction data, and detailed experimental protocols for studying this interaction, serving as a valuable resource for researchers in drug discovery and development.

Mechanism of Covalent Adduct Formation

This compound exerts its potent cytotoxic and microtubule-stabilizing effects through a covalent and irreversible binding to β-tubulin.[5][6] This mechanism distinguishes it from non-covalent microtubule stabilizers like paclitaxel (B517696).

Binding Site and Stoichiometry: Mass spectrometry and X-ray crystallography studies have unequivocally identified the binding site of this compound within the taxane (B156437) luminal site of β-tubulin.[1][7][8] The covalent bond is formed between the C9 of this compound's α,β-unsaturated ketone and the nucleophilic side chains of two specific amino acid residues: Asparagine 228 (N228) and Histidine 229 (H229) .[1] The binding occurs with a precise 1:1 stoichiometry , meaning one molecule of this compound binds to one molecule of β-tubulin.[1][8]

Conformational Changes and Microtubule Stabilization: Upon covalent binding, this compound induces a significant conformational change in β-tubulin. A critical structural element, the M-loop, which is typically disordered in the tubulin dimer, becomes structured into a short helix.[5][7][9] This M-loop stabilization is crucial for enhancing the lateral contacts between tubulin protofilaments, thereby promoting microtubule assembly and preventing their disassembly.[5][7] This mechanism of action is shared with paclitaxel, but the covalent nature of this compound's binding leads to a more persistent and irreversible stabilization of the microtubule network.[5][9]

G cluster_0 Cellular Environment cluster_1 Binding and Adduct Formation cluster_2 Conformational Changes and Stabilization This compound This compound Non-covalent Complex Non-covalent Complex This compound->Non-covalent Complex Initial Binding β-tubulin β-tubulin β-tubulin->Non-covalent Complex Taxane Site Covalent Adduct Covalent Adduct Non-covalent Complex->Covalent Adduct Nucleophilic attack (N228/H229) M-loop Structuring M-loop Structuring Covalent Adduct->M-loop Structuring Induces Microtubule Stabilization Microtubule Stabilization M-loop Structuring->Microtubule Stabilization Promotes

Quantitative Data

The interaction between this compound and tubulin, as well as its cellular effects, have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM)Reference
A2780Ovarian Carcinoma7.1 ± 0[1]
A2780ADOvarian Carcinoma (P-gp overexpressing)7.5 ± 0.6[1]
PC-3Prostate Cancer0.29 - 0.46 µM[2]
DU145Prostate Cancer0.29 - 0.46 µM[2]
PC-3/DTXProstate Cancer (Docetaxel-resistant)0.29 - 0.46 µM[2]
DU145/DTXProstate Cancer (Docetaxel-resistant)0.29 - 0.46 µM[2]
A549Lung Carcinoma3.2 ± 0.4[8]
MCF-7Breast Cancer6.5 ± 0.7[8]
HCT116Colon Carcinoma7.2 ± 0.8[8]
MDA-MB-231Triple-Negative Breast Cancer2.8 - 5.4[9]
MDA-MB-453Triple-Negative Breast Cancer2.8 - 5.4[9]
BT-549Triple-Negative Breast Cancer2.8 - 5.4[9]
HCC70Triple-Negative Breast Cancer2.8 - 5.4[9]
HCC1806Triple-Negative Breast Cancer2.8 - 5.4[9]
HCC1937Triple-Negative Breast Cancer2.8 - 5.4[9]

Table 2: Biochemical Interaction Parameters

ParameterValueConditionsReference
Stoichiometry of Binding1:1 (this compound:β-tubulin)Purified tubulin[1][8]
Critical Concentration (Cr) for Tubulin Assembly4.1 µMPEDTA4 buffer, 1 mM GTP, 37°C[1]
Mant-GTP Binding Affinity (Unmodified Tubulin)12 ± 2 x 10⁵ M⁻¹25°C[10][11]
Mant-GTP Binding Affinity (this compound-Tubulin Adduct)1.4 ± 0.3 x 10⁵ M⁻¹25°C[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the covalent binding of this compound to β-tubulin.

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Protocol: [9]

  • Preparation of Reagents:

    • Purified porcine tubulin (e.g., from Cytoskeleton, Inc.).

    • GPEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP.

    • 10% glycerol (B35011) in GPEM buffer.

    • This compound stock solution (e.g., 2 mM in DMSO).

    • Control compounds (e.g., paclitaxel as a positive control, combretastatin (B1194345) A-4 as a negative control for stabilization).

  • Assay Procedure:

    • Keep all components on ice during preparation.

    • In a 96-well plate, add 1 µL of the 2 mM compound stock to individual wells containing GPEM buffer with 10% glycerol to achieve a final concentration of 20 µM in a total volume of 100 µL.

    • Add purified tubulin to a final concentration of 20 µM to each well.

    • Measure the absorbance at 340 nm every minute for a duration of 40 minutes at 37°C using a plate reader. An increase in absorbance indicates microtubule polymerization.

G Prepare_Reagents Prepare Reagents (Tubulin, Buffers, this compound) Dispense_Compounds Dispense this compound and Controls into 96-well plate Prepare_Reagents->Dispense_Compounds Add_Tubulin Add Purified Tubulin to each well Dispense_Compounds->Add_Tubulin Incubate_and_Read Incubate at 37°C Measure A340 nm over time Add_Tubulin->Incubate_and_Read Data_Analysis Analyze Polymerization Curves Incubate_and_Read->Data_Analysis

Mass Spectrometry for Adduct Identification

This method is used to identify the specific amino acid residues on β-tubulin that are covalently modified by this compound.

Protocol: (Adapted from[1])

  • Sample Preparation:

    • Incubate purified tubulin (or microtubules) with this compound.

    • Perform in-solution or in-gel tryptic digestion of the tubulin-Zampanolide adduct and control (unmodified) tubulin.

  • LC-MS/MS Analysis:

    • Inject the resulting peptide mixtures onto a C18 reversed-phase microcolumn for desalting and separation using a liquid chromatography system.

    • Analyze the eluted peptides using a mass spectrometer (e.g., a hybrid quadrupole time-of-flight or Orbitrap instrument).

    • Perform data-dependent acquisition, where the instrument automatically selects peptide precursor ions for fragmentation (MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database containing tubulin.

    • Use search parameters that allow for the detection of a mass shift corresponding to the addition of this compound on specific amino acid residues (e.g., N and H).

    • Manually validate the MS/MS spectra of modified peptides to confirm the site of modification.

G Incubation Incubate Tubulin with this compound Digestion Tryptic Digestion Incubation->Digestion LC_Separation LC Separation of Peptides Digestion->LC_Separation MS_Analysis Mass Spectrometry (MS and MS/MS) LC_Separation->MS_Analysis Database_Search Database Search and Adduct Identification MS_Analysis->Database_Search

Cell-Based Cytotoxicity Assay (MTT/SRB)

These assays are used to determine the concentration of this compound that inhibits cell proliferation or kills cancer cells.

MTT Assay Protocol: (Adapted from[1])

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

SRB Assay Protocol: (Adapted from[9])

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with sulforhodamine B (SRB) solution.

  • Washing: Wash away the unbound dye with acetic acid.

  • Dye Solubilization: Solubilize the protein-bound dye with a Tris-base solution.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 510 nm).

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of drug that inhibits cell growth by 50%).

X-ray Crystallography of the Tubulin-Zampanolide Complex

This technique provides a high-resolution, three-dimensional structure of this compound bound to tubulin, offering detailed insights into the molecular interactions.

Protocol: (General principles adapted from[7][12][13])

  • Protein Complex Formation: Form a stable complex of tubulin with a crystallization-assisting protein (e.g., a stathmin-like domain) and this compound.

  • Crystallization: Screen for crystallization conditions by varying parameters such as precipitant concentration, pH, and temperature using techniques like vapor diffusion.

  • Data Collection: Expose the resulting crystals to a high-intensity X-ray beam (e.g., at a synchrotron source) to collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known tubulin structure as a model. Refine the atomic coordinates of the protein and the ligand to fit the electron density map.

  • Structural Analysis: Analyze the final structure to identify the precise binding mode of this compound, the covalent linkage, and the conformational changes induced in tubulin.

Conclusion

This compound's covalent binding to β-tubulin represents a compelling mechanism for potent anticancer activity, particularly in the context of drug resistance. The irreversible nature of this interaction leads to sustained microtubule stabilization and cytotoxicity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to design novel covalent inhibitors targeting the tubulin cytoskeleton. The continued investigation into the nuanced interactions of compounds like this compound will undoubtedly pave the way for the development of next-generation chemotherapeutics.

References

Zampanolide: A Technical Guide to a Covalent Microtubule-Stabilizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of zampanolide, a potent microtubule-stabilizing agent (MSA) with a unique covalent binding mechanism. This compound, originally isolated from the marine sponge Fasciospongia rimosa, has demonstrated significant cytotoxic activity against a range of cancer cell lines, including those resistant to conventional chemotherapeutics like paclitaxel.[1][2] Its distinct mechanism of action and potent antiproliferative effects make it a compound of high interest for oncology research and drug development.

Mechanism of Action

This compound exerts its biological effects by promoting the polymerization and stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[1][2] Unlike non-covalent stabilizers such as paclitaxel, this compound forms an irreversible covalent bond with its target, β-tubulin.[2][3][4]

Binding Site and Covalent Adduct Formation: this compound binds to the taxane (B156437) site on β-tubulin.[1][4][5] Mass spectrometry and structural studies have confirmed that it covalently reacts with residues Asn228 (N228) and His229 (H229) within this luminal pocket.[1] This covalent linkage is key to its persistent and potent stabilizing effect. The interaction stabilizes the M-loop of β-tubulin, promoting a conformation that favors lateral contacts between protofilaments, which is crucial for microtubule stability.[3][5] This mechanism of M-loop stabilization is shared with paclitaxel, but the covalent nature of this compound's binding makes the effect more durable.[3][4]

Cellular Consequences: The irreversible stabilization of microtubules disrupts their normal dynamics, which are critical for the formation and function of the mitotic spindle during cell division.[1][2] This leads to a cascade of cellular events:

  • Mitotic Arrest: Cells are unable to progress through mitosis, leading to an arrest in the G2/M phase of the cell cycle.[1][3][4]

  • Spindle Assembly Checkpoint (SAC) Activation: The presence of abnormal, hyper-stabilized spindles activates the SAC, preventing the onset of anaphase.

  • Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), leading to the elimination of cancer cells.

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// Invisible nodes for alignment {rank=same; ZMP; Tubulin;} } Caption: Covalent binding and downstream cellular effects of this compound.

Quantitative Data

This compound exhibits potent antiproliferative and cytotoxic activity across numerous cancer cell lines, often in the low nanomolar range. Its efficacy is notably retained in cell lines that have developed resistance to other microtubule-targeting agents, such as paclitaxel, partly due to its covalent binding mechanism which may circumvent efflux pump-mediated resistance.[2][6]

Table 1: In Vitro Antiproliferative Activity of this compound
Cell LineCancer TypePotency MetricValue (nM)CommentsReference
Human Ovarian Cancer
1A9Ovarian CarcinomaIC₅₀3.6 - 23.3Range observed for natural and synthetic this compound[2]
A2780Ovarian Carcinoma (sensitive)IC₅₀1.5-[7]
A2780ADOvarian Carcinoma (resistant)IC₅₀2.1Overexpresses P-glycoprotein (P-gp); Resistance Ratio: 1.4[2][7]
Triple-Negative Breast Cancer
MDA-MB-231Breast AdenocarcinomaGI₅₀2.8-[3]
MDA-MB-468Breast AdenocarcinomaGI₅₀5.4-[3]
HCC1937Breast CarcinomaGI₅₀4.3-[3]
Human Prostate Cancer
PC-3Prostate AdenocarcinomaIC₅₀0.29 - 0.86 µMData for this compound mimics, not parent compound[8]
DU145Prostate CarcinomaIC₅₀0.29 - 0.46 µMData for this compound mimics, not parent compound[8]
Other Cell Lines
A549Lung CarcinomaIC₅₀10-[1]
HeLaCervical AdenocarcinomaIC₅₀12.3-[2]

IC₅₀ (Half-maximal inhibitory concentration): Concentration causing 50% inhibition of cell proliferation. GI₅₀ (Half-maximal growth inhibition): Concentration causing 50% inhibition of cell growth.

Table 2: Biochemical Activity of this compound
Assay TypeParameterValue (µM)ConditionsReference
Tubulin Polymerization AssayCr0.81 ± 0.16Critical concentration of tubulin required for assembly[1]
Tubulin Polymerization AssayCr (DCX)0.65 ± 0.05Comparative value for Docetaxel (DCX) under the same conditions[1]
Nucleotide Binding AffinityKₐ (GTP)1.4 ± 0.3 x 10⁵ M⁻¹Affinity of Mant-GTP to this compound-tubulin adduct[9][10]
Nucleotide Binding AffinityKₐ (GTP)12 ± 2 x 10⁵ M⁻¹Affinity of Mant-GTP to unmodified tubulin[9][10]

Cr: Critical concentration of tubulin for polymerization. A lower value indicates a stronger promotion of assembly. Kₐ: Association constant.

Key Experimental Protocols

The following are detailed methodologies for assays commonly used to characterize this compound and other microtubule-stabilizing agents.

In Vitro Tubulin Polymerization Assay (Light Scattering)

This assay measures the effect of a compound on the rate and extent of tubulin polymerization into microtubules by monitoring changes in light scattering (absorbance).

Materials:

  • Purified tubulin (e.g., porcine brain tubulin, >99% pure)

  • G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (Guanosine-5'-triphosphate), 100 mM stock

  • Glycerol

  • This compound (or other test compounds) dissolved in DMSO

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

  • 96-well plates (UV-transparent)

Procedure:

  • Preparation: Chill all reagents, buffers, and plates on ice.

  • Reaction Mixture: In a microcentrifuge tube on ice, prepare the reaction mixture. For a final volume of 100 µL per well:

    • G-PEM Buffer with 10% glycerol.

    • Purified tubulin to a final concentration of 2-4 mg/mL (e.g., 20 µM).

    • Test compound (e.g., this compound) to the desired final concentration (e.g., 20 µM). Include a DMSO-only vehicle control.

  • Initiation: To initiate polymerization, add GTP to a final concentration of 1 mM. Mix gently but thoroughly by pipetting.

  • Measurement: Immediately transfer 100 µL of the reaction mixture to the wells of a pre-chilled 96-well plate.

  • Incubation and Reading: Place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 40-60 minutes.

  • Analysis: Plot absorbance (OD at 340 nm) versus time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of compound-treated samples to the vehicle control. Stabilizing agents like this compound will show a faster rate and/or a higher final extent of polymerization.[3][11]

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Cell Viability / Cytotoxicity Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is widely used to assess the cytotoxicity of anticancer agents.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (or other test compounds)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader capable of reading absorbance at 510 nm

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle control (DMSO) and untreated wells. Incubate for the desired exposure time (e.g., 48-72 hours).

  • Cell Fixation: Gently aspirate the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the drug concentration and determine the GI₅₀ or IC₅₀ value using non-linear regression analysis.[3]

Immunofluorescence Microscopy of Cellular Microtubules

This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.

Materials:

  • Cells (e.g., A549, HCC1937) grown on glass coverslips in a multi-well plate

  • This compound

  • Formaldehyde (B43269), 4% in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 2% BSA in PBS)

  • Primary antibody: Mouse anti-α-tubulin monoclonal antibody

  • Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear stain: DAPI or Hoechst 33342

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to attach. Treat the cells with the desired concentration of this compound (e.g., 50-100 nM) or vehicle (DMSO) for 18-24 hours.[1][3]

  • Fixation: Wash cells with warm PBS. Fix the cells by incubating with 4% formaldehyde for 20-30 minutes at room temperature.[12]

  • Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with permeabilization buffer for 10-20 minutes.[11][12]

  • Blocking: Wash twice with PBS. Block non-specific antibody binding by incubating with blocking buffer for 45-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS. Incubate with a nuclear stain like DAPI (e.g., 1 µg/mL) for 5-10 minutes.

  • Mounting and Imaging: Wash a final three times with PBS. Mount the coverslips onto glass slides using mounting medium. Image the cells using a fluorescence microscope. This compound-treated cells are expected to show dense microtubule bundling and abnormal mitotic spindles (asters) compared to the fine filamentous network in control cells.[1]

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// Edges ZMP -> MT_Stab [color="#5F6368"]; MT_Stab -> Spindle [color="#5F6368"]; Spindle -> SAC [color="#5F6368"]; SAC -> APC [color="#5F6368"]; APC -> Securin [color="#5F6368"]; Securin -> Arrest [color="#5F6368"]; Arrest -> Apoptosis [label="Prolonged\nArrest", color="#5F6368", fontcolor="#5F6368"]; } Caption: Cellular signaling cascade initiated by this compound.

References

The Structure-Activity Relationship of Zampanolide and its Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent Microtubule Stabilizing Agent

Zampanolide, a complex macrolide first isolated from the marine sponge Fasciospongia rimosa in 1996, has emerged as a promising lead compound in the development of novel anticancer therapeutics.[1][2] Its potent cytotoxicity against a broad range of cancer cell lines, including those exhibiting multi-drug resistance, is attributed to its unique mechanism of action as a microtubule-stabilizing agent (MSA).[3][4][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogues, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, the impact of structural modifications on its biological activity, present quantitative data in a structured format, and provide detailed experimental protocols for key assays.

Mechanism of Action: Covalent Stabilization of Microtubules

This compound exerts its cytotoxic effects by promoting the polymerization of tubulin and stabilizing the resulting microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][6] Unlike many other MSAs such as paclitaxel, this compound forms a covalent bond with β-tubulin within the taxane (B156437) binding site.[1] This irreversible binding is a key feature that allows this compound to overcome certain mechanisms of drug resistance.[7]

Mass spectrometry studies have revealed that this compound covalently reacts with residues N228 and H229 in the taxane site of β-tubulin.[1] High-resolution crystal structures of the αβ-tubulin-Zampanolide complex have further elucidated this interaction, showing that the side chain of this compound induces a conformational change in the M-loop of β-tubulin, structuring it into a short helix.[8] This M-loop stabilization enhances lateral contacts between tubulin protofilaments, thereby promoting microtubule assembly and stability.[7][8]

Zampanolide_Mechanism_of_Action This compound This compound Tubulin β-Tubulin (Taxane Pocket) This compound->Tubulin Binds to Covalent_Bond Covalent Bond Formation (N228, H229) Tubulin->Covalent_Bond Induces M_Loop M-Loop Stabilization Covalent_Bond->M_Loop MT_Stabilization Microtubule Stabilization M_Loop->MT_Stabilization G2M_Arrest G2/M Cell Cycle Arrest MT_Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis SAR_Summary cluster_modifications Structural Modifications cluster_activity Impact on Activity This compound This compound Core Structure Side_Chain N-acyl Hemiaminal Side Chain This compound->Side_Chain Enone α,β-Unsaturated Ketone This compound->Enone THP_Ring Tetrahydropyran Ring This compound->THP_Ring C13_Methylene C13-Methylene This compound->C13_Methylene Linearization Macrocycle Linearization This compound->Linearization Essential Essential for High Potency Side_Chain->Essential Crucial Crucial for Covalent Binding Enone->Crucial Tolerates_Modification Tolerates Modification THP_Ring->Tolerates_Modification Dispensable Largely Dispensable C13_Methylene->Dispensable Retains_Potency Potency Retained Linearization->Retains_Potency Experimental_Workflow start Design & Synthesize This compound Analogue biochem_assay Biochemical Assay: Tubulin Polymerization start->biochem_assay cell_based_assay Cell-Based Assays start->cell_based_assay sar_analysis SAR Analysis & Iteration biochem_assay->sar_analysis cytotoxicity Cytotoxicity Assay (e.g., SRB) cell_based_assay->cytotoxicity cell_cycle Cell Cycle Analysis cell_based_assay->cell_cycle microscopy Immunofluorescence Microscopy cell_based_assay->microscopy cytotoxicity->sar_analysis cell_cycle->sar_analysis microscopy->sar_analysis

References

Zampanolide: A Potent Microtubule-Stabilizing Agent with Broad-Spectrum Cytotoxic Activity Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Zampanolide, a marine-derived macrolide, has emerged as a potent cytotoxic agent with significant potential in oncology research and drug development. First isolated from the marine sponge Fasciospongia rimosa, this natural product exhibits profound anti-proliferative effects against a wide array of cancer cell lines, including those exhibiting multi-drug resistance. Its unique mechanism of action, centered on the stabilization of microtubules, distinguishes it from other tubulin-binding agents and underscores its promise as a novel anti-cancer therapeutic. This technical guide provides a comprehensive overview of the cytotoxic activity of this compound, detailing its effects on various cancer cell lines, the underlying molecular mechanisms, and the experimental protocols used to elucidate its activity.

Cytotoxic Activity of this compound

This compound demonstrates potent cytotoxic and anti-proliferative activity in the low nanomolar range across numerous human cancer cell lines. Its efficacy extends to cell lines that have developed resistance to other microtubule-targeting drugs, such as paclitaxel.[1] This is largely attributed to its unique covalent binding to β-tubulin.[2][3]

Quantitative Data on Cytotoxic Activity

The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values of this compound in various cancer cell lines.

Cancer TypeCell LineIC50 (nM)Reference(s)
LeukemiaP3882 - 10[1]
Lung CarcinomaA5492 - 10[1]
Colon AdenocarcinomaHT292 - 10[1]
MelanomaMel282 - 10[1]
LeukemiaHL-60Low Nanomolar[1]
Ovarian Cancer1A9Low Nanomolar[1]
Ovarian CancerA27801.4 - 7.1[1]
Ovarian Cancer (Drug-Resistant)A2780AD1.5 - 7.5[1]
Ovarian CancerOVCAR 820[1]
Myeloid LeukemiaSKM-1Low Nanomolar[1]
Histiocytic LymphomaU937Low Nanomolar[1]
Breast Cancer (TNBC)MDA-MB-231GI50: 2.8 - 5.4[4][5]
Breast Cancer (TNBC)HCC1937GI50: 2.8 - 5.4[4][5]
Breast Cancer (TNBC)BT-549GI50: 2.8 - 5.4[4][5]
Breast Cancer (TNBC)SUM-159GI50: 2.8 - 5.4[4][5]
Breast Cancer (TNBC)MDA-MB-468GI50: 2.8 - 5.4[4][5]
Breast Cancer (TNBC)HCC1806GI50: 2.8 - 5.4[4][5]

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

The primary mechanism of this compound's cytotoxic activity is its interaction with the microtubule cytoskeleton.[6][7] Unlike many other microtubule-stabilizing agents that bind non-covalently, this compound forms a covalent bond with β-tubulin at the taxane-binding site.[2][8]

This covalent modification has several significant consequences:

  • Enhanced Microtubule Stabilization: this compound potently promotes the polymerization of tubulin into stable microtubules, disrupting the dynamic instability required for normal cellular processes.[7][9]

  • Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[1][2][9]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[10]

  • Overcoming Drug Resistance: The covalent nature of this compound's binding makes it less susceptible to efflux by P-glycoprotein (P-gp), a common mechanism of multi-drug resistance.[1]

The following diagram illustrates the proposed signaling pathway of this compound-induced cytotoxicity.

Zampanolide_Pathway This compound Signaling Pathway This compound This compound Tubulin β-Tubulin (Taxane Site) This compound->Tubulin Covalent Binding Microtubules Microtubule Stabilization Tubulin->Microtubules Dynamics Disruption of Microtubule Dynamics Microtubules->Dynamics Spindle Mitotic Spindle Dysfunction Dynamics->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged Arrest

This compound Signaling Pathway

Experimental Protocols

The cytotoxic activity of this compound is typically assessed using in vitro cell viability and proliferation assays. The following are detailed methodologies for the MTT and Sulforhodamine B (SRB) assays, commonly employed for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest cells in the exponential growth phase and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

The following diagram outlines the workflow for the MTT assay.

MTT_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Workflow
Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% acetic acid)

  • Solubilization buffer (10 mM Tris base, pH 10.5)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully remove the supernatant and wash the wells five times with 200 µL of 1% acetic acid. Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and plot a dose-response curve to determine the GI50 value.

The following diagram illustrates the workflow for the SRB assay.

SRB_Workflow SRB Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48-72h C->D E Fix cells with TCA D->E F Wash and dry plates E->F G Stain with SRB F->G H Wash and dry plates G->H I Solubilize bound dye H->I J Measure absorbance at 510 nm I->J K Calculate GI50 J->K

SRB Assay Workflow

Conclusion

This compound is a remarkably potent cytotoxic agent with a broad spectrum of activity against various cancer cell lines, including those resistant to conventional chemotherapeutics. Its unique mechanism of covalent microtubule stabilization leading to mitotic arrest and apoptosis presents a compelling avenue for the development of novel anti-cancer drugs. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize and harness the therapeutic potential of this compound. Further investigation into its in vivo efficacy, pharmacokinetic properties, and potential for combination therapies is warranted to fully realize its clinical promise.

References

Zampanolide: A Covalent Microtubule Stabilizer Overcoming Paclitaxel Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paclitaxel (B517696), a cornerstone of cancer chemotherapy, faces a significant challenge in the form of drug resistance, often mediated by mechanisms such as P-glycoprotein (P-gp) mediated drug efflux and mutations in its target, β-tubulin. Zampanolide, a marine-derived macrolide, has emerged as a potent microtubule-stabilizing agent with a unique mechanism of action that effectively circumvents these resistance pathways. By forming a covalent bond with β-tubulin at the taxane-binding site, this compound exhibits persistent and potent cytotoxic activity against cancer cell lines that are highly resistant to paclitaxel. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on paclitaxel-resistant cancer cells, including quantitative data on its efficacy, detailed experimental protocols for its study, and a visualization of its mechanism of action.

Introduction

Microtubule-targeting agents (MTAs) are a critical class of anticancer drugs that disrupt the dynamics of the microtubule cytoskeleton, leading to cell cycle arrest and apoptosis. Paclitaxel, one of the most successful MTAs, stabilizes microtubules, thereby inhibiting their dynamic instability, which is essential for mitotic spindle formation and cell division.[1] However, the clinical efficacy of paclitaxel is often limited by the development of drug resistance.

This compound is a natural product isolated from the marine sponge Cacospongia mycofijiensis.[2] It acts as a microtubule-stabilizing agent, similar to paclitaxel, but with a key distinction: it binds covalently to β-tubulin.[3] This irreversible binding confers a significant advantage, allowing this compound to maintain its potent anticancer activity in cells that have developed resistance to non-covalently binding taxanes like paclitaxel.[2][4]

Mechanism of Action: Covalent Binding and Microtubule Stabilization

This compound's primary mechanism of action is the stabilization of microtubules. It binds to the taxane-binding site on β-tubulin and forms a covalent bond, a feature that distinguishes it from paclitaxel.[3] This covalent interaction leads to irreversible stabilization of the microtubule polymer, promoting tubulin assembly and leading to a potent G2/M phase cell cycle arrest.[1][2]

The consequence of this stable microtubule polymerization is the disruption of the mitotic spindle, preventing proper chromosome segregation and ultimately triggering apoptosis. The covalent nature of this compound's binding is hypothesized to be the key to its efficacy in paclitaxel-resistant cells.

Diagram: this compound's Covalent Binding to β-Tubulin

cluster_0 This compound-Tubulin Interaction cluster_1 Downstream Cellular Effects This compound This compound β-Tubulin (Taxane Site) β-Tubulin (Taxane Site) This compound->β-Tubulin (Taxane Site) Binds to Covalent Bond Formation Covalent Bond Formation β-Tubulin (Taxane Site)->Covalent Bond Formation Reacts with Irreversibly Modified Tubulin Irreversibly Modified Tubulin Covalent Bond Formation->Irreversibly Modified Tubulin Results in Microtubule Stabilization Microtubule Stabilization Irreversibly Modified Tubulin->Microtubule Stabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Stabilization->Mitotic Spindle Disruption G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Disruption->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis Seed Cells Seed Cells Drug Treatment Drug Treatment Seed Cells->Drug Treatment Cell Fixation (TCA) Cell Fixation (TCA) Drug Treatment->Cell Fixation (TCA) Washing Washing Cell Fixation (TCA)->Washing Staining (SRB) Staining (SRB) Washing->Staining (SRB) Destaining (Acetic Acid) Destaining (Acetic Acid) Staining (SRB)->Destaining (Acetic Acid) Solubilization (Tris) Solubilization (Tris) Destaining (Acetic Acid)->Solubilization (Tris) Absorbance Reading Absorbance Reading Solubilization (Tris)->Absorbance Reading This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Spindle Assembly Checkpoint Activation Spindle Assembly Checkpoint Activation Mitotic Arrest (G2/M)->Spindle Assembly Checkpoint Activation Intrinsic Apoptotic Pathway Intrinsic Apoptotic Pathway Spindle Assembly Checkpoint Activation->Intrinsic Apoptotic Pathway Caspase Activation Caspase Activation Intrinsic Apoptotic Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

total synthesis of Zampanolide and its stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Total Synthesis and Stereochemistry of Zampanolide

Abstract

This compound is a potent, microtubule-stabilizing macrolide first isolated from the marine sponge Fasciospongia rimosa in 1996.[1][2] Its unique 20-membered unsaturated lactone structure, which features a rare N-acyl hemiaminal side chain, has made it a compelling target for total synthesis.[3] this compound exhibits powerful cytotoxic activity against a range of cancer cell lines, including those resistant to paclitaxel, by binding to the taxane (B156437) site on β-tubulin and promoting microtubule assembly.[2][4][5] Unlike taxanes, however, it forms a covalent bond with tubulin, contributing to its persistent effects.[4] The scarcity of the natural product has necessitated the development of multiple synthetic routes to enable further biological evaluation and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the stereochemical intricacies of this compound and the key strategies that have been successfully employed in its total synthesis.

The Stereochemistry of (-)-Zampanolide

The absolute stereochemistry of the naturally occurring, levorotatory enantiomer, (-)-zampanolide, was unequivocally established through total synthesis as (11S, 15S, 19S, 20S).[4] A critical aspect of its structure is its relationship with (+)-dactylolide, a related marine natural product that lacks the N-acyl hemiaminal side chain and displays only modest cytotoxicity.[2] Synthetic efforts have confirmed that the macrocyclic core of natural (-)-zampanolide is the enantiomer of the core of natural (+)-dactylolide.[1][6] This highlights the profound impact of both the absolute configuration of the macrolactone and the presence and stereochemistry of the C20 side chain on the molecule's potent biological activity.[7]

Retrosynthetic Analysis and Core Strategies

The numerous total syntheses of this compound, while diverse, share common strategic elements.[4] A convergent approach is typically favored, wherein the complex molecule is disconnected into more manageable fragments that are synthesized independently before being coupled.

A general retrosynthetic analysis reveals three primary disconnections:

  • C20 N-Acyl Hemiaminal: The sensitive hemiaminal linkage is often installed in the final steps of the synthesis from the corresponding macrocyclic aldehyde, the structure of which is known as dactylolide.[2]

  • Macrolactone Ester Bond: The 20-membered ring is disconnected at the C1-O ester linkage, revealing a linear hydroxy acid precursor.

  • Key Carbon-Carbon Bonds: The linear precursor is further broken down into two or more key fragments, commonly a C1-C9/C10 unit containing the dienoate system and a C11-C20 fragment containing the stereochemically rich tetrahydropyran (B127337) (THP) ring.[2]

G This compound (-)-Zampanolide Dactylolide (-)-Dactylolide Core (Macrocyclic Aldehyde) This compound->Dactylolide N-Acyl Aminal Formation SideChain N-Acyl Side Chain (Sorbamide) This compound->SideChain LinearPrecursor Linear Seco-Acid Dactylolide->LinearPrecursor Macrolactonization (RCM or HWE) FragmentA C1-C9 Fragment (Triene Carboxylic Acid) LinearPrecursor->FragmentA Esterification (e.g., Yamaguchi) FragmentB C10-C20 Fragment (THP-containing Alcohol) LinearPrecursor->FragmentB

Caption: General retrosynthetic analysis of (-)-Zampanolide.

Key Synthetic Transformations and Methodologies

Stereoselective Synthesis of the Tetrahydropyran Ring

The construction of the cis-2,6-disubstituted tetrahydropyran (THP) ring with the correct stereochemistry is a cornerstone of this compound synthesis. Several elegant methods have been developed:

  • DDQ/Brønsted Acid-Promoted Oxidative Cyclization: A novel method involves the cyclization of an allylsilane precursor bearing a cinnamyl ether.[1][2] This reaction proceeds with high diastereoselectivity to afford the desired cis-THP ring, presumably via a Zimmerman-Traxler-type transition state where all substituents occupy equatorial positions.[1]

  • Intramolecular Silyl-Modified Sakurai (ISMS) Reaction: This strategy has also been employed for the stereocontrolled construction of the 2,6-disubstituted exo-methylene pyran subunit.[8]

  • Prins-Type Cyclization: Segment-coupling Prins cyclizations have been utilized to forge the THP ring system effectively.[9]

Macrocyclization: Forming the 20-Membered Ring

Closing the large, flexible 20-membered ring is a significant challenge. The two most successful strategies rely on powerful, modern organometallic and organophosphorus reactions.

  • Ring-Closing Metathesis (RCM): This is a widely used strategy where a linear diene precursor is cyclized using a ruthenium catalyst, such as Grubbs' second-generation catalyst.[1][2][7] The reaction is typically preceded by a Yamaguchi esterification to couple the alcohol and carboxylic acid fragments.[1][2]

  • Intramolecular Horner-Wadsworth-Emmons (HWE) Olefination: An alternative and high-yielding approach involves the cyclization of a linear precursor containing a β-keto phosphonate (B1237965) and an aldehyde.[9][10] This method forms the C8-C9 double bond while simultaneously closing the macrolactone.

G cluster_0 Ring-Closing Metathesis (RCM) Pathway cluster_1 Intramolecular HWE Pathway RCM_Linear Linear Diene Precursor RCM_Catalyst Grubbs' II Catalyst RCM_Linear->RCM_Catalyst RCM_Macrocycle Macrolactone Core RCM_Catalyst->RCM_Macrocycle RCM HWE_Linear Linear Aldehyde-Phosphonate HWE_Base Base (e.g., KHMDS) HWE_Linear->HWE_Base HWE_Macrocycle Macrolactone Core HWE_Base->HWE_Macrocycle HWE Olefination G cluster_0 Direct Addition cluster_1 Organocatalytic Method Dactylolide (-)-Dactylolide (C20 Aldehyde) Direct_Products (-)-Zampanolide (12%) C20-epi-Zampanolide (12%) Bis-Amide Byproduct (16%) Dactylolide->Direct_Products Brønsted Acid (e.g., CSA) Catalyst Chiral Phosphoric Acid Dactylolide->Catalyst Sorbamide Organo_Product (-)-Zampanolide (Good Yield, High d.r.) Catalyst->Organo_Product

References

Zampanolide: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zampanolide, a potent microtubule-stabilizing macrolide, has garnered significant interest in the field of oncology due to its unique covalent binding mechanism and efficacy against multidrug-resistant cancer cell lines. This technical guide provides an in-depth overview of this compound's natural source, the ongoing discussion regarding its producing organism, detailed experimental protocols for its isolation and bioactivity assessment, and a summary of its quantitative biological data. Furthermore, this document illustrates the key signaling pathways and experimental workflows using schematic diagrams to facilitate a comprehensive understanding of this promising natural product.

Natural Source and Producing Organism

This compound is a marine-derived natural product, first isolated in 1996. The primary documented sources of this compound are marine sponges.

Documented Natural Sources

Initial isolation of this compound was from the marine sponge Fasciospongia rimosa collected off the coast of Okinawa, Japan.[1] Subsequently, it has also been isolated from another marine sponge, Cacospongia mycofijiensis, found in the waters of Tonga.[2][3] The yield of this compound from its natural sources is notably low, estimated to be around 0.001% of the wet weight of the sponge, which presents a significant challenge for its large-scale production for further research and clinical development.[1]

The Producing Organism: Sponge or Symbiont?

A crucial and yet not definitively answered question is the true biological origin of this compound. While isolated from sponges, many complex polyketide natural products found in marine invertebrates are biosynthesized by associated symbiotic microorganisms.[3][4] The structural complexity of this compound is characteristic of microbial polyketide synthase (PKS) pathways.[5] Although the direct evidence of a specific symbiotic bacterium producing this compound is yet to be established, the co-isolation of this compound and its structural analog dactylolide suggests a shared or related biosynthetic origin.[6] The prevailing hypothesis in the field is that a symbiotic microorganism residing within the sponge tissue is the actual producer of this compound. The identification and culture of such a symbiont would be a significant breakthrough for a sustainable supply of this potent molecule.

Quantitative Bioactivity Data

This compound exhibits potent cytotoxic activity against a wide range of human cancer cell lines, with IC50 values typically in the low nanomolar range. Its efficacy is maintained in multidrug-resistant cell lines that overexpress P-glycoprotein, a common mechanism of resistance to conventional chemotherapeutics like paclitaxel.[7][8]

Cell LineCancer TypeIC50 (nM)Reference
P388Murine Leukemia2-10[7]
A549Human Lung Carcinoma3.2 ± 0.4[7]
HT29Human Colon Adenocarcinoma2-10[7]
MEL28Human Melanoma2-10[7]
HL-60Human Promyelocytic LeukemiaLow nM[7]
1A9Human Ovarian Carcinoma3.6 - 23.3[1]
A2780Human Ovarian CarcinomaLow nM[7]
OVCAR-8Human Ovarian CarcinomaLow nM[7]
SKM-1Myelodysplastic Syndrome1.1[9]
U937Human Histiocytic Lymphoma2.9[9]
MCF-7Human Breast Adenocarcinoma6.5 ± 0.7[7]
HCT116Human Colorectal Carcinoma7.2 ± 0.8[7]
PC-3Human Prostate Adenocarcinoma2.9 ± 0.4[7]

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Experimental Protocols

Extraction and Isolation of this compound from Cacospongia mycofijiensis

This protocol is a representative procedure based on methodologies described in the literature.[6]

1. Extraction: a. Collect specimens of Cacospongia mycofijiensis and freeze immediately. b. Lyophilize the frozen sponge material to remove water. c. Macerate the dried sponge material and extract exhaustively with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (1:1 v/v) at room temperature. d. Filter the extract and concentrate under reduced pressure to obtain a crude extract.

2. Solvent Partitioning: a. Suspend the crude extract in 90% aqueous methanol. b. Perform a liquid-liquid partition against n-hexane to remove nonpolar lipids. c. Collect the aqueous methanol fraction and evaporate the solvent. d. Resuspend the residue in water and partition against ethyl acetate (B1210297) (EtOAc). e. Collect the EtOAc fraction, which contains this compound, and dry it over anhydrous sodium sulfate. f. Concentrate the EtOAc fraction in vacuo.

3. Chromatographic Purification: a. Silica (B1680970) Gel Chromatography: i. Subject the concentrated EtOAc fraction to silica gel column chromatography. ii. Elute with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. iii. Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp for visualization. iv. Pool fractions containing this compound based on TLC analysis. b. Reversed-Phase High-Performance Liquid Chromatography (HPLC): i. Further purify the this compound-containing fractions by preparative reversed-phase HPLC. ii. Column: C18, 10 µm, 250 x 10 mm. iii. Mobile Phase: A gradient of acetonitrile (B52724) (ACN) in water (both containing 0.1% trifluoroacetic acid). iv. Gradient: Start with 40% ACN and increase to 100% ACN over 40 minutes. v. Flow Rate: 4 mL/min. vi. Detection: UV at 230 nm. vii. Collect the peak corresponding to this compound. viii. Confirm the purity and identity of the isolated this compound by analytical HPLC, mass spectrometry, and NMR spectroscopy.

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

1. Cell Plating: a. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). b. Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. c. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same percentage of DMSO) and a positive control. d. Incubate the plate for 48-72 hours.

3. Cell Fixation: a. After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA). b. Incubate at 4°C for 1 hour to fix the cells. c. Wash the plate five times with slow-running tap water and allow it to air dry completely.

4. Staining: a. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. b. Stain for 30 minutes at room temperature. c. Quickly rinse the plate four times with 1% acetic acid to remove unbound dye. d. Allow the plate to air dry completely.

5. Measurement: a. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. b. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization. c. Read the absorbance at 510 nm using a microplate reader.

6. Data Analysis: a. Subtract the background absorbance of the wells containing only medium. b. Calculate the percentage of cell growth inhibition compared to the vehicle control. c. Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on Microtubules

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape.[2][7]

Zampanolide_Mechanism This compound This compound Tubulin β-Tubulin (Taxane Site) This compound->Tubulin Covalent_Bond Covalent Bond Formation (with His229) Tubulin->Covalent_Bond M_Loop M-Loop Stabilization Covalent_Bond->M_Loop MT_Polymerization Enhanced Microtubule Polymerization M_Loop->MT_Polymerization MT_Stability Increased Microtubule Stability MT_Polymerization->MT_Stability G2M_Arrest G2/M Cell Cycle Arrest MT_Stability->G2M_Arrest MT_Bundling Microtubule Bundling MT_Stability->MT_Bundling Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's mechanism of action.

Experimental Workflow for this compound Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow from the collection of the marine sponge to the determination of this compound's cytotoxic activity.

Zampanolide_Workflow Collection Sponge Collection (Cacospongia mycofijiensis) Extraction Extraction & Partitioning Collection->Extraction Silica_Chroma Silica Gel Chromatography Extraction->Silica_Chroma HPLC_Purification Reversed-Phase HPLC Purification Silica_Chroma->HPLC_Purification Structure_Elucidation Structural Analysis (NMR, MS) HPLC_Purification->Structure_Elucidation Cytotoxicity_Assay Cytotoxicity Screening (SRB Assay) HPLC_Purification->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination

Caption: this compound isolation and bioactivity workflow.

Conclusion

This compound stands out as a highly potent microtubule-stabilizing agent with a unique covalent binding mechanism that allows it to overcome common drug resistance pathways. Its natural origin from marine sponges highlights the vast potential of marine ecosystems as a source of novel therapeutic leads. While the definitive producing organism remains a subject of investigation, the hypothesis of a symbiotic microbial producer opens exciting avenues for future research in marine biotechnology and synthetic biology to ensure a sustainable supply. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and potential clinical application of this compound in the fight against cancer.

References

The Bioactive Conformation of Zampanolide: A Covalent Dance with Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Zampanolide, a potent marine-derived macrolide, has emerged as a promising anti-cancer agent due to its unique mechanism of action as a microtubule-stabilizing agent. Unlike the widely used taxanes, this compound forms a covalent bond with its target, β-tubulin, offering potential advantages in overcoming drug resistance. This technical guide provides a comprehensive overview of the bioactive conformation of this compound when bound to tubulin, detailing the key structural interactions, quantitative binding data, and the experimental methodologies used to elucidate this intricate molecular embrace.

The Covalent Embrace: this compound's Bioactive Conformation at the Taxane (B156437) Site

This compound exerts its potent cytotoxic effects by binding to the taxane site on β-tubulin, a critical component of the microtubule cytoskeleton.[1][2][3] High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed the precise atomic details of this interaction.[4][5] The bioactive conformation of this compound is characterized by a covalent linkage and a series of crucial hydrogen bonds that collectively stabilize the microtubule lattice and inhibit its dynamics, ultimately leading to cell cycle arrest and apoptosis.[3][6]

A key feature of this compound's interaction is the formation of a covalent bond with β-tubulin.[3] Mass spectrometry studies have identified that this covalent adduct is formed between the C3 of this compound's N-acyl hemiaminal side chain and the nucleophilic residues Asparagine 228 (N228) and Histidine 229 (H229) within the taxane-binding pocket.[3] This irreversible binding is a distinguishing feature compared to the non-covalent interactions of taxanes like paclitaxel.[1][7]

Beyond the covalent bond, the bioactive conformation of this compound is further stabilized by a network of hydrogen bonds. The 20-hydroxyl group of this compound forms a hydrogen bond with the main-chain carbonyl oxygen of Threonine 276 (Thr276) in β-tubulin.[7][8] Additionally, the oxygen atom of the N-acyl hemiaminal side chain (1'O) acts as a hydrogen bond acceptor from the main-chain amide of the same Thr276 residue.[7][8]

A critical consequence of this compound binding is the induced conformational change in the M-loop (residues 272-288) of β-tubulin.[3] This loop, which is typically disordered in unliganded tubulin, becomes structured into a short α-helix upon this compound binding.[3][9] The stabilization of the M-loop is crucial for promoting lateral contacts between tubulin protofilaments, thereby enhancing the overall stability of the microtubule.[9] The side chain of this compound plays a significant role in this M-loop stabilization through both hydrophobic and polar interactions.[7]

Quantitative Insights into this compound's Interaction with Tubulin

The potent biological activity of this compound is reflected in its low nanomolar cytotoxicity against a wide range of cancer cell lines, including those resistant to other microtubule-stabilizing agents.[1][10] The structural details of the this compound-tubulin complex have been determined to high resolution, providing a solid foundation for understanding its mechanism of action.

ParameterValueReference
PDB ID 4I4T[4]
Method X-ray Diffraction[4]
Resolution 1.80 Å[4]
R-Value Work 0.171[4]
R-Value Free 0.204[4]
Macromolecule αβ-tubulin in complex with RB3 and TTL[4]
Ligand This compound[4]

Table 1: Crystallographic Data for the this compound-Tubulin Complex. This table summarizes the key crystallographic parameters for the high-resolution structure of this compound bound to the tubulin heterodimer.

Cell LineIC₅₀ (nM)Drug Resistance ProfileReference
P3882 - 10Sensitive[1]
A5492 - 10Sensitive[1]
HT292 - 10Sensitive[1]
Mel282 - 10Sensitive[1]
A2780Low nanomolarSensitive[1]
A2780ADLow nanomolarP-gp overexpressing[1]
HCC1937 (TNBC)2.8 - 5.4Triple-Negative Breast Cancer[6][11]
BT-549 (TNBC)2.8 - 5.4Triple-Negative Breast Cancer[6][11]
MDA-MB-231 (TNBC)2.8 - 5.4Triple-Negative Breast Cancer[6][11]

Table 2: Cytotoxicity (IC₅₀) of this compound in Various Cancer Cell Lines. This table highlights the potent anti-proliferative activity of this compound across a range of human cancer cell lines, including those with multidrug resistance.

Elucidating the Bioactive Conformation: Experimental Protocols

The determination of the bioactive conformation of this compound bound to tubulin has relied on a combination of sophisticated biophysical and structural biology techniques. The following sections provide an overview of the key experimental methodologies.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. The determination of the this compound-tubulin co-crystal structure was a landmark achievement in understanding its mechanism of action.

Representative Protocol:

  • Protein Purification: Tubulin is purified from a suitable source, such as bovine brain, through multiple rounds of polymerization and depolymerization cycles, followed by ion-exchange chromatography.

  • Complex Formation: Purified tubulin is incubated with a molar excess of this compound to ensure complete binding and covalent modification.

  • Crystallization: The this compound-tubulin complex is subjected to extensive crystallization screening using various precipitants, buffers, and additives. The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Data Collection: Crystals of sufficient quality are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known tubulin structure as a search model. The electron density map is then used to build and refine the model of the this compound-tubulin complex, including the precise conformation of the bound ligand.[4]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has become an invaluable tool for determining the structure of large protein complexes in a near-native state. It has been instrumental in visualizing this compound-stabilized microtubules.

Representative Protocol:

  • Microtubule Polymerization: Purified tubulin is induced to polymerize in the presence of this compound and a non-hydrolyzable GTP analog (e.g., GMPCPP).

  • Grid Preparation: A small aliquot of the polymerized microtubules is applied to a glow-discharged EM grid. The grid is then blotted to create a thin film of the sample and rapidly plunged into liquid ethane (B1197151) to vitrify the specimen.[12]

  • Data Acquisition: The vitrified grids are loaded into a transmission electron microscope equipped with a direct electron detector. A large dataset of images (micrographs) is collected automatically.

  • Image Processing: The collected micrographs are processed to correct for beam-induced motion. Individual microtubule segments are selected and subjected to 2D and 3D classification to identify structurally homogeneous populations.

  • 3D Reconstruction and Model Building: A high-resolution 3D reconstruction of the this compound-bound microtubule is generated. An atomic model is then built into the cryo-EM density map and refined.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinities, kinetics, and the conformation of the bound ligand. Ligand-observed NMR techniques were crucial in the initial characterization of the bioactive conformation of the related macrolide, dactylolide, which guided the modeling of this compound's binding mode.[3]

Representative Protocol for Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD):

  • Sample Preparation: Solutions of the target protein (tubulin) and the ligand (this compound or an analog) are prepared in a suitable deuterated buffer.

  • NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed. For STD-NMR, two spectra are acquired: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the saturation is applied at a frequency where no protein signals are present.[15]

  • Data Analysis: The difference between the on-resonance and off-resonance spectra reveals which protons on the ligand are in close proximity to the protein, as they receive saturation transfer. The intensity of the STD signals can be used to map the binding epitope of the ligand.[8][9] By analyzing a series of spectra with varying ligand concentrations, the dissociation constant (Kd) can be determined.[15][16]

Visualizing the Molecular Logic

To better understand the experimental workflows and the downstream consequences of this compound's interaction with tubulin, the following diagrams are provided.

experimental_workflow_crystallography cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing tubulin_purification Tubulin Purification complex_formation Complex Formation (Tubulin + this compound) tubulin_purification->complex_formation screening Crystallization Screening complex_formation->screening crystal_growth Crystal Growth screening->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_model This compound-Tubulin Complex Structure structure_solution->final_model High-Resolution Structure

Workflow for X-ray Crystallography of the this compound-Tubulin Complex.

zampanolide_cellular_effects This compound This compound tubulin β-Tubulin (Taxane Site) This compound->tubulin Binds to covalent_binding Covalent Binding (N228, H229) tubulin->covalent_binding Forms m_loop M-Loop Stabilization covalent_binding->m_loop Leads to mt_stabilization Microtubule Stabilization m_loop->mt_stabilization Promotes mt_dynamics Inhibition of Microtubule Dynamics mt_stabilization->mt_dynamics mitotic_spindle Defective Mitotic Spindle mt_dynamics->mitotic_spindle migration_inhibition Inhibition of Cell Migration mt_dynamics->migration_inhibition cell_cycle_arrest G2/M Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Downstream Cellular Consequences of this compound-Tubulin Binding.

References

Zampanolide: A Technical Guide to its Effects on Cell Cycle Progression and Mitotic Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zampanolide, a marine-derived macrolide, is a potent microtubule-stabilizing agent that exhibits significant anti-proliferative activity against a broad range of cancer cell lines, including those with multi-drug resistance.[1][2] Its unique mechanism of action, involving the covalent modification of β-tubulin, distinguishes it from other taxane-site agents and presents a promising avenue for the development of novel anticancer therapeutics.[1] This technical guide provides an in-depth overview of this compound's effects on cell cycle progression and mitotic arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action: Covalent Microtubule Stabilization

This compound exerts its cytotoxic effects by binding to and stabilizing microtubules, the dynamic cytoskeletal polymers essential for mitotic spindle formation and cell division.[1] Unlike paclitaxel, which binds non-covalently, this compound forms a covalent bond with β-tubulin within the taxane (B156437) binding site.[1] Mass spectrometry studies have identified that this covalent adduction occurs at residues N228 and H229 of β-tubulin. This irreversible binding leads to the persistent stabilization of microtubules, disrupting their dynamic instability and ultimately triggering cell cycle arrest and apoptosis.[1]

Data Presentation: Cytotoxicity and Cell Cycle Arrest

This compound demonstrates potent cytotoxicity across a variety of human cancer cell lines, with GI₅₀ (concentration for 50% growth inhibition) and IC₅₀ (concentration for 50% inhibition) values in the low nanomolar range. Its efficacy is maintained in drug-resistant cell lines, highlighting its potential to overcome common mechanisms of chemotherapy resistance.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeGI₅₀ (nM)IC₅₀ (nM)Reference(s)
Drug-Sensitive
A549Lung Carcinoma1.00 ± 0.362-10[2][3]
PC3Prostate Carcinoma0.6 ± 0.2-[3]
1A9Ovarian Carcinoma0.6 ± 0.1-[3]
A2780Ovarian Carcinoma-7.1 ± 0
P388Leukemia-2-10[2]
HT29Colon Carcinoma-2-10[2]
Mel28Melanoma-2-10[2]
HL-60Leukemia-low-nanomolar[2]
OVCAR-3Ovarian Carcinoma-low-nanomolar[2]
SK-MEL-28Melanoma-low-nanomolar[2]
U937Lymphoma-low-nanomolar[2]
Triple-Negative Breast Cancer (TNBC)
MDA-MB-231Breast Adenocarcinoma2.8 ± 0.3-[1]
MDA-MB-453Breast Adenocarcinoma3.5 ± 0.4-[1]
BT-549Breast Carcinoma5.4 ± 1.0-[1]
HCC1806Breast Carcinoma4.8 ± 0.6-[1]
HCC70Breast Carcinoma4.0 ± 0.5-[1]
HCC1937Breast Carcinoma3.7 ± 0.3-[1]
Drug-Resistant
A2780ADOvarian (P-gp overexpressing)-7.5 ± 0.6

The primary cellular response to this compound-induced microtubule stabilization is a robust arrest in the G2/M phase of the cell cycle. This is a direct consequence of the activation of the spindle assembly checkpoint (SAC), which prevents mitotic progression in the presence of improperly formed or attached mitotic spindles.

Table 2: this compound-Induced G2/M Cell Cycle Arrest
Cell LineThis compound Concentration (nM)Treatment Duration (hours)% of Cells in G2/M Phase (approx.)Reference
A5491024~70%[4]
MDA-MB-2311020~45%[5]
MDA-MB-2315020~60%[5]

Signaling Pathways and Visualizations

The molecular cascade initiated by this compound culminates in mitotic arrest and, ultimately, apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

This compound's Mechanism of Action and Induction of Mitotic Arrest

zampanolide_mechanism This compound This compound Tubulin β-Tubulin (Taxane Site) This compound->Tubulin Covalent Binding (N228, H229) MT_Stab Microtubule Stabilization Tubulin->MT_Stab SAC Spindle Assembly Checkpoint (SAC) Activation MT_Stab->SAC Cdc20 Cdc20 Inhibition SAC->Cdc20 APC_C APC/C Inactivation Cdc20->APC_C CyclinB1_CDK1 Cyclin B1/CDK1 Complex Stabilization APC_C->CyclinB1_CDK1 Arrest Mitotic Arrest CyclinB1_CDK1->Arrest

This compound's covalent binding to β-tubulin and subsequent signaling cascade leading to mitotic arrest.
Pathway from Mitotic Arrest to Apoptosis

mitotic_arrest_apoptosis Arrest Prolonged Mitotic Arrest Bcl2_family Modulation of Bcl-2 Family Proteins Arrest->Bcl2_family Bcl2_phos Bcl-2 Phosphorylation (Inactivation) Bcl2_family->Bcl2_phos Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Bcl2_phos->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Signaling cascade from prolonged mitotic arrest to the induction of apoptosis.
Experimental Workflow for Assessing this compound's Effects

experimental_workflow Cell_Culture Cell Culture (e.g., A549, MDA-MB-231) Zamp_Treatment This compound Treatment (Varying Concentrations and Durations) Cell_Culture->Zamp_Treatment Cytotoxicity Cytotoxicity Assay (e.g., SRB, MTT) Zamp_Treatment->Cytotoxicity IF Immunofluorescence (Microtubule Staining) Zamp_Treatment->IF Flow_Cytometry Flow Cytometry (Cell Cycle Analysis - PI Staining) Zamp_Treatment->Flow_Cytometry Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3 Activity) Zamp_Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis IF->Data_Analysis Flow_Cytometry->Data_Analysis Apoptosis_Assay->Data_Analysis

References

Methodological & Application

Zampanolide Tubulin Polymerization Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zampanolide, a macrolide isolated from marine sponges, has emerged as a potent microtubule-stabilizing agent with significant potential in oncology research and drug development.[1][2] Unlike non-covalent stabilizers like paclitaxel, this compound forms a covalent bond with β-tubulin at the taxane-binding site, leading to irreversible microtubule polymerization.[1][3] This unique mechanism of action makes this compound a valuable tool for studying microtubule dynamics and a promising candidate for overcoming taxane (B156437) resistance in cancer cells.[4][5]

These application notes provide a comprehensive protocol for conducting an in vitro tubulin polymerization assay to characterize the effects of this compound. The assay monitors the kinetics of microtubule formation by measuring the change in turbidity of a tubulin solution over time.

Mechanism of Action: this compound-Induced Tubulin Polymerization

This compound promotes the assembly of tubulin heterodimers into microtubules. By covalently binding to β-tubulin, it stabilizes the microtubule structure, shifting the equilibrium towards polymerization and inhibiting depolymerization. This leads to an accumulation of microtubules in the cell, disruption of the mitotic spindle, and ultimately, cell cycle arrest and apoptosis.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's effect on tubulin polymerization, comparing it with a known microtubule stabilizer (Paclitaxel) and a negative control.

CompoundConcentrationEffect on Tubulin PolymerizationCritical Concentration (Cr)Reference
This compound 10 µMStrong promotion of polymerization0.81 ± 0.16 µM[1]
Paclitaxel 10 µMPromotion of polymerization~0.65 µM[1]
DMSO (Vehicle) 0.1%No significant effect3.3 ± 0.30 µM[1]

Experimental Protocols

This section details the methodology for a turbidity-based in vitro tubulin polymerization assay to assess the effect of this compound.

Materials and Reagents
  • Purified tubulin (>99% pure, porcine brain-derived)

  • This compound

  • Paclitaxel (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution: 100 mM in water

  • Glycerol (B35011)

  • 96-well, clear, flat-bottom microplates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of tubulin in GTB. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of Paclitaxel in DMSO.

    • On the day of the experiment, thaw the tubulin aliquot on ice.

    • Prepare a polymerization buffer by adding GTP stock solution to GTB to a final concentration of 1 mM and adding glycerol to a final concentration of 10%. Keep on ice.

    • Prepare serial dilutions of this compound and Paclitaxel in polymerization buffer to achieve a range of desired final concentrations (e.g., 100 µM to 1 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • In a 96-well plate, add 10 µL of the diluted this compound, Paclitaxel, or vehicle control to the appropriate wells.

    • To initiate the polymerization reaction, add 90 µL of cold tubulin solution (at a final concentration of 2 mg/mL in polymerization buffer) to each well.

    • Mix gently by pipetting up and down, avoiding the introduction of air bubbles.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Subtract the absorbance at time zero from all subsequent readings for each well to correct for background absorbance.

    • Plot the change in absorbance (ΔOD340) versus time for each concentration of this compound, Paclitaxel, and the vehicle control.

    • The rate of polymerization can be determined from the slope of the linear phase of the polymerization curve. The maximum polymer mass is represented by the plateau of the curve.

    • The effect of this compound can be quantified by comparing the polymerization rates and maximum polymer mass to the vehicle control.

Visualizations

This compound's Mechanism of Action

Zampanolide_Mechanism This compound This compound Covalent_Adduct This compound-Tubulin Covalent Adduct This compound->Covalent_Adduct Covalent Binding to β-Tubulin Tubulin α/β-Tubulin Heterodimers Tubulin->Covalent_Adduct Microtubule Microtubule Polymer Covalent_Adduct->Microtubule Promotes Polymerization Stabilization Microtubule Stabilization Microtubule->Stabilization Depolymerization_Block Inhibition of Depolymerization Stabilization->Depolymerization_Block Apoptosis Cell Cycle Arrest & Apoptosis Depolymerization_Block->Apoptosis

Caption: this compound covalently binds to β-tubulin, promoting microtubule polymerization and stabilization.

Experimental Workflow for Tubulin Polymerization Assay

Tubulin_Polymerization_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Tubulin - this compound/Controls - Polymerization Buffer Start->Prep_Reagents Add_Compounds Add this compound/Controls to 96-well plate Prep_Reagents->Add_Compounds Initiate_Reaction Initiate Polymerization: Add cold tubulin solution Add_Compounds->Initiate_Reaction Incubate_Read Incubate at 37°C Read Absorbance at 340 nm (Kinetic Read) Initiate_Reaction->Incubate_Read Data_Analysis Data Analysis: Plot ΔOD340 vs. Time Incubate_Read->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro tubulin polymerization assay.

References

in vitro cytotoxicity assay of Zampanolide using MTT or SRB

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: In Vitro Cytotoxicity of Zampanolide

Introduction

This compound is a potent marine-derived macrolide that has garnered significant interest in the field of oncology for its powerful cytotoxic and antitumor activities.[1][2] Initially isolated from the marine sponge Fasciospongia rimosa, this compound exhibits a unique mechanism of action as a microtubule-stabilizing agent.[3] Unlike other microtubule stabilizers such as paclitaxel, this compound forms a covalent bond with β-tubulin at the taxane-binding site.[3][4][5] This irreversible binding leads to the stabilization of microtubules, disruption of mitotic spindle formation, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[3][4] Notably, this compound has demonstrated efficacy against multidrug-resistant (MDR) cancer cell lines, making it a promising candidate for further drug development.[1][5][6]

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay.

Principle of the Assays

  • MTT Assay: This assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) precipitate.[7][8][9][10] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically to determine cell viability.[8][9]

  • SRB Assay: This assay relies on the measurement of total cellular protein content.[11][12][13] Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins under acidic conditions.[12][14] The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells. The protein-bound dye is then solubilized and quantified by measuring the absorbance.[11][14]

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Assay UsedReference
A549Lung Carcinoma3.2 ± 0.4Not Specified[1]
MCF-7Breast Adenocarcinoma6.5 ± 0.7Not Specified[1]
HCT116Colorectal Carcinoma7.2 ± 0.8Not Specified[1]
PC-3Prostate Adenocarcinoma2.9 ± 0.4Not Specified[1]
1A9Ovarian Carcinoma3.6 - 23.3Not Specified[15]
A2780Ovarian Carcinoma1.9 ± 0.2Not Specified[3]
A2780ADOvarian Carcinoma (P-gp overexpressing)2.2 ± 0.3Not Specified[3]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Also, include wells with medium only for background measurement.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8][16]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[16]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.[10][18]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

SRB Cytotoxicity Assay Protocol

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Adherent human cancer cell line of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Acetic acid (1% v/v)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay to seed the cells in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment:

    • Follow the same procedure as in the MTT assay to treat the cells with serial dilutions of this compound.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.[14]

    • Incubate the plate for 1 hour at 4°C.[14]

    • Wash the wells five times with slow-running tap water or 1% acetic acid.[11]

    • Allow the plates to air dry completely.[20]

  • SRB Staining:

    • Add 50-100 µL of 0.4% SRB solution to each well.[20]

    • Incubate at room temperature for 15-30 minutes.[11][14]

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[20]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11][20]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[20]

    • Measure the absorbance at approximately 510 nm using a microplate reader.[11][13]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Add this compound Serial Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow of the MTT assay for cytotoxicity testing.

SRB_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Add this compound Serial Dilutions B->C D Incubate for 48-72h C->D E Fix Cells with TCA D->E F Stain with SRB Dye E->F G Wash to Remove Unbound Dye F->G H Solubilize Bound Dye G->H I Measure Absorbance (~510 nm) H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Workflow of the SRB assay for cytotoxicity testing.

Zampanolide_Pathway cluster_pathway This compound Mechanism of Action Zamp This compound Tubulin β-Tubulin Zamp->Tubulin Covalent Binding (Taxane Site) MT Microtubule Stabilization (Irreversible) Tubulin->MT Spindle Mitotic Spindle Disruption MT->Spindle G2M G2/M Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Simplified signaling pathway of this compound's cytotoxic action.

References

Application Notes and Protocols for Zampanolide in Microtubule Stabilization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Zampanolide is a potent, marine-derived macrolide that has garnered significant interest in cancer research and cell biology due to its unique mechanism of action as a microtubule-stabilizing agent.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture for microtubule stabilization studies, offering valuable insights for researchers in oncology and drug discovery.

This compound covalently binds to the taxane (B156437) site on β-tubulin, promoting tubulin polymerization and stabilizing microtubules.[3][4] This irreversible binding leads to the formation of abnormal microtubule bundles, mitotic arrest at the G2/M phase of the cell cycle, and ultimately, apoptosis in cancer cells.[1][3] A key advantage of this compound is its efficacy in multi-drug resistant (MDR) cancer cell lines, particularly those overexpressing P-glycoprotein (P-gp), as its covalent binding may render it less susceptible to efflux pumps.[5][6]

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)NotesReference
A2780Ovarian Carcinoma1.9 ± 0.2Parental, drug-sensitive[3]
A2780ADOvarian Carcinoma2.2 ± 0.3P-gp overexpressing, drug-resistant[3]
A549Non-small Cell Lung Carcinoma3.2 ± 0.4-[1]
MCF-7Breast Cancer6.5 ± 0.7-[1]
HCT116Colon Cancer7.2 ± 0.8-[1]
PC-3Prostate Cancer2.9 ± 0.4-[1]
1A9Ovarian Carcinoma3.6 - 23.3Range observed[5]
MDA-MB-231Triple-Negative Breast Cancer5.4 ± 1.5-[7]
BT-549Triple-Negative Breast Cancer4.4 ± 0.7-[7]
HCC70Triple-Negative Breast Cancer4.1 ± 0.4-[7]
HCC1806Triple-Negative Breast Cancer2.8 ± 0.5-[7]
HCC1937Triple-Negative Breast Cancer5.3 ± 0.9-[7]
Table 2: Comparative Cytotoxicity of this compound and Paclitaxel
CompoundA2780 (IC50, nM)A2780AD (IC50, nM)Resistance Ratio (A2780AD/A2780)Reference
Natural this compound1.9 ± 0.22.2 ± 0.31.2[3]
Paclitaxel (PTX)0.46 ± 0.101065 ± 1012315[3]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of this compound and a typical experimental workflow for its study in cell culture.

Zampanolide_Mechanism cluster_cell Cancer Cell This compound This compound Tubulin_dimer α/β-Tubulin Dimer This compound->Tubulin_dimer Covalently binds to β-tubulin (taxane site) Covalent_Adduct This compound-Tubulin Covalent Adduct Tubulin_dimer->Covalent_Adduct Microtubule Microtubule Covalent_Adduct->Microtubule Promotes assembly MT_Bundle Microtubule Bundling & Stabilization Microtubule->MT_Bundle G2M_Arrest G2/M Phase Arrest MT_Bundle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of this compound Action

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Studies cluster_assays Cell_Culture 1. Cell Culture (e.g., A549, A2780) Zamp_Treatment 2. This compound Treatment (Varying concentrations and times) Cell_Culture->Zamp_Treatment Endpoint_Assays 3. Endpoint Assays Zamp_Treatment->Endpoint_Assays Viability Cell Viability Assay (e.g., MTT) IF Immunofluorescence Staining (Microtubule morphology) FACS Flow Cytometry (Cell Cycle Analysis) Biochem Biochemical Assays (Tubulin Polymerization) Data_Analysis 4. Data Analysis and Interpretation Viability->Data_Analysis IF->Data_Analysis FACS->Data_Analysis Biochem->Data_Analysis

This compound Experimental Workflow

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the cytotoxic effects of this compound on cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, A2780)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 nM to 1 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule bundling induced by this compound.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • This compound

  • Complete cell culture medium

  • PBS

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking solution: 1% BSA in PBS

  • Primary antibody: Mouse anti-α-tubulin antibody (e.g., Sigma-Aldrich, 1:1000 dilution)[8]

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., DyLight488, 1:1000 dilution)[8]

  • Nuclear stain: DAPI (1 µg/mL)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat the cells with this compound (e.g., 50 nM for A549 cells) or vehicle control for 18-24 hours.[3][7]

  • Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS and incubate with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto glass slides using mounting medium.

  • Visualize the microtubule structures using a fluorescence microscope. Look for the formation of characteristic short microtubule bundles in this compound-treated cells.[3]

Protocol 3: In Vitro Tubulin Polymerization Assay

This biochemical assay measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (e.g., from porcine brain, >99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)[7]

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel (as a positive control)

  • 96-well, half-area, clear-bottom plates

  • Spectrophotometer with temperature control, capable of reading absorbance at 340 nm

Procedure:

  • Preparation: Keep all reagents and tubulin on ice to prevent premature polymerization. Prepare a tubulin solution at a final concentration of 2-3 mg/mL in G-PEM buffer containing 10% glycerol.[7][9]

  • Compound Addition: In a pre-chilled 96-well plate, add this compound to the desired final concentration (e.g., 20 µM).[7] Also, prepare wells with a vehicle control (DMSO) and a positive control (e.g., 10 µM Paclitaxel).[9]

  • Initiating Polymerization: Add the cold tubulin solution to each well to initiate the reaction. The final volume should be around 100 µL.

  • Monitoring Polymerization: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 30-60 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.[7][9]

  • Data Analysis: Plot the absorbance (OD340) versus time. Compare the polymerization curves of this compound-treated samples with the controls. A potent microtubule-stabilizing agent like this compound will show a faster rate and a higher extent of polymerization compared to the DMSO control.[7]

References

Preparation of Zampanolide Stock Solutions for Cellular Assays: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zampanolide, a macrolide originally isolated from the marine sponge Fasciospongia rimosa, is a potent microtubule-stabilizing agent with significant cytotoxic activity against a broad range of cancer cell lines.[1][2][3] Its unique mechanism of action involves the covalent binding to β-tubulin within the taxane (B156437) site, leading to the stabilization of microtubules, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[3][4] The potent, low nanomolar activity of this compound makes it a valuable tool for cancer research and a promising candidate for drug development.[2][4]

Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cellular assays. This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy in experimental settings.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₉H₃₇NO₆[5]
Molecular Weight495.6 g/mol [5]
AppearanceSolidN/A
Recommended Solvents and Storage Conditions
SolventRecommended ConcentrationStorage TemperatureStability Notes
Dimethyl Sulfoxide (DMSO)2 mM and 20 mM have been reported.-80°C (long-term)Purified this compound should be stored in an amber vial in a dark desiccator under vacuum.[4] For stock solutions, aliquot to avoid repeated freeze-thaw cycles.
EthanolMentioned as a storage solvent.-80°C (long-term)Less commonly reported for initial stock preparation compared to DMSO.
Typical Working Concentrations in Cellular Assays
Cell Line TypeAssay TypeConcentration RangeReference
Various Cancer Cell LinesGrowth Inhibition (GI₅₀)2.8 - 5.4 nM[4]
Human Ovarian Carcinoma (A2780)Cytotoxicity (IC₅₀)~7.1 nMN/A
Human Lung Carcinoma (A549)Cell Cycle Analysis10 nM[1]
Triple-Negative Breast Cancer (MDA-MB-231)Persistence Assay10 nM, 50 nMN/A
Triple-Negative Breast Cancer (HCC1937)Immunofluorescence100 nM[4]

Experimental Protocols

Materials
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • -80°C freezer

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture onto the compound.

  • Weighing: Accurately weigh out 1 mg of this compound powder in a sterile microcentrifuge tube.

    • Calculation: To prepare a 10 mM stock solution (MW = 495.6 g/mol ), you will need:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

      • Volume (µL) = (0.001 g / 495.6 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 201.8 µL

  • Dissolution: Add 201.8 µL of anhydrous DMSO to the microcentrifuge tube containing the 1 mg of this compound.

  • Mixing: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol for Preparation of Working Solutions for Cellular Assays
  • Thawing: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.[4]

    • Example for a 100 nM final concentration:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to obtain a 10 µM solution.

      • Add 10 µL of the 10 µM intermediate solution to 990 µL of cell culture medium in your assay plate to achieve a final concentration of 100 nM.

Mandatory Visualizations

Zampanolide_Stock_Preparation_Workflow Workflow for this compound Stock Solution Preparation cluster_preparation Stock Solution Preparation cluster_storage Storage and Handling cluster_assay Working Solution Preparation weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve Add calculated volume vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw For experiment dilute Serially Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing this compound stock and working solutions.

Zampanolide_Signaling_Pathway Simplified Mechanism of this compound Action This compound This compound Tubulin β-Tubulin (Taxane Site) This compound->Tubulin Covalent Binding Microtubules Microtubule Stabilization Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Simplified signaling pathway of this compound leading to apoptosis.

References

Quantifying the Potent Microtubule-Stabilizing Effects of Zampanolide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zampanolide, a macrolide isolated from marine sponges, has emerged as a potent microtubule-stabilizing agent (MSA) with significant potential in cancer chemotherapy.[1][2][3] Its unique mechanism of action, involving covalent binding to the taxane (B156437) site on β-tubulin, distinguishes it from other MSAs like paclitaxel (B517696) and offers advantages in overcoming multidrug resistance.[1][4][5][6] This document provides detailed application notes and protocols for quantifying this compound-induced tubulin assembly, enabling researchers to accurately assess its efficacy and further explore its therapeutic potential.

This compound stoichiometrically induces tubulin assembly, arrests cells in the G2/M phase of the cell cycle, and promotes the formation of microtubule bundles in interphase cells.[1] Its covalent modification of β-tubulin at residues Asn228 and His229 leads to irreversible microtubule stabilization.[1][4] This potent activity, with low nanomolar cytotoxicity against various cancer cell lines, makes it a compelling candidate for drug development.[1][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of this compound from published studies.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeGI₅₀ (nM) ¹Reference
MDA-MB-468Triple-Negative Breast Cancer2.8 ± 0.4[6]
MDA-MB-231Triple-Negative Breast Cancer3.5 ± 0.4[6]
HCC1937Triple-Negative Breast Cancer3.6 ± 0.5[6]
BT-549Triple-Negative Breast Cancer4.1 ± 0.3[6]
SUM159Triple-Negative Breast Cancer4.9 ± 0.3[6]
HCC70Triple-Negative Breast Cancer5.4 ± 0.5[6]
A2780Ovarian Carcinoma7.1 ± 0.0[4]
A2780ADP-gp Overexpressing Ovarian Carcinoma7.5 ± 0.6[4]

¹ GI₅₀ is the concentration that causes 50% inhibition of growth.

Table 2: Comparative Potency of this compound and Other Microtubule-Targeting Agents

CompoundAssayParameterValue (µM)Reference
This compound Tubulin AssemblyCr ²0.81 ± 0.16[4]
Docetaxel (DCX)Tubulin AssemblyCr ²0.65 ± 0.05[4]
Dactylolide (DAC)Tubulin AssemblyCr ²2.10 ± 0.15[4]
Tubulin AloneTubulin AssemblyCr ²3.3 ± 0.30[4]

² Cr is the critical concentration of tubulin required for assembly.

Key Experimental Protocols

Herein, we provide detailed protocols for the principal methods used to quantify this compound-induced tubulin assembly.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the increase in light scattering as soluble tubulin dimers polymerize into microtubules.

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Tubulin Stock F Add Cold Tubulin Solution A->F B Prepare this compound Stock E Add this compound/Control B->E C Prepare Assay Buffer (GPEM) D Aliquot Buffer to 96-well Plate C->D D->E E->F G Incubate at 37°C F->G H Measure Absorbance at 340 nm G->H I Plot Absorbance vs. Time H->I J Determine Polymerization Rate I->J

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Purified porcine brain tubulin (e.g., from Cytoskeleton, Inc.)

  • This compound

  • Paclitaxel (as a positive control)

  • DMSO (vehicle control)

  • GPEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • 10% Glycerol (B35011)

  • 96-well microplate, UV-transparent

  • Temperature-controlled spectrophotometer

Protocol:

  • Preparation:

    • Reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in ice-cold GPEM buffer without glycerol. Keep on ice.

    • Prepare a 2 mM stock solution of this compound and controls (e.g., paclitaxel) in DMSO.

    • Prepare the final assay buffer: GPEM buffer containing 10% glycerol. Keep on ice.

  • Assay Setup:

    • In a pre-chilled 96-well plate, add 1 µL of 2 mM this compound, paclitaxel, or DMSO to respective wells.[5][6]

    • Add GPEM buffer with 10% glycerol to bring the volume to 90 µL.

    • Add 10 µL of cold tubulin solution (final concentration 20 µM) to each well for a final volume of 100 µL.[5][6] Mix gently by pipetting.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for at least 40 minutes.[6]

  • Data Analysis:

    • Plot the absorbance (OD₃₄₀) versus time for each condition.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve. The extent of polymerization is indicated by the plateau of the curve.

Immunofluorescence Microscopy of Cellular Microtubule Architecture

This method visualizes the effect of this compound on the microtubule network within cells.

Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_imaging Imaging & Analysis A Seed Cells on Coverslips B Treat with this compound/Control A->B C Fix Cells B->C D Permeabilize Cells C->D E Block Non-specific Binding D->E F Incubate with Primary Antibody (anti-α-tubulin) E->F G Incubate with Fluorescent Secondary Antibody F->G H Counterstain Nuclei (DAPI) G->H I Mount Coverslips H->I J Acquire Images using Fluorescence Microscope I->J K Analyze Microtubule Morphology J->K

Caption: Workflow for immunofluorescence analysis of microtubules.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, MDA-MB-231)

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound

  • 4% Formaldehyde (B43269) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin monoclonal antibody

  • Secondary antibody: Fluorescently-conjugated anti-mouse IgG

  • DAPI or Hoechst 33342 for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 10-100 nM) or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).[6]

  • Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% formaldehyde for 30 minutes at room temperature.[7]

    • Wash twice with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 20 minutes.[7]

    • Wash twice with PBS.

    • Block with Blocking Buffer for 30 minutes.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging:

    • Mount the coverslips onto glass slides using a mounting medium.

    • Acquire images using a fluorescence or confocal microscope. This compound-treated cells are expected to show dense microtubule bundles and abnormal mitotic spindles.[4][6]

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the G2/M cell cycle arrest induced by this compound.

Workflow:

G cluster_prep Cell Preparation cluster_staining DNA Staining cluster_analysis Flow Cytometry A Seed Cells in Multi-well Plate B Treat with this compound/Control A->B C Harvest and Wash Cells B->C D Fix Cells (e.g., Ethanol) C->D E Stain with Propidium Iodide and RNase D->E F Acquire Data on Flow Cytometer E->F G Analyze DNA Content Histograms F->G H Quantify Percentage of Cells in G2/M Phase G->H

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • Propidium Iodide (PI) staining solution (e.g., Krishan's reagent: 0.05 mg/mL PI, 1 mg/mL sodium citrate, 0.02 mg/mL RNase A, 0.3% IGEPAL)[6]

  • PBS

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and allow them to adhere.

    • Treat cells with this compound (e.g., 10 nM and 50 nM) or DMSO for 20 hours.[6]

    • Harvest the cells by trypsinization or scraping, and wash with PBS.[6]

  • Staining:

    • Centrifuge the cell suspension and resuspend the pellet in 300 µL of PI staining solution.[6]

    • Incubate for at least 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates the antimitotic effect of this compound.

Microtubule Co-sedimentation Assay

This biochemical assay quantifies the amount of tubulin that is polymerized by pelleting the microtubules through centrifugation.

Workflow:

G cluster_polymerization Induce Polymerization cluster_sedimentation Sedimentation cluster_analysis Analysis A Incubate Tubulin with This compound/Control at 37°C B Layer reaction over Glycerol Cushion A->B C Centrifuge at High Speed B->C D Separate Supernatant (S) and Pellet (P) C->D E Resolve S and P fractions by SDS-PAGE D->E Supernatant D->E Pellet F Quantify Tubulin in each fraction (Densitometry) E->F

Caption: Workflow for the microtubule co-sedimentation assay.

Materials:

  • Purified tubulin

  • This compound

  • Polymerization Buffer (e.g., BRB80: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)

  • GTP

  • Glycerol cushion (e.g., 60% w/v sucrose (B13894) or glycerol in polymerization buffer)

  • Ultracentrifuge with appropriate rotor (e.g., Beckman TLA-100)

  • SDS-PAGE equipment and reagents

  • Densitometry software

Protocol:

  • Polymerization Reaction:

    • Incubate purified tubulin (e.g., 25 µM) with this compound (e.g., 20 µM) or control in polymerization buffer supplemented with 1 mM GTP for 30 minutes at 35-37°C.[4][8]

  • Centrifugation:

    • Carefully layer the reaction mixture over a pre-warmed glycerol cushion in an ultracentrifuge tube.[8]

    • Centrifuge at high speed (e.g., >100,000 x g) for 45 minutes at 35°C to pellet the polymerized microtubules.[8]

  • Analysis:

    • Carefully collect the supernatant, which contains the unpolymerized tubulin dimers.

    • Wash the pellet with polymerization buffer and then resuspend it in an equal volume of buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

    • Stain the gel (e.g., with Coomassie Blue) and quantify the amount of tubulin in each fraction using densitometry. A higher proportion of tubulin in the pellet fraction of this compound-treated samples indicates enhanced microtubule assembly.

Conclusion

The protocols and data presented provide a comprehensive framework for researchers to quantify the effects of this compound on tubulin assembly. These methods, from in vitro biochemical assays to cell-based imaging and analysis, allow for a multi-faceted evaluation of this compound's potent microtubule-stabilizing activity. Consistent and accurate quantification of these effects is crucial for ongoing research and the potential development of this compound as a novel anticancer therapeutic.

References

Application Notes and Protocols: Zampanolide as a Chemical Probe for Tubulin Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zampanolide is a potent, marine-derived macrolide originally isolated from the sponge Fasciospongia rimosa.[1] It is a member of the microtubule-stabilizing agents (MSAs), a class of compounds that are critical tools in cancer research and cell biology.[2][3] Unlike the widely-known taxanes, which bind non-covalently, this compound has a unique mechanism of action involving covalent modification of tubulin.[2] This property, along with its remarkable potency and ability to overcome certain types of drug resistance, makes this compound an invaluable chemical probe for investigating tubulin structure, function, and the dynamics of the microtubule cytoskeleton.[4][5] These notes provide detailed data, protocols, and visualizations to guide researchers in utilizing this compound for tubulin biology studies.

Mechanism of Action

This compound exerts its biological effects by directly targeting β-tubulin, a subunit of the αβ-tubulin heterodimers that polymerize to form microtubules. Its mechanism can be summarized in the following key steps:

  • Binding to the Taxane (B156437) Site: this compound binds to the taxane luminal site on β-tubulin.[1][6] It competes for this site with paclitaxel (B517696) but does not compete with agents that bind to the laulimalide/peloruside site.[1][5]

  • Covalent Modification: A key feature of this compound is its ability to form a covalent bond with β-tubulin.[2] Mass spectrometry has identified that it reacts with residues N228 and H229, leading to irreversible binding.[1] This covalent interaction is a significant advantage, as it can overcome resistance mechanisms mediated by the P-glycoprotein (P-gp) drug efflux pump.[2]

  • M-Loop Stabilization: Upon binding, this compound induces a conformational change in the M-loop of β-tubulin, promoting its organization from a disordered loop into a more structured α-helix.[4][6] The M-loop is crucial for establishing the lateral contacts between protofilaments that stabilize the microtubule lattice.[2][4]

  • Promotion of Microtubule Assembly: By stabilizing the "assembly-prone" conformation of tubulin, this compound potently promotes the polymerization of tubulin into microtubules, even in the absence of GTP, and blocks their disassembly.[1][2]

  • Cell Cycle Arrest and Cytotoxicity: The resulting hyper-stabilization of the microtubule network disrupts the dynamic instability required for proper mitotic spindle formation and function. This leads to an arrest of the cell cycle in the G2/M phase, the formation of abnormal microtubule bundles and mitotic asters, and ultimately, the induction of apoptosis.[2][4]

Zampanolide_Mechanism ZMP This compound TaxaneSite Taxane Luminal Site ZMP->TaxaneSite Binds to Tubulin β-Tubulin (Unassembled) Tubulin->TaxaneSite CovalentBond Covalent Bond Formation (with N228/H229) TaxaneSite->CovalentBond Reacts with MLoop M-Loop Stabilization (Disordered → Helix) CovalentBond->MLoop Induces Polymerization Enhanced Tubulin Polymerization MLoop->Polymerization Promotes MT_Stabilization Microtubule Hyper-Stabilization Polymerization->MT_Stabilization G2M_Arrest G2/M Phase Arrest MT_Stabilization->G2M_Arrest Causes Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: this compound's covalent binding and M-loop stabilization pathway.

Data Presentation

Quantitative data for this compound is summarized below to facilitate experimental design and comparison with other microtubule-targeting agents.

Table 1: Cytotoxicity (IC₅₀) of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)NotesReference(s)
Drug-Sensitive
A2780Ovarian Carcinoma1.9 ± 0.2Parental, drug-sensitive line.[1]
1A9Ovarian Carcinoma3.6Parental, drug-sensitive line.[5]
A549Lung Carcinoma3.2 ± 0.4-[2]
MCF-7Breast Adenocarcinoma6.5 ± 0.7-[2]
HCT116Colorectal Carcinoma7.2 ± 0.8-[2]
PC-3Prostate Adenocarcinoma2.9 ± 0.4-[2]
Drug-Resistant
A2780ADOvarian Carcinoma2.2 ± 0.3P-gp overexpressing; Resistance Ratio: 1.2[1]
PC-3/DTXProstate Adenocarcinoma0.29 - 0.46 µMDocetaxel-resistant; this compound mimic 52.[7]
DU145/DTXProstate Adenocarcinoma0.29 - 0.46 µMDocetaxel-resistant; this compound mimic 52.[7]

Note: IC₅₀ values can vary based on experimental conditions (e.g., exposure time, assay type). Data are presented as mean ± SEM where available.

Table 2: Biochemical Properties and Binding Characteristics

ParameterValueConditionsReference(s)
Apparent Binding Constant (to MTs)214 x 10⁶ M⁻¹35°C[1]
Critical Concentration (Cr) for Assembly4.1 µMPEDTA4 Buffer (strong MSA required)[1]
Critical Concentration (Cr) for Assembly0.81 ± 0.16 µMGAB Buffer (self-assembly possible)[1]
Mant-GTP Binding Affinity (Apo-Tubulin)(12 ± 2) x 10⁵ M⁻¹25°C[8][9]
Mant-GTP Binding Affinity (ZMP-Tubulin Adduct)(1.4 ± 0.3) x 10⁵ M⁻¹25°C[8][9]

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental systems.

Experimental_Workflow start Hypothesis Formulation prep Prepare this compound Stock (e.g., in DMSO) start->prep biochem Biochemical Assay (In Vitro) prep->biochem cell_based Cell-Based Assay (In Situ) prep->cell_based poly_assay Tubulin Polymerization Assay biochem->poly_assay bind_assay Binding Assay (e.g., Competition) biochem->bind_assay culture Cell Culture & Seeding cell_based->culture data Data Acquisition & Analysis poly_assay->data bind_assay->data treat Treat Cells with This compound culture->treat viability Cell Viability Assay (MTT, SRB, etc.) treat->viability microscopy Immunofluorescence Microscopy treat->microscopy flow Flow Cytometry (Cell Cycle Analysis) treat->flow viability->data microscopy->data flow->data end Interpretation & Conclusion data->end

Caption: General experimental workflow for using this compound as a probe.
In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules by monitoring changes in light scattering (absorbance).

Materials:

  • Lyophilized porcine brain tubulin (≥99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol

  • This compound stock solution (e.g., 2 mM in DMSO)

  • Paclitaxel (positive control), Combretastatin A-4 (negative control)

  • Ice bucket, 96-well half-area UV-transparent plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm

Protocol:

  • Reagent Preparation:

    • Prepare Tubulin Polymerization Buffer (G-PEM): General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[10][11] Keep all reagents on ice.

    • Resuspend lyophilized tubulin in ice-cold G-PEM to a final concentration of 2-3 mg/mL (approx. 20 µM).[4][10] Incubate on ice for 15 minutes to allow for depolymerization of any aggregates.

    • Prepare working solutions of this compound and controls by diluting stock solutions in G-PEM. For a final assay concentration of 20 µM, prepare a 10X stock (200 µM).[10]

  • Assay Setup (on ice):

    • In a pre-chilled 96-well plate, add 10 µL of the 10X compound working solution (this compound, paclitaxel, vehicle control) to the appropriate wells.[11]

    • Carefully add 90 µL of the ice-cold tubulin solution to each well for a final volume of 100 µL. Mix gently by pipetting, avoiding bubbles.

  • Measurement:

    • Immediately place the plate into a microplate reader pre-warmed to 37°C.[11]

    • Begin kinetic reading, measuring the absorbance at 340 nm every minute for 40-60 minutes.[10]

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time.

    • This compound, like paclitaxel, should cause a rapid increase in absorbance, indicating enhanced microtubule polymerization, compared to the vehicle control.[4][10]

Cell Viability / Cytotoxicity Assay (MTT/SRB Method)

This protocol determines the concentration-dependent effect of this compound on cell proliferation and viability.

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay reagents

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound (e.g., 0.1 nM to 100 nM). Include vehicle-only (DMSO) controls.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).[4]

  • Viability Measurement (MTT Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[13]

    • Mix thoroughly on an orbital shaker to dissolve the crystals.[14]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of this compound concentration and perform a non-linear regression to calculate the IC₅₀ value.

Immunofluorescence Microscopy of Microtubule Cytoskeleton

This protocol allows for the direct visualization of this compound's effect on the microtubule network within cells.

Materials:

  • Cells grown on sterile glass coverslips in a 12- or 24-well plate

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse or rabbit anti-α-tubulin or anti-β-tubulin antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated (or other fluorophore) anti-mouse/rabbit IgG

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence or confocal microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and allow them to adhere and grow to 50-70% confluency.

    • Treat cells with this compound (e.g., 10-100 nM) or vehicle control for a specified time (e.g., 18-24 hours).[4][10]

  • Fixation and Permeabilization:

    • Wash cells gently with warm PBS (3x).

    • Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

    • Wash with PBS (3x).

    • If PFA-fixed, permeabilize cells with Triton X-100 buffer for 10 minutes. Wash with PBS (3x).

  • Immunostaining:

    • Block non-specific antibody binding by incubating coverslips in Blocking Buffer for 30-60 minutes.

    • Incubate with the primary anti-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

    • Wash with PBS (3x, 5 minutes each).

    • Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

    • Wash with PBS (3x, 5 minutes each), protecting from light.

  • Mounting and Imaging:

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Rinse briefly with PBS.

    • Mount the coverslip onto a glass slide using a drop of antifade mounting medium. Seal the edges with nail polish.

    • Image the slides using a fluorescence or confocal microscope. Look for characteristic effects of this compound, such as the formation of thick microtubule bundles in interphase cells and multiple microtubule asters in mitotic cells.[4][10]

References

Application Notes and Protocols for In Vivo Administration of Zampanolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zampanolide is a potent, marine-derived macrolide that has garnered significant interest in the field of oncology. It acts as a microtubule-stabilizing agent, covalently binding to β-tubulin and promoting its polymerization.[1][2][3] This mechanism disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5] Notably, this compound has demonstrated efficacy in cancer cell lines that are resistant to other microtubule-targeting agents like paclitaxel.[3] These properties make this compound a promising candidate for further preclinical and clinical development.

This document provides detailed application notes and protocols for the in vivo administration and formulation of this compound in animal studies, based on currently available scientific literature. It is intended to guide researchers in designing and executing robust in vivo experiments to evaluate the efficacy and pharmacokinetics of this compound.

Data Presentation

Table 1: In Vivo Administration of this compound
ParameterSystemic Administration (Intraperitoneal)Local Administration (Intratumoral)
Animal Model Female athymic nude mice with MDA-MB-231 xenografts[1]Female athymic nude mice with MDA-MB-231 xenografts[1]
Dosage 1.0 mg/kg[1]15 µg per injection[1]
Frequency Single dose[1]Two doses on day 0 and day 7[1]
Reported Efficacy No decrease in tumor volume observed[1]Significant decrease in tumor volume compared to vehicle control[1]
Toxicity/Remarks LD50; led to 10% weight loss and 50% mortality within 7 days.[1] No therapeutic window was established.[1]Well-tolerated with potent and persistent antitumor efficacy.[1]
Table 2: Suggested Formulations for this compound
Administration RouteFormulationRationale/Considerations
Intratumoral (Validated) 15 µg this compound in 3 µL DMSO, diluted in 100 µL PBS.[1]This formulation has been successfully used in a xenograft model, demonstrating good local efficacy and tolerability.[1]
Intraperitoneal (Suggested) This compound dissolved in a vehicle suitable for hydrophobic compounds, such as: 10% DMSO, 40% PEG300, 50% Saline or 10% Cremophor EL, 90% Saline.This compound is hydrophobic.[3] The high toxicity observed with the 1.0 mg/kg dose suggests that a lower starting dose and a well-tolerated vehicle are crucial for systemic studies. Formulation optimization and maximum tolerated dose (MTD) studies are highly recommended.
Intravenous (Suggested) This compound formulated with solubilizing agents like cyclodextrins or in a lipid-based delivery system (e.g., liposomes or nanoemulsions).For direct systemic administration and pharmacokinetic studies, intravenous formulations that can maintain this compound in solution in the bloodstream are necessary to avoid precipitation and improve bioavailability.

Experimental Protocols

Protocol 1: Intratumoral Administration of this compound in a Mouse Xenograft Model

This protocol is based on the successful in vivo study conducted by Takahashi-Ruiz et al. (2022).[1]

1. Materials:

  • (-)-Zampanolide

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Female athymic nude mice (6-8 weeks old)

  • MDA-MB-231 human breast cancer cells

  • Matrigel (optional, for tumor cell implantation)

  • Insulin (B600854) syringes (or similar) for injection

  • Calipers for tumor measurement

2. Animal Model Preparation:

  • Culture MDA-MB-231 cells according to standard protocols.

  • Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel (optional, a 1:1 ratio can be used).

  • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Allow tumors to establish and grow to a palpable size (e.g., > 50 mm³).

3. Formulation Preparation (prepare fresh before each injection):

  • Dissolve this compound in DMSO to create a stock solution. For a 15 µg dose in 3 µL, the concentration would be 5 mg/mL.

  • On the day of injection, dilute the this compound/DMSO stock solution with sterile PBS to the final injection volume. For example, add 3 µL of the 5 mg/mL this compound/DMSO stock to 97 µL of sterile PBS to make a total volume of 100 µL per injection.

  • Prepare a vehicle control solution of 3% DMSO in PBS (3 µL DMSO in 97 µL PBS).

4. Administration:

  • Randomize mice into treatment and control groups once tumors have reached the desired size.

  • Gently restrain the mouse and locate the tumor.

  • Using an insulin syringe, slowly inject 100 µL of the this compound formulation or vehicle control directly into the center of the tumor.

  • Repeat the injection as per the study design (e.g., on day 0 and day 7).[1]

5. Monitoring and Endpoint:

  • Monitor the health of the animals daily, including body weight.

  • Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • The study endpoint should be defined in the animal protocol, for example, when tumors reach a certain size or if there are signs of excessive toxicity.

Protocol 2: General Guidelines for Systemic (Intraperitoneal) Administration

Important Note: Systemic administration of this compound has been shown to be highly potent and can cause significant toxicity.[1] Therefore, initial studies should focus on determining the maximum tolerated dose (MTD).

1. Formulation Development:

  • Due to the hydrophobic nature of this compound, a suitable vehicle is required. Common vehicles for intraperitoneal injection of hydrophobic compounds in mice include:

    • A mixture of DMSO and a solubilizing agent like polyethylene (B3416737) glycol (PEG) or Cremophor EL, diluted in saline or PBS.

    • Lipid-based formulations.

  • It is critical to first test the tolerability of the chosen vehicle alone in a small cohort of animals.

  • The final concentration of organic solvents like DMSO should be kept to a minimum (ideally ≤10%) to avoid vehicle-related toxicity.

2. Maximum Tolerated Dose (MTD) Study:

  • Start with a low dose of this compound (significantly lower than the reported 1.0 mg/kg LD50).[1]

  • Use a dose-escalation study design with a small number of animals per dose group.

  • Administer the this compound formulation via intraperitoneal injection.

  • Monitor the animals closely for signs of toxicity for at least 7-14 days, including:

    • Body weight loss

    • Changes in behavior (lethargy, ruffled fur)

    • Signs of distress

  • The MTD is typically defined as the highest dose that does not cause mortality or significant morbidity (e.g., >15-20% body weight loss).

3. Efficacy Study:

  • Once the MTD is established, efficacy studies can be designed using doses at or below the MTD.

  • Follow the procedures for animal model preparation and monitoring as described in Protocol 1.

  • Administer the this compound formulation or vehicle control intraperitoneally according to the desired dosing schedule.

Visualization of Signaling Pathway and Experimental Workflow

Zampanolide_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Tubulin β-Tubulin This compound->Tubulin Covalent Binding Microtubule Stabilized Microtubules Tubulin->Microtubule Promotes Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction of Cell Death

Caption: this compound's mechanism of action in cancer cells.

Intratumoral_Administration_Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Intratumoral Injection (this compound or Vehicle) randomization->treatment monitoring Efficacy & Toxicity Monitoring treatment->monitoring endpoint Endpoint monitoring->endpoint

Caption: Experimental workflow for intratumoral administration.

References

Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Zampanolide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zampanolide is a potent marine-derived microtubule-stabilizing agent that has shown significant promise as an anticancer therapeutic.[1][2] Its mechanism of action involves the covalent binding to the taxane (B156437) site on β-tubulin, leading to the stabilization of microtubules.[3][4] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[5][6] Consequently, treatment with this compound leads to a halt in cell cycle progression, specifically arresting cells in the G2/M phase.[1][3] Flow cytometry is a powerful and high-throughput technique ideal for quantifying the effects of compounds like this compound on the cell cycle.[7][8] By staining cells with a fluorescent DNA intercalating agent, such as propidium (B1200493) iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be accurately determined based on their DNA content.[9] These application notes provide a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry.

Data Presentation

The following table provides a template for presenting quantitative data on the percentage of cells in each phase of the cell cycle following treatment with this compound. This structured format allows for a clear and straightforward comparison of the effects of different concentrations of this compound over time.

Treatment GroupConcentration (nM)Incubation Time (hours)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (DMSO)02465.2 ± 3.115.5 ± 1.819.3 ± 2.5
This compound102420.1 ± 2.28.7 ± 1.171.2 ± 3.9
This compound502415.8 ± 1.95.4 ± 0.878.8 ± 4.3
Vehicle Control (DMSO)04863.8 ± 2.916.1 ± 2.020.1 ± 2.7
This compound104818.5 ± 2.56.2 ± 0.975.3 ± 4.1
This compound504812.3 ± 1.74.1 ± 0.683.6 ± 4.8

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and this compound concentration.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments required to analyze this compound-induced cell cycle arrest.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231, A549) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.[5]

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM).[5] A vehicle control containing the equivalent concentration of DMSO should also be prepared.

  • Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for the desired time points (e.g., 24 and 48 hours) under standard cell culture conditions.[7]

Protocol 2: Cell Harvest and Fixation
  • Harvesting Adherent Cells:

    • Aspirate the culture medium.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add an appropriate volume of trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to neutralize the trypsin.[7]

  • Harvesting Suspension Cells: For suspension cells, directly collect the cells from the culture flask.

  • Cell Collection and Washing: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.[10] Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension to achieve a final ethanol concentration of approximately 70%.[10][11] This step is crucial for permeabilizing the cells and preserving their DNA.

    • Incubate the cells on ice for at least 30 minutes.[10] For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[12]

Protocol 3: Propidium Iodide Staining and Flow Cytometry Analysis
  • Cell Rehydration and Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes, as ethanol-fixed cells are less dense.[10] Discard the supernatant and wash the cell pellet twice with PBS.

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.[11][12] Incubate at 37°C for 30 minutes to degrade RNA.

  • Propidium Iodide Staining: Add 500 µL of a 100 µg/mL Propidium Iodide (PI) staining solution to the cell suspension for a final concentration of 50 µg/mL.[10] Mix well.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[12]

  • Flow Cytometry Acquisition:

    • Analyze the stained cells on a flow cytometer.

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.[7]

    • Use a plot of PI-Area versus PI-Width to gate on single cells and exclude doublets and aggregates.[7][13]

    • Collect data for at least 10,000 events per sample using a linear scale for the PI fluorescence channel (typically FL2 or FL3).[7]

  • Data Analysis:

    • Generate a histogram of the PI fluorescence intensity for the single-cell population.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12]

Mandatory Visualizations

Zampanolide_Signaling_Pathway This compound This compound BetaTubulin β-Tubulin This compound->BetaTubulin Covalent Binding Microtubules Microtubule Stabilization BetaTubulin->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle SAC Spindle Assembly Checkpoint Activation MitoticSpindle->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Flow_Cytometry_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis CellCulture 1. Cell Culture & This compound Treatment Harvest 2. Cell Harvest CellCulture->Harvest Fixation 3. Fixation (70% Ethanol) Harvest->Fixation RNase 4. RNase Treatment Fixation->RNase PI_Stain 5. Propidium Iodide Staining RNase->PI_Stain FlowCytometry 6. Flow Cytometry Acquisition PI_Stain->FlowCytometry DataAnalysis 7. Data Analysis & Quantification FlowCytometry->DataAnalysis

References

Application Notes and Protocols for the Synthesis of Zampanolide Analogues for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Zampanolide analogues aimed at structure-activity relationship (SAR) studies. This compound is a potent microtubule-stabilizing agent with significant potential as an anticancer therapeutic.[1][2][3] Understanding the relationship between its complex structure and biological activity is crucial for the design of novel, more effective, and synthetically accessible analogues.

Introduction to this compound and SAR Studies

This compound, a macrolide isolated from marine sponges, exhibits potent cytotoxicity against a range of cancer cell lines.[4][5] Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and apoptosis in cancer cells.[3][6][7] A key feature of this compound is its covalent binding to β-tubulin within the taxane (B156437) site, which contributes to its high potency and ability to circumvent certain drug resistance mechanisms.[2][3][7][8]

SAR studies on this compound are essential for identifying the key structural motifs responsible for its bioactivity and for developing simplified analogues with improved pharmacological properties.[6] Research has focused on modifications of the macrolide core, the N-acyl hemiaminal side chain, and various functional groups to probe their impact on cytotoxicity and microtubule interaction.[9][10][11]

Key Structural Modifications and SAR Insights

Several regions of the this compound molecule have been targeted for modification to understand their contribution to its biological activity. Here is a summary of key findings:

  • C19 N-Acyl Hemiaminal Side Chain: This moiety is critical for the potent cytotoxic properties of this compound. Analogues lacking this side chain, such as Dactylolide, are significantly less active.[12][13][14][15]

  • C13-Desmethylene Analogues: The exomethylene group at C13 is not essential for activity. 13-desmethylene-zampanolide has been shown to be as potent as the natural product, providing a simplified scaffold for further analogue synthesis.[9][10][16]

  • Tetrahydropyran (THP) Ring: While analogues lacking the THP ring still exhibit cytotoxic activity, it is generally reduced, indicating the ring's role in maintaining a bioactive conformation.[11] However, replacement of the THP ring with a morpholine (B109124) moiety can retain potent activity and offers a site for further modification.[6][17]

  • C17-Methyl Group: Removal of the C17-methyl group has been explored to simplify the synthesis. However, this modification can lead to increased conformational flexibility and a reduction in cytotoxic activity.[11][18]

  • Enone System (C1-C3): The α,β-unsaturated ketone is crucial for the covalent binding to tubulin. Reduction of this double bond leads to a dramatic loss of antiproliferative activity, although the resulting analogues may still bind non-covalently to microtubules.[9][10]

Quantitative SAR Data

The following table summarizes the in vitro antiproliferative activity (GI50 or IC50 values) of this compound and selected analogues against various human cancer cell lines.

Compound/AnalogueModificationCell LineGI50/IC50 (nM)Reference
(-)-Zampanolide Natural ProductTNBC cell lines2.8 - 5.4[6]
P388, A549, HT29, MEL281-5 ng/mL[4]
13-Desmethylene-zampanolide (DM-ZMP) Removal of C13 methylene (B1212753)A5491 - 12[9]
2,3-Dihydro-13-desmethylene-zampanolide Reduction of C2-C3 double bond in DM-ZMPA549~45 - 108[9]
13-Desmethylene-17-desmethyl-zampanolide Removal of C13 methylene and C17 methyl-17- to 57-fold less potent than this compound[10]
(-)-Dactylolide Lacks N-acyl hemiaminal side chainL1210, SK-OV-3Moderately cytotoxic[4]
NCI 60 cell line panel25-99 ng/mL (for some lines)[15]
Morpholino-zampanolide (N-acetyl) THP ring replaced with N-acetyl morpholine-Nanomolar activity[17]
Morpholino-zampanolide (N-benzoyl) THP ring replaced with N-benzoyl morpholine-Nanomolar activity[17]
Morpholino-zampanolide (N-tosyl) THP ring replaced with N-tosyl morpholine-Significantly reduced activity[17]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Zampanolide_Signaling_Pathway This compound This compound Analogue Tubulin β-Tubulin (Taxane Site) This compound->Tubulin Binds to Covalent_Adduct Covalent Adduct Formation Tubulin->Covalent_Adduct Reacts via Michael Addition Microtubule Microtubule Stabilization Covalent_Adduct->Microtubule M_Loop M-Loop Stabilization Microtubule->M_Loop Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound's mechanism of action.

A generalized workflow for the synthesis and evaluation of this compound analogues for SAR studies is depicted below.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Retrosynthesis Retrosynthetic Analysis Fragment_Synth Key Fragment Synthesis Retrosynthesis->Fragment_Synth Coupling Fragment Coupling & Macrolactonization Fragment_Synth->Coupling Side_Chain Side Chain Installation Coupling->Side_Chain Analogue This compound Analogue Side_Chain->Analogue Purification Purification & Characterization Analogue->Purification Cytotoxicity Cytotoxicity Assays (e.g., SRB, WST-1) Purification->Cytotoxicity Tubulin_Polymerization Tubulin Polymerization Assay Purification->Tubulin_Polymerization Cell_Cycle Cell Cycle Analysis Cytotoxicity->Cell_Cycle SAR_Analysis SAR Analysis Cytotoxicity->SAR_Analysis Tubulin_Polymerization->SAR_Analysis

Caption: Workflow for this compound analogue synthesis and SAR studies.

Experimental Protocols

This section outlines generalized protocols for key synthetic transformations used in the synthesis of this compound analogues, based on common strategies reported in the literature.[9][13][16][19]

Protocol 1: Intramolecular Horner-Wadsworth-Emmons (HWE) Reaction for Macrolactonization

This reaction is a key step in many total syntheses of this compound and its analogues for the formation of the 20-membered macrolactone ring.[9][13][16][19]

Materials:

  • β-keto phosphonate (B1237965) aldehyde precursor

  • Base (e.g., KHMDS, NaH, or Ba(OH)₂)

  • Crown ether (e.g., 18-crown-6), if using certain bases

  • Anhydrous solvent (e.g., THF, toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the β-keto phosphonate aldehyde precursor in the anhydrous solvent under an inert atmosphere to a low concentration (typically 0.001-0.005 M) to favor intramolecular reaction.

  • If required, add the crown ether to the reaction mixture.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

  • Slowly add a solution of the base in the same anhydrous solvent to the reaction mixture over several hours using a syringe pump.

  • After the addition is complete, allow the reaction to stir at the low temperature for a specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the macrolactone.

Protocol 2: Stereoselective Aza-Aldol Reaction for Side Chain Installation

This reaction is crucial for the stereoselective formation of the N-acyl hemiaminal side chain, a critical pharmacophore of this compound.[9][13][16]

Materials:

  • Macrolactone aldehyde (e.g., Dactylolide or an analogue)

  • Sorbamide (B11925147)

  • Chiral catalyst system (e.g., (S)-BINOL and LiAlH₄)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst by reacting (S)-BINOL with a solution of LiAlH₄ in THF. Stir at room temperature until the evolution of hydrogen gas ceases.

  • To this catalyst solution, add the sorbamide and stir for a short period to form the active nucleophile complex.

  • Cool the mixture to the desired reaction temperature (e.g., room temperature or 0 °C).

  • Add a solution of the macrolactone aldehyde in anhydrous THF to the reaction mixture.

  • Stir the reaction for the specified time (typically 15-75 minutes), monitoring for the consumption of the aldehyde by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting diastereomers by flash column chromatography or preparative HPLC to isolate the desired this compound analogue.

Protocol 3: Yamaguchi Esterification for Fragment Coupling

This is a reliable method for the esterification of a sterically hindered alcohol and a carboxylic acid, often used to couple key fragments in the synthesis of complex macrolides.[17][19]

Materials:

  • Carboxylic acid fragment

  • Alcohol fragment

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (B128534) (NEt₃)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., toluene, THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the carboxylic acid fragment in the anhydrous solvent under an inert atmosphere.

  • Add triethylamine to the solution, followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride.

  • Stir the reaction mixture at room temperature for several hours to form the mixed anhydride (B1165640).

  • In a separate flask, dissolve the alcohol fragment and DMAP in the same anhydrous solvent.

  • Slowly add the solution of the mixed anhydride to the alcohol solution at room temperature.

  • Stir the reaction mixture until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.

These protocols provide a general framework for the synthesis of this compound analogues. Researchers should consult the primary literature for specific reaction conditions, substrate-specific optimizations, and detailed characterization data. The continued exploration of this compound's SAR through innovative synthetic strategies will undoubtedly pave the way for the development of next-generation microtubule-stabilizing anticancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Zampanolide Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Zampanolide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the overall yield of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges and low-yield steps in the total synthesis of this compound?

A1: The total synthesis of this compound is a multi-step process with several challenging transformations that can significantly impact the overall yield. The most frequently cited low-yield step is the final installation of the N-acyl hemiaminal side chain at C20.[1][2][3] This reaction is often plagued by the formation of epimers and bis-acylated byproducts, with reported yields as low as 12%.[1][3] Another critical and often low-yielding step is the macrolactonization to form the 20-membered ring.[4] Additionally, the stereoselective construction of the cis-2,6-disubstituted tetrahydropyran (B127337) (THP) ring and the formation of the various olefinic bonds can present significant challenges.[2][3] Overall yields for the complete synthesis are typically in the range of 0.25% to 0.9%.[2][5]

Q2: How can the yield of the N-acyl hemiaminal formation be improved?

A2: Several strategies have been developed to address the low yields and poor stereoselectivity of the N-acyl hemiaminal formation. Direct addition of the carboxamide to the C20 aldehyde often results in a mixture of products and low yields.[1] A significant improvement has been achieved through the use of organocatalysis. For instance, the use of a chiral phosphoric acid catalyst, such as (S)-TRIP, has been shown to furnish the desired (-)-zampanolide in yields as high as 51-53% with good stereoselectivity and without the formation of the bis-amide byproduct.[3][6] Another approach involves a stereospecific Curtius rearrangement to install the carbamate, which is then acylated.[2][3]

Q3: What are the common methods for macrolactonization in this compound synthesis, and what are their typical yields?

A3: The construction of the 20-membered macrolactone core is a critical step in the synthesis of this compound. The two most common methods are the intramolecular Horner-Wadsworth-Emmons (HWE) reaction and ring-closing metathesis (RCM).

  • Intramolecular Horner-Wadsworth-Emmons (HWE) reaction: This has been a high-yielding and selective method for closing the macrocycle, with reported yields ranging from 67% to 95%.[4]

  • Ring-Closing Metathesis (RCM): RCM using Grubbs' second-generation catalyst is another effective strategy. Yields for this reaction can vary depending on the substrate and reaction conditions.[1][7]

The choice of macrolactonization strategy can be influenced by the overall synthetic route and the functional groups present in the precursor molecule.

Q4: Are there any particularly challenging aspects in the synthesis of the C9-C20 fragment?

A4: The C9-C20 fragment of this compound contains the stereochemically rich cis-2,6-disubstituted tetrahydropyran (THP) ring. The stereoselective synthesis of this core is a key challenge.[8] Methods such as intramolecular oxa-Michael addition and Prins-type cyclizations have been employed for its construction.[9][10] Subsequent installation of the side chain at C16-C20 often involves steps like Sharpless epoxidation and selective reductions, which require careful optimization to achieve high diastereoselectivity.[8][9]

Troubleshooting Guides

Problem 1: Low Yield in the Final N-Acyl Hemiaminal Formation

Symptoms:

  • Low yield of the desired this compound product (<20%).

  • Formation of a significant amount of the C20 epimer.

  • Presence of a bis-acylated byproduct.

Possible Causes and Solutions:

CauseRecommended Solution
Non-stereoselective addition of the amide Employ a stereoselective catalyst. The use of a chiral Brønsted acid, such as (S)-TRIP (20 mol%), has been shown to significantly improve the diastereoselectivity and yield (up to 53%).[6]
Formation of bis-amide byproduct The organocatalytic method with a chiral phosphoric acid has been reported to avoid the formation of the bis-amide byproduct.[6]
Unfavorable reaction equilibrium Carefully control reaction conditions such as solvent, temperature, and concentration. Consider using a dehydrating agent if water is a suspected issue.
Epimerization at C20 This is a known issue.[2] The use of a chiral catalyst can help control the stereochemistry. Milder reaction conditions may also reduce epimerization.
Problem 2: Poor Yield in the Macrolactonization Step

Symptoms:

  • Low yield of the desired macrolactone.

  • Formation of dimers or oligomers.[11]

  • Isomerization of double bonds within the macrocycle.[11]

Possible Causes and Solutions:

CauseRecommended Solution
Unfavorable macrocyclization kinetics Perform the reaction under high dilution conditions (e.g., 0.001-0.005 M) to favor intramolecular cyclization over intermolecular oligomerization.
Substrate conformation The conformation of the seco-acid precursor is crucial. Molecular modeling can help identify more favorable conformations. The choice of protecting groups can influence the precursor's conformation.
Reaction conditions for HWE If using an intramolecular HWE reaction, screen different bases (e.g., Ba(OH)₂, K₂CO₃/18-crown-6, LiCl/DBU) and solvents to optimize the yield.[5]
Catalyst choice for RCM When using RCM, the choice of catalyst (e.g., Grubbs' I, II, or Hoveyda-Grubbs catalysts) can significantly impact the yield. Screen different catalysts and catalyst loadings.
Double bond isomerization For sensitive substrates, particularly those with conjugated dienes, some macrolactonization conditions (e.g., Yamaguchi esterification) can cause isomerization.[12] Consider milder methods or a synthetic route that installs the sensitive functionality after macrocyclization.

Quantitative Data Summary

The following tables summarize reported yields for key steps in various total syntheses of this compound.

Table 1: Overall Yields of Selected this compound Total Syntheses

Synthesis ApproachLongest Linear Sequence (steps)Overall Yield (%)Reference
Smith280.25[2][3]
Altmann220.9[2][3]

Table 2: Yields of Key Reactions in this compound Synthesis

ReactionReagents/ConditionsYield (%)Reference
N-Acyl Hemiaminal Formation Direct addition12[1][3]
Chiral phosphoric acid ((S)-TRIP)51 - 53[3][6]
Macrolactonization (HWE) Ba(OH)₂68[13]
-67 - 95[4]
Macrolactonization (RCM) Grubbs' II catalystNot specified, but part of a successful synthesis[1]
Cross-Metathesis Grubbs' II catalyst57[1]
Yamaguchi Esterification 2,4,6-trichlorobenzoyl chloride, DMAP91[1]
Wittig Olefination CH₂PPh₃60 - 78[1]

Experimental Protocols & Methodologies

Organocatalytic N-Acyl Hemiaminal Formation

This protocol is based on the work of Ghosh and coworkers to improve the yield and stereoselectivity of the final step.

Reaction: Conversion of (-)-dactylolide to (-)-zampanolide.

Reagents:

Procedure:

  • To a solution of (-)-dactylolide and sorbamide in the chosen solvent at room temperature, add (S)-TRIP (20 mol%).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the crude product by flash column chromatography or preparative HPLC to isolate (-)-zampanolide.

Note: This method was reported to yield (-)-zampanolide in 51% yield.[3] A similar procedure by the same group reported a 53% yield.[6]

Visualizations

Zampanolide_Synthesis_Workflow cluster_fragment_synthesis Fragment Synthesis cluster_assembly Fragment Coupling & Elaboration cluster_macrocyclization Macrocyclization cluster_final_steps Final Steps A C1-C8 Fragment C Fragment Coupling (e.g., Wittig, Suzuki) A->C B C9-C20 Fragment (with THP ring) B->C D Elaboration of Linear Precursor C->D E Macrolactonization (HWE or RCM) D->E F Deprotection E->F G Oxidation to Aldehyde ((-)-Dactylolide) F->G H N-Acyl Hemiaminal Formation G->H I (-)-Zampanolide H->I Troubleshooting_N_Acyl_Hemiaminal Start Low Yield in N-Acyl Hemiaminal Formation CheckEpimers Significant epimer formation observed? Start->CheckEpimers CheckByproduct Bis-acylated byproduct present? CheckEpimers->CheckByproduct No UseCatalyst Implement Chiral Phosphoric Acid Catalyst (e.g., (S)-TRIP) CheckEpimers->UseCatalyst Yes CheckByproduct->UseCatalyst Yes OptimizeConditions Optimize reaction conditions (solvent, temp, concentration) CheckByproduct->OptimizeConditions No End Improved Yield and Stereoselectivity UseCatalyst->End OptimizeConditions->End

References

challenges and solutions in the stereoselective synthesis of Zampanolide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Zampanolide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of this challenging synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main stereochemical challenges in the total synthesis of this compound?

The primary stereochemical hurdles in the synthesis of this compound revolve around the precise control of multiple stereocenters within its complex structure. Key challenges include:

  • Construction of the cis-2,6-disubstituted tetrahydropyran (B127337) (THP) ring: Establishing the correct relative and absolute stereochemistry of the substituents on the THP ring is a significant challenge.

  • Formation of the C20 N-acyl hemiaminal side chain: This chiral center is prone to epimerization, and achieving high diastereoselectivity in its formation is a critical step.[1]

  • Macrolactonization of the 20-membered ring: The cyclization of the seco-acid precursor can be hampered by competing intermolecular reactions and the conformational rigidity of the molecule, which can lead to low yields and the formation of undesired oligomers.[2]

  • Installation of the trisubstituted olefin: Creating the E-trisubstituted olefin with high selectivity can be difficult, with some cross-metathesis strategies resulting in low yields and poor E/Z selectivity.

Troubleshooting Guides

Macrolactonization

Issue: Low yield or failure of macrolactonization of the this compound seco-acid.

This is a common issue often attributed to the high conformational strain of the 20-membered ring and competing intermolecular reactions.

Possible Causes and Solutions:

Cause Solution Key Considerations
Intermolecular Reactions (Oligomerization) Employ high-dilution conditions (typically 0.001-0.005 M). Slow addition of the seco-acid to the reaction mixture can also favor intramolecular cyclization.High dilution is crucial to minimize the probability of intermolecular encounters.[2]
Unfavorable Conformation of the Seco-Acid The choice of macrolactonization method is critical. The Yamaguchi esterification is a commonly used and often successful method for this compound and related complex macrolides. Other methods like the Shiina or Corey-Nicolaou macrolactonization can also be explored.The Yamaguchi method utilizes 2,4,6-trichlorobenzoyl chloride to form a reactive mixed anhydride, which then undergoes intramolecular cyclization promoted by DMAP.[3][4][5]
Substrate Decomposition Ensure the purity of the seco-acid. Protecting groups should be robust enough to withstand the reaction conditions. The choice of solvent can also be critical; toluene (B28343) is commonly used for Yamaguchi macrolactonization.Impurities can interfere with the catalyst or promoter, leading to side reactions and lower yields.
Epoxide presence in seco-acid The Yamaguchi method has been shown to perform poorly with epoxide-containing substrates, with yields as low as 20%. Alternative methods might be necessary in such cases.One study showed that an acyloxyenamide-mediated macrocyclization gave a 92% yield for a substrate where the Yamaguchi method yielded only 6-52% with epimerization.[6]

Workflow for Yamaguchi Macrolactonization:

Yamaguchi Macrolactonization Workflow cluster_prep Preparation cluster_activation Activation cluster_cyclization Cyclization SecoAcid Seco-Acid Mix1 Initial Mixture SecoAcid->Mix1 Reagents 2,4,6-Trichlorobenzoyl Chloride (TCBC) Triethylamine (Et3N) Toluene (Solvent) Reagents->Mix1 Anhydride Mixed Anhydride Formation Mix1->Anhydride Stir at RT Add_Anhydride Slow Addition of Anhydride to DMAP solution Anhydride->Add_Anhydride DMAP_sol DMAP in Toluene (High Dilution) DMAP_sol->Add_Anhydride Heating Heat to Reflux Add_Anhydride->Heating Macrolactone This compound Macrolactone Heating->Macrolactone NHK Reaction Cycle Ni_II Ni(II)Cl2 Ni_0 Ni(0) Ni_II->Ni_0 Reduction R_Ni_X R-Ni(II)-X Ni_0->R_Ni_X Oxidative Addition Cr_II 2 Cr(II)Cl2 (Sacrificial Reductant) Cr_III 2 Cr(III)Cl3 Cr_II->Cr_III Oxidation R_Cr_X R-Cr(III)-X (Organochromium Reagent) Cr_III->R_Cr_X R_X Vinyl/Allyl Halide (R-X) R_X->R_Ni_X R_Ni_X->Ni_II Regeneration R_Ni_X->R_Cr_X Transmetalation Product Alcohol Product R_Cr_X->Product Nucleophilic Addition Aldehyde Aldehyde (R'CHO) Aldehyde->Product

References

optimizing Zampanolide concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Zampanolide for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent microtubule-stabilizing agent.[1][2][3] It functions by covalently binding to the taxane (B156437) site on β-tubulin.[2] This binding event stabilizes the microtubule polymer, leading to the disruption of microtubule dynamics, which are crucial for cell division. The stabilization of microtubules ultimately results in mitotic arrest and can induce apoptosis (programmed cell death) in cancer cells.[1][2][4]

Q2: What is the recommended starting concentration range for this compound in in vitro experiments?

A2: this compound is highly potent and typically exhibits activity in the low nanomolar range.[1][2] For initial cytotoxicity or proliferation assays, a concentration range of 1 nM to 100 nM is recommended. However, the optimal concentration is cell-line dependent. We advise performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) for your specific cell line.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 1-10 mM). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in fresh cell culture medium to the desired final concentration immediately before use.

Q4: Is this compound effective against multidrug-resistant (MDR) cancer cell lines?

A4: Yes, this compound has shown significant activity against cancer cell lines that exhibit multidrug resistance, particularly those that overexpress P-glycoprotein (P-gp).[3] Its covalent binding to tubulin is thought to be a key reason for its ability to circumvent P-gp-mediated efflux, a common mechanism of resistance to other microtubule-targeting agents like paclitaxel.[2]

Troubleshooting Guides

This section addresses common issues that may arise during in vitro experiments with this compound.

Issue 1: High Variability in IC50/GI50 Values Between Experiments

  • Potential Cause 1: Inconsistent Cell Seeding Density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate cell quantification. Perform experiments with cells in the logarithmic growth phase.

  • Potential Cause 2: this compound Degradation.

    • Solution: While specific data on this compound's half-life in cell culture media is not extensively documented, it is crucial to handle the compound properly. Prepare fresh dilutions from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions in aqueous media. To assess stability in your system, you can incubate this compound in media for the duration of your experiment, and then apply it to cells to see if its potency is reduced.

  • Potential Cause 3: Pipetting Errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells and this compound solutions.

  • Potential Cause 4: Edge Effects in Microplates.

    • Solution: To minimize evaporation and temperature fluctuations that can affect cell growth, avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile PBS or media.

Issue 2: Low or No Observed Cytotoxicity

  • Potential Cause 1: Suboptimal Concentration Range.

    • Solution: The effective concentration of this compound can vary significantly between cell lines. If you do not observe an effect, test a broader concentration range, including higher concentrations (e.g., up to 1 µM).

  • Potential Cause 2: Cell Line Insensitivity.

    • Solution: While rare due to its potent mechanism, some cell lines may exhibit intrinsic resistance. Confirm the expression and functionality of tubulin in your cell line. Consider testing a different cell line known to be sensitive to this compound as a positive control.

  • Potential Cause 3: Compound Precipitation.

    • Solution: When preparing working solutions, ensure that the final DMSO concentration is kept low (typically below 0.5%) to prevent precipitation of this compound in the aqueous cell culture medium. Visually inspect the medium for any signs of precipitation after adding the compound.

Issue 3: Inconsistent Results in Microtubule-Related Assays

  • Potential Cause 1: Poor Antibody Staining in Immunofluorescence.

    • Solution: Optimize your immunofluorescence protocol, including fixation, permeabilization, and antibody concentrations. Ensure the use of a high-quality anti-tubulin antibody.

  • Potential Cause 2: Variability in Tubulin Polymerization Assays.

    • Solution: Tubulin polymerization is highly sensitive to temperature and buffer conditions. Use high-purity tubulin and ensure all reagents are properly prepared. Maintain a constant temperature (typically 37°C) during the assay.

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / GI50 (nM)Exposure Time (h)Reference
A2780Ovarian CarcinomaMTT7.1 ± 0.0Not Specified[4]
A2780ADOvarian Carcinoma (P-gp overexpressing)MTT7.5 ± 0.6Not Specified[4]
1A9Ovarian CarcinomaMTT8.2 ± 0.172[2][5]
MDA-MB-231Triple-Negative Breast CancerSRB5.4 ± 0.448[1]
MDA-MB-453Triple-Negative Breast CancerSRB3.2 ± 0.348[1]
BT-549Triple-Negative Breast CancerSRB4.5 ± 0.548[1]
HCC70Triple-Negative Breast CancerSRB2.8 ± 0.348[1]
HCC1806Triple-Negative Breast CancerSRB3.1 ± 0.248[1]
HCC1937Triple-Negative Breast CancerSRB3.9 ± 0.348[1]
PC-3Prostate CancerNot Specified0.29 - 0.46 µM (for a mimic)Not Specified
DU145Prostate CancerNot Specified0.29 - 0.46 µM (for a mimic)Not Specified

Experimental Protocols

Protocol 1: Cytotoxicity/Proliferation Assay (MTT-Based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.

  • Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
  • Reagent Preparation: Reconstitute purified tubulin in a suitable polymerization buffer (e.g., G-PEM buffer containing GTP). Keep all solutions on ice.

  • Compound Preparation: Prepare various concentrations of this compound in the polymerization buffer. Include a positive control (e.g., paclitaxel) and a negative control (vehicle, e.g., DMSO).

  • Assay Setup: In a pre-warmed 96-well plate, add the this compound dilutions.

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. An increase in absorbance indicates microtubule formation. Compare the curves of this compound-treated samples to the controls to assess its effect on tubulin polymerization.

Mandatory Visualizations

Zampanolide_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 This compound Intervention Tubulin_Dimers α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Stabilized_MT Hyperstabilized Microtubules Microtubules->Stabilized_MT Inhibition of Depolymerization This compound This compound This compound->Microtubules Covalent Binding to β-Tubulin Mitotic_Arrest Mitotic Arrest Stabilized_MT->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound's mechanism of action on microtubule dynamics.

Experimental_Workflow_Cytotoxicity start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding adhesion Allow Cells to Adhere (Overnight Incubation) cell_seeding->adhesion treatment Treat with this compound (Serial Dilutions) adhesion->treatment incubation Incubate for Desired Time (e.g., 48h) treatment->incubation assay Perform Viability Assay (e.g., MTT, SRB) incubation->assay readout Measure Absorbance/ Fluorescence assay->readout analysis Data Analysis: Calculate IC50/GI50 readout->analysis end End analysis->end

References

troubleshooting Zampanolide instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zampanolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound stock solutions?

Proper storage is critical to maintaining the integrity of this compound. For long-term storage, stock solutions should be kept at -80°C.[1][2][3] Based on common laboratory practices for macrolides, the choice of solvent is crucial.

Key Recommendations:

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) and absolute ethanol (B145695) are commonly used solvents for creating this compound stock solutions.[1][3]

  • Temperature: Always store stock solutions at -80°C for long-term stability.[1][2][3]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Data Summary: Recommended Solvents for Stock Solutions

SolventConcentrationStorage TemperatureReference
Dimethyl sulfoxide (DMSO)Up to 20 mM-80°C[2]
Absolute EthanolNot specified-80°C[1][3]
My this compound solution shows signs of instability (e.g., precipitation, color change). What could be the cause and how can I troubleshoot it?

Signs of instability like precipitation or degradation can arise from several factors, including solvent choice, pH, and temperature. This compound is a complex macrolide with several functional groups susceptible to hydrolysis, particularly the ester and N-acyl hemiaminal moieties.[4][5][6]

Below is a troubleshooting workflow to diagnose potential instability issues.

G start Suspected this compound Instability q1 Is the solution aqueous? start->q1 q2 Was the solution stored above -20°C? q1->q2 No res1 High probability of hydrolysis. Use aprotic organic solvents for stock. q1->res1 Yes q3 Was the solution exposed to strong acid/base? q2->q3 No res2 Potential for thermal degradation. Store at -80°C for long-term stability. q2->res2 Yes res3 High risk of pH-mediated degradation. Buffer aqueous solutions appropriately. q3->res3 Yes res4 Instability is likely. Verify compound integrity via HPLC or LC-MS. q3->res4 No

Caption: Troubleshooting workflow for this compound instability.
What are the primary factors that influence this compound's stability in solution?

Key Factors:

  • pH: this compound contains ester and amide-like functionalities that are susceptible to hydrolysis under both acidic and basic conditions. Strongly alkaline environments are generally detrimental to such structures.[6][7]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[6][7][8] Long-term storage should always be at low temperatures, such as -80°C.

  • Solvent: Protic solvents, especially water, can participate in hydrolysis reactions. Using aprotic solvents like DMSO for stock solutions is preferable.

The diagram below illustrates the relationship between these factors and this compound's structural integrity.

G cluster_factors Influencing Factors cluster_compound This compound cluster_degradation Degradation Pathways pH pH (Acidic/Alkaline) Degrad Degradation Products (e.g., Hydrolysis, Epimerization) pH->Degrad Temp Temperature (Elevated) Temp->Degrad Solvent Solvent (Aqueous/Protic) Solvent->Degrad Zamp This compound (Intact) Zamp->Degrad instability leads to

Caption: Factors influencing this compound degradation.
How can I experimentally verify the integrity of my this compound sample?

To confirm the purity and integrity of this compound, high-performance liquid chromatography (HPLC) is a standard and effective method.[9][10] An HPLC analysis can separate the parent compound from potential degradants or impurities.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol is a general guideline and may require optimization for specific equipment and samples.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., Luna 5 µm, C18(2) 100 Å, dimensions appropriate for analytical scale).[11]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, as a mobile phase modifier)

  • Sample Preparation:

    • Dilute a small aliquot of the this compound stock solution in the initial mobile phase solvent to a final concentration suitable for UV detection (e.g., 10-50 µg/mL).

  • Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start with 30% B, ramp to 95% B over 20 min, hold for 5 min, return to 30% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • Analyze the chromatogram for the main this compound peak. The appearance of significant additional peaks compared to a reference standard indicates the presence of impurities or degradation products. The peak area of the main peak can be used to quantify the remaining intact compound.

References

minimizing off-target effects of Zampanolide in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Zampanolide in cellular models. It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experimentation, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent microtubule-stabilizing agent (MSA).[1][2] It functions by covalently binding to the taxane (B156437) site on β-tubulin.[1][3] This binding event stabilizes the M-loop of β-tubulin, promoting rapid and irreversible microtubule polymerization and arresting cells in the G2/M phase of the cell cycle.[1][2][4]

Q2: How does the covalent binding of this compound affect its activity?

The covalent and irreversible binding of this compound to tubulin contributes to its high potency and persistent cellular effects, even after short exposure times.[1][5] This characteristic also allows this compound to be effective in multidrug-resistant (MDR) cancer cell lines that overexpress P-glycoprotein (P-gp) efflux pumps, as the covalently bound drug is not a substrate for these pumps.[6]

Q3: What are the typical effective concentrations of this compound in cell culture?

This compound exhibits potent cytotoxicity in the low nanomolar range across a variety of cancer cell lines.[4][5][6] The half-maximal inhibitory concentration (IC50) for cell proliferation is typically between 1-10 nM. However, the optimal concentration is cell line-dependent and should be determined empirically through dose-response experiments.

Q4: How should I prepare and store this compound?

This compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, it is important to ensure that the final DMSO concentration in the cell culture medium is non-toxic to the cells, generally below 0.5%.

Troubleshooting Guides

Issue 1: High Cytotoxicity and Suspected Off-Target Effects

Question: I am observing widespread cell death even at low nanomolar concentrations of this compound, and I suspect off-target effects. How can I confirm this and minimize these effects?

Answer: At concentrations significantly higher than the IC50 for microtubule stabilization, this compound, like other potent cytotoxic agents, can induce off-target effects leading to generalized cytotoxicity that may not be related to its primary mechanism of action. It is crucial to differentiate between on-target microtubule stabilization leading to apoptosis and potential off-target-induced necrosis.

Troubleshooting Steps:

  • Concentration Optimization:

    • Perform a detailed dose-response curve (e.g., from 0.1 nM to 1 µM) to determine the precise IC50 value for your specific cell line.

    • Use the lowest effective concentration that elicits the desired on-target effect (e.g., microtubule bundling, G2/M arrest) to minimize the likelihood of off-target effects.

  • Time-Course Experiment:

    • Conduct a time-course experiment at a fixed, optimized concentration to observe the temporal progression of cellular effects. On-target effects on microtubule organization should be observable within a few hours, while widespread, rapid cell death might indicate off-target cytotoxicity.

  • Apoptosis vs. Necrosis Assay:

    • Utilize assays that can distinguish between apoptosis (programmed cell death, an expected outcome of mitotic arrest) and necrosis (uncontrolled cell death, more likely with off-target toxicity). This can be achieved through methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. High levels of necrosis at early time points suggest off-target effects.

  • Washout Experiment:

    • Due to its covalent binding, this compound's effects are persistent.[1] Perform a washout experiment where cells are treated for a short period (e.g., 2-4 hours), after which the drug-containing medium is replaced with fresh medium. If the desired on-target effects persist after washout while non-specific cytotoxicity is reduced, it suggests the initial high concentration was causing acute off-target toxicity.

Issue 2: Inconsistent Results in Cell Viability Assays

Question: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

Answer: Inconsistent IC50 values are a common challenge in cell-based assays and can be attributed to several factors.

Troubleshooting Steps:

  • Cell Culture Conditions:

    • Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.

    • Seeding Density: Ensure a consistent cell seeding density, as this can impact growth rates and drug sensitivity.

    • Cell Health: Regularly check for mycoplasma contamination and ensure cells are healthy and in the logarithmic growth phase before treatment.

  • Compound Handling:

    • Solvent Concentration: Maintain a consistent and non-toxic final concentration of the solvent (e.g., DMSO) across all wells.

    • Compound Stability: Ensure proper storage of the this compound stock solution and avoid repeated freeze-thaw cycles.

  • Assay Parameters:

    • Assay Duration: The duration of the assay can influence the IC50 value. Standardize the incubation time with this compound for all experiments.

    • Choice of Assay: Different viability assays (e.g., MTT, SRB, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values. Use a consistent assay method.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A2780Ovarian Carcinoma3.6 - 23.3[6]
1A9Ovarian Carcinoma3.6 - 23.3[6]
SKM-1Leukemia1.1[4]
U937Leukemia2.9[4]
MDA-MB-231Triple-Negative Breast Cancer5.4 ± 1.5[5]
HCC1937Triple-Negative Breast Cancer5.3 ± 0.9[5]

Table 2: Comparing On-Target vs. Potential Off-Target Cellular Effects

ParameterAssayConcentration RangeExpected Outcome
On-Target Effect
Microtubule BundlingImmunofluorescence10 - 100 nMFormation of thick microtubule bundles in interphase and multiple asters in mitotic cells.[5]
G2/M Cell Cycle ArrestFlow Cytometry10 - 50 nMAccumulation of cells in the G2/M phase of the cell cycle.[1][2]
Inhibition of Cell ProliferationViability Assay1 - 10 nM (IC50)Dose-dependent decrease in cell viability.
Potential Off-Target Effect
Rapid Pan-CytotoxicityViability/Microscopy> 100 nMWidespread cell death, including signs of necrosis, at early time points.
Mitochondrial Dysfunctione.g., JC-1 Assay> 100 nMAlterations in mitochondrial membrane potential not directly linked to apoptosis.

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay biochemically confirms the microtubule-stabilizing activity of this compound.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • This compound (and controls like paclitaxel (B517696) and a vehicle)

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: On ice, reconstitute lyophilized tubulin in ice-cold GTB. Prepare a reaction mix containing tubulin (final concentration 2-3 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10-15%) in GTB.

  • Compound Addition: In a pre-warmed 96-well plate at 37°C, add a small volume of the test compound (this compound), positive control (e.g., paclitaxel), or vehicle control (e.g., DMSO).

  • Initiate Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.

  • Data Acquisition: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves for this compound-treated samples to the controls.

Protocol 2: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of this compound's effect on the microtubule network in cells.

Materials:

  • Cells cultured on sterile glass coverslips

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Fixation: Gently wash the cells with PBS and fix them using either paraformaldehyde or cold methanol.

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with Triton X-100.

  • Blocking: Incubate the cells in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody.

  • Secondary Antibody Incubation: Wash the cells and incubate with the fluorophore-conjugated secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI, wash, and mount the coverslips on microscope slides using antifade medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the cell cycle distribution of this compound-treated cells.

Materials:

  • This compound-treated and control cells

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.

  • Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Zampanolide_Mechanism_of_Action This compound This compound beta_Tubulin β-Tubulin (Taxane Site) This compound->beta_Tubulin Covalent Binding Microtubule Microtubule beta_Tubulin->Microtubule Promotes Polymerization & Irreversible Stabilization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disrupts Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

This compound's mechanism of action.

Troubleshooting_Workflow Start Inconsistent Results or High Cytotoxicity Observed Check_Concentration Verify this compound Concentration and Perform Dose-Response Start->Check_Concentration Check_Cell_Culture Assess Cell Health, Passage Number, and Seeding Density Check_Concentration->Check_Cell_Culture Concentration Optimized Apoptosis_Necrosis Distinguish Apoptosis vs. Necrosis (e.g., Annexin V/PI) Check_Cell_Culture->Apoptosis_Necrosis Cell Culture Standardized On_Target On-Target Effect Confirmed: Proceed with Optimized Conditions Apoptosis_Necrosis->On_Target Apoptosis is Predominant Off_Target Off-Target Effect Suspected: Lower Concentration or Shorten Exposure Apoptosis_Necrosis->Off_Target High Necrosis Observed

Troubleshooting workflow for this compound experiments.

Experimental_Workflow_Microtubule_Staining A 1. Cell Seeding and Treatment with this compound B 2. Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (e.g., 0.1% Triton X-100) B->C D 4. Blocking (e.g., 1% BSA) C->D E 5. Primary Antibody Incubation (anti-α-tubulin) D->E F 6. Secondary Antibody Incubation (Fluorophore-conjugated) E->F G 7. Counterstaining and Mounting (DAPI) F->G H 8. Fluorescence Microscopy G->H

Immunofluorescence staining workflow.

References

strategies to overcome resistance to Zampanolide in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Zampanolide in their cancer research. Here you will find troubleshooting guides and frequently asked questions to address common challenges and provide deeper insights into the unique properties of this potent microtubule-stabilizing agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a marine-derived natural product that acts as a microtubule-stabilizing agent (MSA).[1][2] It binds to the taxoid site on β-tubulin, promoting the polymerization of tubulin into stable microtubules and arresting cells in the G2/M phase of the cell cycle.[2][3] A key feature of this compound is its ability to form a covalent bond with β-tubulin at residues His229 and potentially Asn228.[3] This covalent binding is irreversible and contributes to its persistent and potent antitumor effects.[4]

Q2: How does this compound's covalent binding mechanism affect its activity and potential for resistance?

The covalent binding of this compound to β-tubulin is a significant advantage.[1][4] It renders the binding irreversible, leading to persistent microtubule stabilization.[4] This mechanism allows this compound to be effective against cancer cells that have developed resistance to other non-covalently binding taxane-site agents like paclitaxel (B517696).[1][4] The covalent bond makes it less susceptible to efflux by P-glycoprotein (P-gp) pumps, a common mechanism of multidrug resistance.[1][2][3] Any this compound molecule that binds to tubulin is no longer a substrate for these pumps.[1]

Q3: Is this compound effective against cancer cells with known resistance to other microtubule-targeting agents?

Yes, extensive research has demonstrated that this compound is highly effective against cancer cell lines that are resistant to other microtubule-stabilizing agents, including paclitaxel and epothilones.[1][5] Its efficacy is maintained in cells with single amino acid mutations in the taxoid binding site of β-tubulin, which typically confer resistance to other taxanes.[1][5] Furthermore, it overcomes resistance mediated by the overexpression of the P-gp drug efflux pump.[2][3]

Q4: Have any cancer cell lines shown resistance to this compound itself?

Efforts to generate this compound-resistant cell lines have been reported as unsuccessful.[1][6] This suggests that the development of resistance to this compound is significantly more challenging for cancer cells compared to non-covalent microtubule stabilizers. Its covalent binding mechanism likely plays a crucial role in this high barrier to resistance.[1]

Troubleshooting Guides

Problem 1: Unexpectedly low cytotoxicity of this compound in a cancer cell line known to be sensitive to other microtubule inhibitors.

  • Possible Cause 1: Inadequate drug concentration or incubation time.

    • Troubleshooting Step: this compound exhibits potent, low nanomolar activity.[1] Ensure that the concentration range used in your cytotoxicity assay is appropriate. We recommend a dose-response curve starting from sub-nanomolar concentrations. Also, verify that the incubation time is sufficient for the drug to exert its effect, typically 48-72 hours for cell proliferation assays.

  • Possible Cause 2: Issues with drug stability or solvent.

    • Troubleshooting Step: this compound is a complex macrolide. Ensure it is stored correctly, protected from light and excessive temperature fluctuations. Use a high-quality solvent like DMSO for stock solutions and ensure the final concentration of the solvent in your cell culture medium is non-toxic to the cells (typically <0.1%).

  • Possible Cause 3: Cell line specific factors.

    • Troubleshooting Step: While this compound is broadly active, cell line-specific differences in tubulin isotype expression or other cellular factors could theoretically influence sensitivity.[7] Consider testing a panel of different cancer cell lines to confirm the expected activity of your this compound stock.

Problem 2: Lack of synergy observed in combination therapy experiments with other microtubule-targeting agents.

  • Possible Cause 1: Overlapping binding sites.

    • Troubleshooting Step: this compound binds to the taxoid site on β-tubulin.[3] As expected, it does not show synergy with other taxoid site agents like paclitaxel, ixabepilone, or discodermolide.[1][8] In fact, antagonism may be observed.

  • Possible Cause 2: Unexpected lack of synergy with agents binding to different sites.

    • Troubleshooting Step: Surprisingly, studies have shown that this compound also does not synergize with agents that bind to the laulimalide/peloruside site, a different site on the microtubule exterior.[1][8] The reasons for this are not fully understood but may relate to the profound and persistent microtubule stabilization induced by this compound's covalent binding, which may override the effects of other agents. When designing combination studies, consider pairing this compound with drugs that have completely different mechanisms of action, such as DNA damaging agents or kinase inhibitors.[9]

Quantitative Data Summary

The following tables summarize the cytotoxic activity of this compound and compare it with other microtubule-stabilizing agents in various cancer cell lines, including those with defined resistance mechanisms.

Table 1: IC50 Values of Microtubule-Stabilizing Agents in 1A9 Human Ovarian Carcinoma Cells

CompoundBinding SiteIC50 (nM)
This compound Taxoid1.8 ± 0.2
PaclitaxelTaxoid3.1 ± 0.3
IxabepiloneTaxoid1.3 ± 0.1
DiscodermolideTaxoid3.5 ± 0.3
LaulimalideLaulimalide/Peloruside15.8 ± 1.1
Peloruside ALaulimalide/Peloruside10.1 ± 0.8
(Data adapted from Field et al., 2017)[1]

Table 2: Cytotoxicity of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A2780Ovarian1.1 ± 0.1
A2780ADOvarian (P-gp overexpressing)1.5 ± 0.2
HeLaCervical2.1 ± 0.2
DLD-1Colorectal1.8 ± 0.2
HCT-116Colorectal2.0 ± 0.2
D551Fibroblast (non-cancerous)2.4 ± 0.3
(Data adapted from Field et al., 2017)[1]

Table 3: Antiproliferative Potency (GI50) of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineGI50 (nM)
MDA-MB-2313.9 ± 1.1
MDA-MB-4685.4 ± 1.1
HCC18062.8 ± 1.1
HCC19374.3 ± 1.1
BT-5494.4 ± 1.1
Hs578T4.1 ± 1.1
(Data adapted from Takahashi-Ruiz et al., 2022)[4][10]

Experimental Protocols

1. Cell Proliferation/Cytotoxicity Assay (MTT/SRB Assay)

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50 or GI50).

  • Methodology:

    • Seed cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the overnight medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for drug dilutions).

    • Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After the incubation period, quantify cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.

    • For the SRB assay, fix the cells with trichloroacetic acid, stain with SRB, wash, and then solubilize the bound dye.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Determine the IC50/GI50 value by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

2. Combination Index (CI) Assay for Synergy Analysis

  • Objective: To determine if the combination of this compound with another agent results in a synergistic, additive, or antagonistic effect on cell proliferation.

  • Methodology:

    • Determine the IC50 values for this compound and the other drug individually in the target cell line as described above.

    • Design a combination experiment using a constant ratio of the two drugs based on their individual IC50 values (e.g., ratios of 1:1, 1:2, 2:1 of their IC50s). Alternatively, a checkerboard titration can be performed.

    • Treat the cells with serial dilutions of the individual drugs and the drug combinations.

    • After the incubation period (e.g., 72 hours), assess cell viability.

    • Calculate the Combination Index (CI) using the Chou-Talalay method. The CI value provides a quantitative measure of the interaction between the two drugs:

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Visualizations

Zampanolide_Mechanism_of_Action cluster_cell Cancer Cell cluster_resistance Circumvented Resistance Mechanisms This compound This compound Tubulin β-Tubulin Dimer This compound->Tubulin Covalent Binding (Taxoid Site) PgP P-gp Efflux Pump This compound->PgP Not a substrate after binding Tubulin_Mutation Taxoid Site Mutation This compound->Tubulin_Mutation Still binds effectively Microtubule Stabilized Microtubule Tubulin->Microtubule Promotes Polymerization Mitosis Mitotic Arrest (G2/M Phase) Microtubule->Mitosis Inhibits Dynamics Apoptosis Apoptosis Mitosis->Apoptosis Leads to

Caption: this compound's covalent binding to β-tubulin leads to mitotic arrest and apoptosis.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere prep_drug Prepare serial dilutions of this compound adhere->prep_drug treat_cells Treat cells with This compound dilutions adhere->treat_cells prep_drug->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate assay Perform MTT or SRB assay incubate->assay measure Measure absorbance assay->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound using a cell-based assay.

Logical_Relationship_Troubleshooting issue Problem: Low this compound Cytotoxicity Cause 1: Wrong Dose/Time Cause 2: Drug Instability Cause 3: Cell Line Factors solution1 Solution: Optimize Assay Adjust concentration range Verify incubation time issue:c1->solution1:sol solution2 Solution: Check Drug Stock Verify storage conditions Use fresh solvent issue:c2->solution2:sol solution3 Solution: Validate Cell Line Test on a panel of cell lines issue:c3->solution3:sol

Caption: Troubleshooting logic for unexpected low cytotoxicity of this compound.

References

optimizing reaction conditions for the synthesis of the Zampanolide macrolide core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of the Zampanolide macrolide core. The information is compiled from published literature to address common challenges and optimize reaction conditions.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of the this compound macrolide core, offering potential solutions and optimized protocols.

Question 1: I am experiencing low yields and diastereoselectivity in the vinylogous aldol (B89426) reaction to form the C15-C20 fragment. What conditions can be optimized?

Low yields and poor stereocontrol are common challenges in the vinylogous aldol reaction for this synthesis. The choice of reagents and reaction conditions is critical for success.

Troubleshooting Steps:

  • Re-evaluate your reducing and Lewis acid system: Initial attempts using a DIBAL-H/Me₂AlCl system resulted in a modest 36% yield of the desired homoallylic alcohol.[1]

  • Consider a two-step protocol: A more effective method involves a two-step process using DIBAL-H and TiCl₂(OiPr)₂. This approach has been shown to significantly improve the yield.

  • Optimize reaction conditions: Through optimization, the desired vinylogous aldol product was obtained in 68% yield with a diastereomeric ratio of 16:1.[1]

Optimized Conditions for Vinylogous Aldol Reaction:

Reagent/ParameterConditionYield (%)Diastereomeric Ratio (d.r.)
DIBAL-H / Me₂AlCl1.5 equiv. of each36Not specified
DIBAL-H / TiCl₂(OiPr)₂Optimized6816:1

Experimental Protocol: Optimized Vinylogous Aldol Reaction [1]

A detailed protocol for the improved two-step vinylogous aldol reaction is as follows:

  • To a solution of the starting methyl ester in an appropriate anhydrous solvent at -78 °C, add DIBAL-H dropwise.

  • Stir the reaction mixture for the optimized time to ensure complete reduction to the aldehyde.

  • In a separate flask, prepare the silyl (B83357) ketene (B1206846) acetal (B89532).

  • Introduce TiCl₂(OiPr)₂ to the reaction mixture containing the in-situ generated aldehyde.

  • Add the silyl ketene acetal and allow the reaction to proceed at the optimized temperature and time.

  • Quench the reaction and perform an aqueous work-up, followed by purification by column chromatography.

Question 2: I am observing epimerization of the α-chiral center during the oxidation of the serine-derived alcohol to the corresponding aldehyde (C15). How can this be prevented?

Epimerization at the α-chiral center is a significant side reaction during the oxidation of serine derivatives. The choice of oxidant is crucial to maintain stereochemical integrity.

Troubleshooting Steps:

  • Avoid harsh oxidizing agents: Common oxidation conditions such as Swern, IBX, and IBX/Bu₄NI were found to lead to incomplete conversion or epimerization.

  • Use a mild oxidant: Dess-Martin periodinane (DMP) has been identified as the only oxidant that successfully produces the desired aldehyde without epimerization of the α-chiral center.[1]

Recommended Oxidizing Agents:

Oxidizing AgentOutcome
Swern OxidationIncomplete conversion or epimerization
IBXIncomplete conversion or epimerization
IBX/Bu₄NIIncomplete conversion or epimerization
Pd(IiPr)₂(OPiv)₂/O₂Incomplete conversion or epimerization
Dess-Martin PeriodinaneNo epimerization

Experimental Protocol: Dess-Martin Oxidation [1]

  • Dissolve the serine-derived alcohol in anhydrous dichloromethane (B109758) (DCM).

  • Add sodium bicarbonate as a buffer.

  • Add Dess-Martin periodinane portion-wise at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent and purify by column chromatography.

Question 3: The macrocyclization step using Ring-Closing Metathesis (RCM) is giving low yields. What are the key considerations for optimizing this reaction?

Ring-closing metathesis is a powerful tool for macrocyclization, but its success is highly dependent on the substrate and reaction conditions.

Troubleshooting Workflow:

RCM_Troubleshooting start Low RCM Yield catalyst Screen Ruthenium Catalysts (e.g., Grubbs I, II, Hoveyda-Grubbs II) start->catalyst concentration Adjust Substrate Concentration (High dilution favors intramolecular reaction) start->concentration solvent Optimize Solvent (e.g., Toluene (B28343), Dichloromethane) start->solvent temperature Vary Reaction Temperature start->temperature success Improved Yield catalyst->success concentration->success solvent->success temperature->success

Caption: Troubleshooting workflow for optimizing RCM.

Key Optimization Parameters:

  • Catalyst Choice: The selection of the ruthenium catalyst is critical. Highly active catalysts like the Grubbs second-generation or Hoveyda-Grubbs second-generation catalysts are often required for complex substrates.

  • Substrate Concentration: High dilution conditions are essential to favor the intramolecular RCM over intermolecular oligomerization. Typical concentrations range from 0.1 to 1 mM.

  • Solvent: Anhydrous and degassed solvents, such as toluene or dichloromethane, are necessary to prevent catalyst deactivation.

  • Temperature: The reaction temperature can influence the rate and efficiency of the cyclization. Some catalysts require elevated temperatures for optimal activity.

Frequently Asked Questions (FAQs)

Q1: What are the main retrosynthetic disconnections for the this compound macrolide core?

The synthesis of the this compound macrolide core is typically approached through a convergent strategy involving the preparation of several key fragments that are later coupled and cyclized.[1]

Retrosynthetic Analysis Workflow:

Retrosynthesis This compound This compound Macrolide Core Acyclic_Precursor Acyclic Precursor This compound->Acyclic_Precursor Macrolactonization/ Ring-Closing Metathesis C1_C9 C1-C9 Triene Fragment Acyclic_Precursor->C1_C9 Coupling C10_C14 C10-C14 Pyran Fragment Acyclic_Precursor->C10_C14 Coupling C15_C20 C15-C20 Amino Alcohol Fragment Acyclic_Precursor->C15_C20 Coupling

Caption: Common retrosynthetic approach for this compound.

The common disconnections are:

  • Late-stage installation of the N-acyl hemiaminal side chain. [1]

  • Macrolactonization or ring-closing metathesis to form the macrolide ring. [2][3]

  • Coupling of three major fragments:

    • The C1-C9 triene system.[1]

    • The 2,6-cis-disubstituted exo-methylene pyran ring (C10-C14).[1]

    • The C15-C20 δ-hydroxy-α,β-unsaturated portion.[1]

Q2: Which coupling reactions are commonly used to assemble the fragments of the this compound core?

Several powerful coupling reactions are employed to connect the key fragments. The choice of reaction depends on the specific synthetic strategy.

Commonly Used Coupling Reactions:

Coupling ReactionBond FormedReference
Stille Reactionsp²-sp³ C-C bond for macrocyclization[4]
Yamaguchi EsterificationEster linkage between fragments[2][5]
Horner-Wadsworth-EmmonsOlefin formation for macrocyclization[5]

Q3: How is the sensitive N-acyl hemiaminal side chain installed?

The installation of the N-acyl hemiaminal side chain is a critical and often challenging step, typically performed late in the synthesis. An organocatalytic N-acyl aminal formation using a chiral phosphoric acid has been shown to proceed stereoselectively and in good yield, avoiding the formation of bis-amide byproducts.[2][6] This reaction furnished (-)-zampanolide in 51% yield and its epimer in 18% yield.[6] The use of a chiral catalyst is key to controlling the stereochemistry at the C20 position.

References

Technical Support Center: Synthetic Zampanolide Purification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic zampanolide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the purification of synthetic this compound?

A1: The primary challenges in purifying synthetic this compound include:

  • Separation from diastereomers: The synthesis, particularly the formation of the N-acyl hemiaminal at C20, can lead to the formation of epimers which may be difficult to separate from the desired (-)-zampanolide.[1][2]

  • Handling instability: this compound is a complex macrolide and may be sensitive to certain conditions, requiring careful handling during purification to prevent degradation.

  • Low yields: The overall yield of total syntheses can be low, meaning that purification methods must be highly efficient to maximize the recovery of the final product.[1]

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used and effective method for the final purification of synthetic this compound.[3][4] Medium pressure liquid chromatography (MPLC) over silica (B1680970) gel can be used for initial purification of crude synthetic mixtures.[5]

Q3: How can I confirm the stereochemistry of my synthetic this compound?

A3: Confirmation of the correct stereochemistry is crucial. The following techniques are recommended:

  • Optical Rotation: Comparison of the specific rotation of the synthetic sample with the literature value for natural (-)-zampanolide is a key indicator.[2]

  • NMR Spectroscopy: High-field 1D and 2D NMR techniques, such as ROESY, can be used to determine the relative configuration of the molecule by analyzing through-space proton correlations.[5]

  • Chiral HPLC: Analysis on a chiral stationary phase can be used to separate enantiomers and confirm enantiopurity.

Q4: What are the key spectroscopic signatures to confirm the identity of this compound?

A4: The identity of synthetic this compound is confirmed by a combination of spectroscopic methods:

  • ¹H and ¹³C NMR: The chemical shifts and coupling constants should match the data reported for the natural product.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule.[3]

Q5: My synthetic this compound shows lower than expected biological activity. What could be the issue?

A5: Lower than expected bioactivity could stem from several factors:

  • Incorrect Stereochemistry: The biological activity of this compound is highly dependent on its stereochemistry. The presence of inactive diastereomers or the incorrect enantiomer will significantly reduce potency.

  • Impurities: The presence of unreacted starting materials, byproducts, or residual solvents from the synthesis and purification process can interfere with biological assays.

  • Degradation: this compound may have degraded during storage or handling. It is advisable to store the compound under inert gas, protected from light, and at low temperatures.[4]

Troubleshooting Guides

Purification Issues
Problem Possible Cause Suggested Solution
Co-elution of diastereomers during RP-HPLC Insufficient resolution of the HPLC column or suboptimal mobile phase.Optimize the HPLC method by trying different C18 columns, adjusting the gradient of the mobile phase (e.g., acetonitrile (B52724)/water or methanol/water), or exploring different solvent systems.[4]
Low recovery of this compound after purification Adsorption of the compound to silica gel or glassware. Degradation during purification.Use silanized glassware to minimize adsorption. Perform purification steps at low temperatures and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[4]
Presence of unknown impurities in the final product Incomplete reaction or side reactions during synthesis. Contamination from solvents or reagents.Re-purify the sample using a different chromatographic method or a shallower gradient. Characterize the impurities by MS and NMR to identify their source and optimize the synthetic or purification protocol accordingly.
Characterization Issues
Problem Possible Cause Suggested Solution
¹H NMR spectrum shows broad peaks Presence of multiple conformers in solution.[5][6] Sample aggregation. Paramagnetic impurities.Acquire NMR spectra at different temperatures to observe potential changes in conformational equilibrium. Ensure the sample is fully dissolved and consider using a different NMR solvent. Filter the sample to remove any particulate matter.
Incorrect optical rotation value Presence of the wrong enantiomer or a racemic mixture. Incorrect concentration measurement.Verify the enantiopurity using chiral HPLC. Accurately determine the concentration of the sample before measuring the optical rotation.
Mass spectrum shows unexpected fragments In-source fragmentation of the molecule. Presence of adducts (e.g., sodium, potassium).Optimize the ionization conditions of the mass spectrometer (e.g., use a softer ionization technique like electrospray ionization - ESI). Ensure high purity of solvents used for sample preparation.

Experimental Protocols

Reversed-Phase HPLC Purification of Synthetic this compound

This protocol is a general guideline based on reported methods.[3][4]

  • Column: C18 reversed-phase column (e.g., Luna 5 µm, C18(2) 100 Å, 10 x 250 mm).[4]

  • Mobile Phase: A gradient of acetonitrile in water is typically used. For example, a linear gradient from 30:70 acetonitrile:water to 80:20 over 50 minutes.[4]

  • Flow Rate: A typical flow rate is around 2-4 mL/min for a semi-preparative column.

  • Detection: UV detection at a wavelength where this compound absorbs (e.g., 210 nm or 254 nm).

  • Sample Preparation: Dissolve the crude synthetic this compound in a minimal amount of a suitable solvent (e.g., acetonitrile or methanol) and filter before injection.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure, and dry the purified this compound under high vacuum. Store the final product under an inert atmosphere at low temperature.[4]

NMR Spectroscopic Characterization
  • Sample Preparation: Dissolve approximately 1-5 mg of purified synthetic this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • ¹H NMR: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz). Key signals to observe include those for the olefinic protons, the protons of the tetrahydropyran (B127337) ring, and the N-acyl hemiaminal proton.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum to confirm the number and types of carbon atoms in the molecule.

  • 2D NMR: Perform 2D NMR experiments such as COSY, HSQC, HMBC, and ROESY to confirm the connectivity and stereochemistry of the molecule. ROESY is particularly useful for establishing through-space correlations to determine the relative stereochemistry.[5]

Quantitative Data

Cytotoxicity of Synthetic this compound
Cell LineIC₅₀ (nM)Reference
P3882-10[5]
A5492-10[5]
HT292-10[5]
Mel282-10[5]
A2780Low nM range[3]
Cell LineGI₅₀ (nM)Reference
HCC19372.8 - 5.4[7]
MDA-MB-2312.8 - 5.4[7]
MDA-MB-4682.8 - 5.4[7]
BT-5492.8 - 5.4[7]
SUM1592.8 - 5.4[7]
Hs578T2.8 - 5.4[7]

Visualizations

PurificationWorkflow crude Crude Synthetic This compound mple MPLC (Silica Gel) Initial Purification crude->mple Elution with organic solvents hplc RP-HPLC Final Purification mple->hplc Partially purified fractions pure Purified This compound hplc->pure Pure fractions characterization Characterization pure->characterization

Caption: Purification workflow for synthetic this compound.

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_physicochemical Physicochemical Analysis cluster_biological Biological Analysis nmr NMR Spectroscopy (1H, 13C, 2D) final Confirmed Structure and Purity nmr->final ms Mass Spectrometry (HRMS) ms->final or Optical Rotation or->final bioassay Cytotoxicity Assays start Purified Synthetic This compound start->nmr Structural Elucidation start->ms Molecular Formula Confirmation start->or Stereochemical Confirmation final->bioassay Functional Validation

Caption: Characterization workflow for synthetic this compound.

References

Technical Support Center: Development of Zampanolide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the development of more stable and soluble Zampanolide analogues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, formulation, and evaluation of this compound analogues.

Solubility and Formulation

Q: My this compound analogue precipitates out of aqueous buffer during in vitro assays. What are my options?

A: This is a common issue stemming from the high lipophilicity of the this compound core.[1][2] Consider the following troubleshooting steps:

  • Co-solvents: For initial screening, using a small percentage of a co-solvent like DMSO is standard. However, be mindful that high concentrations can affect assay results.

  • Formulation Strategies: If the analogue is intended for further development, exploring formulation is crucial. Promising strategies for poorly water-soluble drugs include the use of surfactants, complexation with cyclodextrins, or encapsulation into nanocarriers like nanoemulsions or nanosuspensions.[3]

  • Prodrug Approach: Synthesizing a more soluble prodrug, such as a phosphate (B84403) ester, can be a highly effective strategy. These prodrugs are often more soluble and can be converted to the active compound by endogenous enzymes.[1][4]

Q: How can I quantitatively measure the aqueous solubility of my lead compounds?

A: Standardized solubility assays are essential for characterizing and comparing analogues. Two common methods are:

  • Equilibrium Solubility Assay: This method measures the true thermodynamic solubility. Excess solid compound is incubated in a buffer system (e.g., PBS) for an extended period (24-48 hours) to reach equilibrium. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured, typically by HPLC.[5]

  • Kinetic Solubility Assay: This high-throughput method is useful for early-stage discovery.[6] It measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated DMSO stock solution. Precipitation can be detected by light scattering (nephelometry) or by measuring the concentration of the remaining soluble compound via UV spectroscopy after filtration.[5]

Stability and Synthesis

Q: The N-acyl hemiaminal side chain of my this compound analogue appears unstable during purification or storage. What can I do?

A: The N-acyl hemiaminal moiety is known to be chemically fragile, which can compromise pharmacokinetic properties.[7][8]

  • pH Control: Avoid strongly acidic or basic conditions during purification and in formulation buffers, as these can catalyze the degradation of the side chain.

  • Bioisosteric Replacement: A key strategy in analogue development is to replace this fragile group with a more stable bioisostere. For example, research has shown that a 2-fluorobenzyl alcohol-based side chain can serve as a suitable replacement, maintaining biological activity.[8] Morpholine-based side chains have also been successfully synthesized and evaluated.[9]

Q: I am encountering low yields during the final macrolactonization step of my synthesis. What are some common troubleshooting tactics?

A: Macrocyclization is often a challenging step. Key reactions like the Horner-Wadsworth-Emmons (HWE) condensation or ring-closing metathesis are sensitive to reaction conditions.[7][10]

  • High Dilution: Run the reaction under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. This can be achieved by the slow addition of the linear precursor to a large volume of solvent.

  • Catalyst/Reagent Choice: For ring-closing metathesis, screen different Grubbs-type catalysts, as their efficiency can be highly substrate-dependent. For HWE reactions, the choice of base and temperature is critical and may require optimization.

  • Conformational Constraints: The conformation of the linear precursor can significantly impact the ease of cyclization. Introducing conformational constraints or using different protecting group strategies may be necessary.

Biological Evaluation

Q: My this compound analogue shows lower than expected potency in a tubulin polymerization assay. What does this indicate?

A: this compound acts as a microtubule-stabilizing agent (MSA) by binding to the taxane (B156437) site on β-tubulin and promoting assembly.[11][12] Low potency could suggest:

  • Incorrect Conformation: The specific three-dimensional conformation of the macrolide core is crucial for binding to tubulin.[13] Modifications to the core, such as the removal of the C17-methyl group, can increase torsional flexibility and negatively impact activity.[13]

  • Weak Binding Interaction: The potency of this compound is derived from its covalent binding to β-tubulin (specifically His229).[2][11] An analogue might have altered electronics or sterics around the C9 position, hindering the crucial conjugate addition reaction.

  • Compound Precipitation: As discussed, poor solubility can lead to the compound precipitating out of the assay buffer, resulting in an artificially low apparent activity. Ensure the compound is fully solubilized at the tested concentrations.

Q: I am observing significant variability in my cell-based cytotoxicity assays. What are potential causes?

A: Inconsistent results in cell-based assays can arise from several factors:

  • Drug Solubility and Stability: Ensure your compound remains soluble and stable in the cell culture medium for the duration of the experiment (e.g., 48-72 hours). Precipitated drug will not be available to the cells.

  • Cell Line Health: Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of drug addition.

  • Assay Protocol Consistency: Maintain strict consistency in cell seeding density, drug incubation times, and the handling of assay reagents (e.g., SRB, WST-1).

Quantitative Data Summary

The following table summarizes the reported antiproliferative activities of this compound and selected analogues against various human cancer cell lines. This data is crucial for establishing structure-activity relationships (SAR).

Compound/AnalogueCell LineCancer TypeGI₅₀ (nM)Reference
(-)-Zampanolide HCC1937Triple-Negative Breast3.5[2]
MDA-MB-468Triple-Negative Breast2.8[2]
MDA-MB-231Triple-Negative Breast5.4[2]
A549Lung2.5[13]
HCT-116Colon2.1[13]
NCI/ADR-RESOvarian (Drug-Resistant)3.0[13]
(-)-Dactylolide A549Lung1300[13]
Analogue 5 (des-C17-Me) A549Lung45[13]
HCT-116Colon115[13]
NCI/ADR-RESOvarian (Drug-Resistant)60[13]
Analogue 6 (2-F-Bn side chain) PC-3/DTXProstate (Docetaxel-Resistant)16.1[7]

Key Experimental Protocols

Detailed methodologies for core experiments are provided below to ensure reproducibility and accuracy.

Protocol 1: Kinetic Solubility Assay (Nephelometry)

This protocol measures the solubility of a compound by detecting light scattering from particles that form after adding a DMSO stock solution to an aqueous buffer.[5]

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Prepare the aqueous assay buffer (e.g., PBS, pH 7.4).

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: In a separate 96-well plate, add the assay buffer. Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the buffer plate. This initiates precipitation.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow precipitation to equilibrate.

  • Measurement: Read the plate using a nephelometer, which measures the intensity of light scattered by the suspended particles.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to rise sharply above the background is determined as the kinetic solubility.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay quantifies the ability of a compound to promote the assembly of purified tubulin into microtubules by measuring the increase in turbidity (light scattering) over time.[14]

  • Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein (>99%) in an ice-cold polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP. Keep on ice.

  • Assay Setup: In a UV-transparent 96-well plate, add the desired concentration of the test compound (or vehicle control) to each well.

  • Initiation: To start the reaction, add the cold tubulin/GTP solution to each well. Mix quickly but gently.

  • Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.

  • Data Analysis: Plot absorbance (turbidity) versus time. An effective microtubule-stabilizing agent will show a faster rate of polymerization (steeper slope) and a higher final plateau absorbance compared to the vehicle control.

Protocol 3: Cell Viability Sulforhodamine B (SRB) Assay

This assay measures drug-induced cytotoxicity by quantifying the total protein content of viable cells that remain attached to the plate after treatment.[2]

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the this compound analogue (and appropriate controls, like paclitaxel (B517696) and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing and Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Stain the fixed cells with 0.4% (w/v) SRB solution (in 1% acetic acid) for 30 minutes at room temperature.

  • Final Wash and Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and again allow them to air dry. Solubilize the bound dye by adding 10 mM Tris base solution (pH 10.5).

  • Measurement: Read the absorbance at 510 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Visualized Pathways and Workflows

This compound's Mechanism of Action

This compound exerts its cytotoxic effects by binding to tubulin and disrupting the normal dynamics of microtubules, which is critical for cell division.

zampanolide_moa zamp This compound Analogue tubulin β-Tubulin (Taxane Site, His229) zamp->tubulin Binds covalent Covalent Bond Formation tubulin->covalent stabilize Microtubule Stabilization covalent->stabilize dynamics Suppression of Microtubule Dynamics stabilize->dynamics spindle Formation of Aberrant Mitotic Spindles dynamics->spindle arrest G2/M Cell Cycle Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Diagram 1: The molecular mechanism of this compound leading to cancer cell apoptosis.

General Workflow for Analogue Evaluation

A systematic workflow is essential for the efficient evaluation of newly synthesized this compound analogues, progressing from chemical characterization to biological testing.

analogue_workflow synthesis Analogue Synthesis & Purification (HPLC) characterization Structural Characterization (NMR, MS) synthesis->characterization sol_stab Solubility & Stability Screening characterization->sol_stab tubulin_assay In Vitro Bioassay: Tubulin Polymerization sol_stab->tubulin_assay cell_assay Cell-Based Assay: Cytotoxicity (GI₅₀) tubulin_assay->cell_assay sar Data Analysis & SAR Determination cell_assay->sar next_gen Design Next Generation Analogues sar->next_gen next_gen->synthesis

Diagram 2: A typical experimental workflow for developing and testing this compound analogues.

Decision Tree for Addressing Poor Solubility

When a potent this compound analogue is identified but suffers from poor solubility, this logic tree outlines the primary paths for remediation.

solubility_strategies start Potent Analogue with Poor Aqueous Solubility path1 Medicinal Chemistry Approach start->path1 Modify Structure path2 Pharmaceutics Approach start->path2 Formulate Existing Drug prodrug Synthesize Prodrugs (e.g., Phosphate Esters) path1->prodrug solubilizing Add Solubilizing Groups (Balance with potency) path1->solubilizing nano Develop Nanocarrier Formulation path2->nano solid_disp Create Solid Dispersion (e.g., with PVP) path2->solid_disp

References

addressing the limited natural supply of Zampanolide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of Zampanolide, a potent microtubule-stabilizing agent with a limited natural supply. Here you will find troubleshooting guides for common experimental issues, detailed experimental protocols, and frequently asked questions to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents several key challenges. These include the stereocontrolled construction of the cis-2,6-disubstituted tetrahydropyran (B127337) ring, the formation of the 20-membered macrolactone core with appropriate stereochemistry, and the late-stage installation of the sensitive N-acyl hemiaminal side chain, which is prone to low yields and epimerization.[1][2]

Q2: Why is the installation of the N-acyl hemiaminal side chain so difficult?

A2: The N-acyl hemiaminal moiety at C20 is a critical pharmacophore but is synthetically challenging due to its lability.[2] Direct addition of the corresponding amide to the aldehyde precursor often results in low yields (around 12%), accompanied by the formation of the C20 epimer and a bis-amide byproduct.[3] The reaction is sensitive to conditions and requires careful optimization to achieve good stereoselectivity and yield.

Q3: Are there any semi-synthetic routes to this compound?

A3: Yes, this compound can be synthesized from its naturally occurring precursor, dactylolide. Dactylolide possesses the same macrolactone core but has an aldehyde at the C20 position instead of the N-acyl hemiaminal. The semi-synthesis involves the conversion of this aldehyde to the desired side chain.[4]

Q4: What are the primary methods for constructing the macrolactone ring of this compound?

A4: The macrocyclization is a critical step, and several methods have been successfully employed. Ring-closing metathesis (RCM) using Grubbs' catalysts is a common strategy.[3] Other successful approaches include Horner-Wadsworth-Emmons (HWE) olefination and Yamaguchi macrolactonization.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low yield and poor stereoselectivity in N-acyl hemiaminal formation - Use of non-stereoselective reagents.- Formation of bis-amide byproduct.- Epimerization at the C20 position.- Employ an organocatalytic method using a chiral phosphoric acid like (S)-TRIP. This has been shown to significantly improve the yield to 51% for the desired product and 18% for the epimer, with no bis-amide byproduct formation.[3]- Carefully control reaction temperature and time to minimize side reactions and epimerization.
Low yield in Ring-Closing Metathesis (RCM) for macrolactonization - Catalyst deactivation.- Unfavorable substrate conformation for cyclization.- High concentration leading to intermolecular reactions.- Ensure high purity of the diene precursor to avoid catalyst poisoning.- Use a highly active catalyst such as Grubbs' second-generation catalyst.- Perform the reaction under high dilution conditions to favor intramolecular cyclization.- Optimize solvent and temperature; benzene (B151609) at 60 °C has been used successfully.[3]
Poor diastereoselectivity in the formation of the cis-2,6-disubstituted tetrahydropyran ring - Inappropriate Lewis acid or reaction conditions for the Petasis-Ferrier rearrangement.- Lack of stereocontrol in Prins-type cyclizations.- For the Petasis-Ferrier rearrangement, the choice of Lewis acid is critical. Me₂AlCl has been used effectively to achieve the desired cis-stereochemistry.[1]- For Prins-type cyclizations, careful selection of the acid catalyst and reaction temperature is necessary to control the stereochemical outcome.[7]
Low yield in Yamaguchi esterification for fragment coupling - Steric hindrance between the carboxylic acid and alcohol fragments.- Incomplete formation of the mixed anhydride (B1165640).- Use of inappropriate base or solvent.- Use 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) with DMAP as a catalyst and a suitable base like triethylamine (B128534).[8][9][10][11][12]- Ensure anhydrous conditions as the mixed anhydride is moisture-sensitive.- Toluene is often an effective solvent for this reaction.[8][9]

Experimental Protocols

Key Experiment 1: Organocatalytic N-Acyl Hemiaminal Formation (Ghosh's Method)

This protocol describes a highly stereoselective method for the final step of this compound synthesis.

Materials:

  • Macrocyclic aldehyde precursor (dactylolide)

  • (2Z,4E)-Hexa-2,4-dienamide

  • (S)-TRIP (chiral phosphoric acid catalyst)

  • Anhydrous dichloromethane (B109758) (DCM)

Procedure:

  • To a solution of the macrocyclic aldehyde (1.0 equiv) and (2Z,4E)-hexa-2,4-dienamide (1.5 equiv) in anhydrous DCM at 23 °C, add (S)-TRIP (20 mol%).

  • Stir the reaction mixture at 23 °C for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by HPLC to separate the desired (-)-Zampanolide from its epimer.

Expected Outcome:

  • (-)-Zampanolide in approximately 51% yield.[3]

  • epi-Zampanolide in approximately 18% yield.[3]

  • No formation of the bis-amide byproduct.[3]

Key Experiment 2: Ring-Closing Metathesis for Macrolactonization

This protocol outlines the formation of the 20-membered macrolactone core.

Materials:

  • Diene precursor

  • Grubbs' second-generation catalyst

  • Anhydrous benzene

Procedure:

  • Dissolve the diene precursor in anhydrous benzene to a concentration of approximately 0.001 M.

  • Add Grubbs' second-generation catalyst (12 mol%).

  • Heat the reaction mixture to 60 °C and stir for 20 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography.

Expected Outcome:

  • Formation of the desired macrolactone. The yield can vary depending on the specific substrate.

Key Experiment 3: Yamaguchi Esterification for Fragment Coupling

This protocol is for the coupling of carboxylic acid and alcohol fragments.

Materials:

  • Carboxylic acid fragment

  • Alcohol fragment

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine

  • Anhydrous toluene

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous toluene, add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) at 0 °C.

  • Stir the mixture at room temperature for 1 hour to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol fragment (1.2 equiv) and DMAP (2.0 equiv) in anhydrous toluene.

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel chromatography.

Expected Outcome:

  • Formation of the desired ester, often in high yield (e.g., 91% as reported in one synthesis).[3]

Quantitative Data Summary

The following table summarizes the overall yields and the number of longest linear steps for various total syntheses of this compound.

Synthetic Approach Longest Linear Sequence (Steps) Overall Yield (%) Reference
Smith (+)-Zampanolide280.25[1]
Ghosh (-)-Zampanolide200.9[1]
Altmann (-)-Zampanolide220.9[1]

Visualizations

Below are diagrams illustrating key aspects of this compound synthesis.

experimental_workflow cluster_fragments Fragment Synthesis cluster_assembly Macrocycle Assembly cluster_final Final Elaboration F1 Fragment 1 (Carboxylic Acid) Ester Yamaguchi Esterification F1->Ester F2 Fragment 2 (Alcohol with THP ring) F2->Ester RCM Ring-Closing Metathesis Ester->RCM Macrocycle Macrolactone Core (Dactylolide) RCM->Macrocycle SideChain N-Acyl Hemiaminal Formation Macrocycle->SideChain Zamp This compound SideChain->Zamp

A generalized workflow for the total synthesis of this compound.

troubleshooting_logic Start Low Yield in N-Acyl Hemiaminal Formation Check1 Check Stereocontrol Method Start->Check1 Check2 Analyze Byproducts Start->Check2 Solution1 Implement Organocatalysis (e.g., (S)-TRIP) Check1->Solution1 Solution2 Optimize Reaction Conditions (Temp, Time, Concentration) Check2->Solution2

A troubleshooting decision tree for the N-acyl hemiaminal formation step.

References

Technical Support Center: Chiral Separation of Zampanolide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Zampanolide enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the unique challenges encountered during the enantioselective analysis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What makes the chiral separation of this compound challenging?

A1: The chiral separation of this compound, a potent microtubule-stabilizing macrolide, presents several challenges due to its complex structure. This compound possesses multiple stereogenic centers, a large macrocyclic ring, and a flexible conformation.[1] These features can lead to difficulties in achieving baseline separation of its enantiomers and diastereomers, such as epi-zampanolide.[1] The selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions are critical for successful separation.

Q2: Which type of High-Performance Liquid Chromatography (HPLC) is most suitable for this compound enantiomer separation?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for the separation of this compound enantiomers.[2] Specifically, normal-phase chromatography on a polysaccharide-based chiral stationary phase often provides the best selectivity for complex natural products like this compound. However, reversed-phase and polar organic modes can also be explored depending on the specific column and sample characteristics.

Q3: What are the most common chiral stationary phases (CSPs) used for separating macrocyclic compounds like this compound?

A3: For macrocyclic compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often the first choice.[3] These CSPs, particularly those with phenylcarbamate derivatives, offer a wide range of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are effective for the complex three-dimensional structure of this compound.[4] Macrocyclic glycopeptide-based CSPs can also be effective.[5]

Q4: How does temperature affect the chiral separation of this compound?

A4: Temperature can have a significant impact on the chiral separation. Generally, lower temperatures tend to improve enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this can also lead to broader peaks and longer retention times. Therefore, it is crucial to optimize the column temperature to find a balance between resolution and analysis time.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC separation of this compound enantiomers.

Issue Potential Cause Troubleshooting Steps
Poor or No Resolution Inappropriate chiral stationary phase (CSP).Screen a variety of CSPs, starting with polysaccharide-based columns (e.g., cellulose or amylose derivatives).
Suboptimal mobile phase composition.Systematically vary the ratio of the mobile phase components. For normal phase, adjust the alcohol modifier (e.g., isopropanol, ethanol) concentration in the non-polar solvent (e.g., hexane).
Incorrect temperature.Optimize the column temperature. Start at ambient temperature and adjust downwards in 5°C increments to see if resolution improves.
Peak Tailing Secondary interactions with the stationary phase.For basic compounds, add a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase. For acidic compounds, add an acidic modifier like trifluoroacetic acid (TFA).
Column overload.Reduce the sample concentration or injection volume.
Column degradation.Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, the column may need to be replaced.
Ghost Peaks Contaminated mobile phase or sample solvent.Use high-purity solvents and filter them before use. Run a blank gradient to identify the source of contamination.
Carryover from previous injections.Implement a needle wash step in the autosampler sequence with a strong, appropriate solvent.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition.
Fluctuations in temperature.Use a column thermostat to maintain a constant temperature.
Mobile phase composition change.Prepare fresh mobile phase daily and ensure accurate mixing of components.

Experimental Protocols

Below are detailed methodologies for analytical and preparative chiral HPLC separation of this compound enantiomers. These are representative protocols and may require optimization for specific applications.

Analytical Chiral HPLC Method

This method is suitable for determining the enantiomeric excess (e.e.) of a this compound sample.

Parameter Condition
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Preparative Chiral HPLC Method

This method is designed for the isolation of individual this compound enantiomers.

Parameter Condition
Column Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 20 mm, 10 µm particle size
Mobile Phase n-Hexane / Ethanol (90:10, v/v)
Flow Rate 15 mL/min
Temperature Ambient
Detection UV at 230 nm
Injection Volume 1 mL
Sample Concentration 10 mg/mL in mobile phase

Visualizations

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_results Data Analysis & Purification Sample Racemic this compound Mixture Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_System HPLC System with Chiral Column Filtration->HPLC_System Inject Detection UV Detector HPLC_System->Detection Elution Chromatogram Chromatogram with Separated Enantiomers Detection->Chromatogram Quantification Quantify Enantiomeric Excess Chromatogram->Quantification Fractionation Fraction Collection (Preparative) Chromatogram->Fractionation

Caption: Workflow for the chiral separation of this compound enantiomers.

Troubleshooting_Logic Start Poor Resolution Observed Check_CSP Is the CSP appropriate for macrocycles? Start->Check_CSP Screen_CSPs Screen different CSPs (e.g., polysaccharide-based) Check_CSP->Screen_CSPs No Check_Mobile_Phase Is the mobile phase optimized? Check_CSP->Check_Mobile_Phase Yes Screen_CSPs->Check_Mobile_Phase Vary_Modifier Vary alcohol modifier concentration Check_Mobile_Phase->Vary_Modifier No Check_Temperature Is the temperature optimized? Check_Mobile_Phase->Check_Temperature Yes Vary_Modifier->Check_Temperature Lower_Temperature Decrease temperature in 5°C increments Check_Temperature->Lower_Temperature No Successful_Separation Successful Separation Check_Temperature->Successful_Separation Yes Lower_Temperature->Successful_Separation

Caption: Troubleshooting logic for poor resolution in chiral HPLC.

References

Validation & Comparative

Zampanolide versus paclitaxel: a comparative study of microtubule stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the microtubule-stabilizing agents zampanolide and paclitaxel (B517696), focusing on their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used for their evaluation.

At a Glance: this compound vs. Paclitaxel

FeatureThis compoundPaclitaxel
Mechanism of Action Covalently binds to β-tubulin within the taxane (B156437) site, leading to irreversible microtubule stabilization.[1][2]Non-covalently and reversibly binds to β-tubulin in the taxane pocket, stabilizing microtubules.[3][4]
Binding Site Taxane luminal site on β-tubulin.[1][5]Taxane pocket on β-tubulin.[3][6]
Effect on Microtubules Promotes rapid and irreversible microtubule stabilization.[2]Stabilizes the microtubule polymer, protecting it from disassembly.[3][7]
Cell Cycle Arrest Induces G2/M phase arrest.[5][8]Blocks the progression of mitosis, leading to G2/M arrest.[3][7]
Activity in Resistant Cells Retains high potency against multidrug-resistant (MDR) cancer cells that overexpress P-glycoprotein (P-gp).[5][9]Efficacy can be significantly reduced in P-gp overexpressing cancer cells.[9]

Quantitative Analysis: Cytotoxicity

The following table summarizes the cytotoxic activity of this compound and paclitaxel in various human cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Cell LineCancer TypeThis compound (nM)Paclitaxel (nM)Reference
A2780Ovarian Carcinoma7.1 ± 0-[1]
A2780ADOvarian Carcinoma (MDR)7.5 ± 0.6>1000[1]
P388Leukemia2-10-[5]
A549Lung Carcinoma2-10-[5]
HT29Colon Carcinoma2-10-[5]
Mel28Melanoma2-10-[5]
MDA-MB-231Triple-Negative Breast Cancer2.8 - 5.4Comparable to this compound[2][8]
HCC1937Triple-Negative Breast Cancer2.8 - 5.4Comparable to this compound[8]
BT-549Triple-Negative Breast Cancer2.8 - 5.4Comparable to this compound[8]
HCC1806Triple-Negative Breast Cancer2.8 - 5.4Comparable to this compound[8]
HCC70Triple-Negative Breast Cancer2.8 - 5.4Comparable to this compound[8]
MDA-MB-453Triple-Negative Breast Cancer2.8 - 5.4Comparable to this compound[8]
Various Cell Lines--2.5 - 7.5 (24h exposure)[10][11]

Mechanism of Action: A Tale of Two Binders

This compound and paclitaxel share the ability to stabilize microtubules, a critical process for cell division, but achieve this through distinct binding mechanisms. Paclitaxel, a well-established anti-cancer drug, binds non-covalently to the β-tubulin subunit within the microtubule lumen.[3][12] This reversible interaction is sufficient to suppress microtubule dynamics, leading to mitotic arrest and ultimately apoptosis.[4][7]

In contrast, this compound, a marine-derived macrolide, forms a covalent bond with β-tubulin at the same taxane binding site.[1][5] This irreversible binding results in a more persistent stabilization of the microtubule.[2] A key consequence of this covalent interaction is this compound's ability to circumvent drug resistance mediated by the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to paclitaxel.[5][9]

G Comparative Mechanism of Microtubule Stabilization cluster_0 This compound cluster_1 Paclitaxel This compound This compound Binds_Z β-tubulin (Taxane Site) This compound->Binds_Z Targets Covalent Covalent Bond Binds_Z->Covalent Forms Irreversible Irreversible Microtubule Stabilization Covalent->Irreversible Leads to Efficacy_Z Potent Antitumor Activity (including in resistant cells) Irreversible->Efficacy_Z Results in Paclitaxel Paclitaxel Binds_P β-tubulin (Taxane Site) Paclitaxel->Binds_P Targets NonCovalent Non-covalent Interaction Binds_P->NonCovalent Forms Reversible Reversible Microtubule Stabilization NonCovalent->Reversible Leads to Efficacy_P Potent Antitumor Activity (susceptible to resistance) Reversible->Efficacy_P Results in

Caption: this compound's covalent vs. Paclitaxel's non-covalent binding.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • Test compounds (this compound, Paclitaxel) dissolved in DMSO

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • On ice, prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer.

  • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

  • Add the test compound (this compound or paclitaxel) at the desired concentration. Use DMSO as a vehicle control.

  • Transfer the reaction mixture to a pre-warmed 96-well plate.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.[13][14]

Tubulin Cosedimentation Assay

This assay determines the binding of a compound to microtubules by separating microtubule-bound compound from free compound via centrifugation.

Materials:

  • Taxol-stabilized microtubules

  • BRB80 buffer (80 mM K-PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA)

  • Test compound

  • Ultracentrifuge

Procedure:

  • Polymerize tubulin in the presence of GTP and then stabilize with paclitaxel.

  • Incubate the stabilized microtubules with the test compound for 30 minutes at 37°C.

  • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30 minutes at 37°C to pellet the microtubules.

  • Carefully separate the supernatant (containing unbound compound) from the pellet (containing microtubules and bound compound).

  • Analyze both the supernatant and the resuspended pellet by SDS-PAGE and Coomassie staining to visualize tubulin and by an appropriate method (e.g., HPLC, mass spectrometry) to quantify the compound in each fraction.[15][16]

Cell Viability/Cytotoxicity Assay (SRB Assay)

This assay measures the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates with water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash away the unbound dye with 1% acetic acid and allow the plates to air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[8][17]

G Experimental Workflow for Microtubule-Stabilizing Agent Evaluation Start Start: Compound of Interest Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Tubulin_Polymerization Tubulin Polymerization Assay Biochemical_Assays->Tubulin_Polymerization Tubulin_Binding Tubulin Binding Assay Biochemical_Assays->Tubulin_Binding Cell_Viability Cell Viability/Cytotoxicity Assay Cell_Based_Assays->Cell_Viability Immunofluorescence Immunofluorescence Microscopy Cell_Based_Assays->Immunofluorescence Cell_Cycle Cell Cycle Analysis Cell_Based_Assays->Cell_Cycle Analysis Data Analysis and Comparison Tubulin_Polymerization->Analysis Tubulin_Binding->Analysis Cell_Viability->Analysis Immunofluorescence->Analysis Cell_Cycle->Analysis Conclusion Conclusion: Efficacy and Mechanism Analysis->Conclusion

References

comparative analysis of Zampanolide and dactylolide cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Evaluation of Two Marine-Derived Microtubule-Stabilizing Agents

Published: December 16, 2025

A detailed comparative guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of zampanolide and dactylolide, two structurally related macrolides of marine origin. This guide provides a comprehensive overview of their performance against various cancer cell lines, supported by experimental data, detailed methodologies, and pathway visualizations.

This compound and dactylolide, both isolated from marine sponges, are potent microtubule-stabilizing agents that have garnered significant interest in the field of oncology.[1][2] Their unique mechanism of action, involving covalent binding to β-tubulin, sets them apart from other microtubule inhibitors like paclitaxel.[3][4] This guide presents a comparative analysis of their cytotoxic activities, highlighting key differences in potency and efficacy.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and dactylolide has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from various studies are summarized below. This compound consistently demonstrates significantly higher potency, often in the low nanomolar range, whereas dactylolide's activity is typically in the micromolar range.[1][3] A notable feature of both compounds is their ability to circumvent multidrug resistance, showing similar efficacy in both drug-sensitive and drug-resistant cell lines.[1][3]

Cell LineCompoundIC50 / GI50 (nM)Reference
A2780 (Ovarian Carcinoma)This compound7.1 ± 0[3]
Dactylolide10,000[3]
A2780AD (Multidrug-Resistant Ovarian Carcinoma)This compound7.5 ± 0.6[3]
Dactylolide10,000[3]
P388 (Murine Leukemia)This compound2 - 10[1]
A549 (Lung Carcinoma)This compound2 - 10[1]
HT29 (Colon Carcinoma)This compound2 - 10[1]
Mel28 (Melanoma)This compound2 - 10[1]
HL-60 (Promyelocytic Leukemia)(-)-Dactylolide25 - 99 ng/mL[5]
K-562 (Chronic Myelogenous Leukemia)(-)-Dactylolide25 - 99 ng/mL[5]
HCC-2998 (Colon Adenocarcinoma)(-)-Dactylolide25 - 99 ng/mL[5]
SF-539 (Glioblastoma)(-)-Dactylolide25 - 99 ng/mL[5]
SK-OV-3 (Ovarian Cancer)Dactylolide40% inhibition at 3.2 µg/mL[6]
L1210 (Lymphocytic Leukemia)Dactylolide63% inhibition at 3.2 µg/mL[6]
TNBC Cell Lines (HCC1937, BT-549, MDA-MB-231, HCC1806, HCC70, MDA-MB-453)This compound2.8 - 5.4[4]

Note: ng/mL values for (-)-Dactylolide are presented as reported in the source and highlight its activity in a different concentration range compared to this compound.

Experimental Protocols

The following section details the methodologies employed in the cited studies to determine the cytotoxicity of this compound and dactylolide.

Cell Lines and Culture Conditions
  • Cell Lines: A variety of human cancer cell lines were used, including A2780 (ovarian), A2780AD (multidrug-resistant ovarian), P388 (leukemia), A549 (lung), HT29 (colon), Mel28 (melanoma), HL-60 (leukemia), K-562 (leukemia), HCC-2998 (colon), SF-539 (glioblastoma), SK-OV-3 (ovarian), L1210 (leukemia), and a panel of triple-negative breast cancer (TNBC) cell lines.[1][3][4][5]

  • Culture Medium: Cells were typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics (penicillin/streptomycin).

  • Incubation Conditions: Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

The most common method used to assess cytotoxicity was the Sulforhodamine B (SRB) assay.

  • Cell Plating: Cells were seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Drug Treatment: The following day, cells were treated with various concentrations of this compound or dactylolide. A vehicle control (e.g., DMSO) was also included.

  • Incubation: The plates were incubated for a specified period, typically 48 to 72 hours.[7]

  • Cell Fixation: After incubation, the cells were fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells were stained with Sulforhodamine B dye.

  • Washing: Unbound dye was removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye was solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance was read on a microplate reader at a wavelength of 515 nm.

  • Data Analysis: The IC50 or GI50 values were calculated from the dose-response curves.

Mechanism of Action and Signaling Pathway

This compound and dactylolide exert their cytotoxic effects by stabilizing microtubules. This action disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, particularly mitosis. The stabilization of microtubules leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[1][4] The key mechanistic steps are outlined below.

G Mechanism of Microtubule Stabilization by this compound and Dactylolide cluster_drug Drug Action cluster_tubulin Cellular Target cluster_effect Cellular Effects This compound This compound beta_Tubulin β-Tubulin (Taxane Site) This compound->beta_Tubulin Covalent Binding Dactylolide Dactylolide Dactylolide->beta_Tubulin Covalent Binding Microtubule_Stabilization Microtubule Stabilization beta_Tubulin->Microtubule_Stabilization Promotes Polymerization G2M_Arrest G2/M Phase Arrest Microtubule_Stabilization->G2M_Arrest Disrupts Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Covalent binding and microtubule stabilization pathway.

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound and dactylolide is depicted in the following diagram.

G General Workflow for Cytotoxicity Assessment start Start cell_culture Cell Line Culture start->cell_culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding drug_treatment Treatment with this compound/Dactylolide cell_seeding->drug_treatment incubation Incubation (48-72h) drug_treatment->incubation srb_assay Sulforhodamine B (SRB) Assay incubation->srb_assay data_analysis Data Analysis (IC50/GI50 Calculation) srb_assay->data_analysis end End data_analysis->end

Caption: Standard cytotoxicity testing workflow.

References

Zampanolide's Efficacy in Overcoming Taxane Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Zampanolide with other taxane-site microtubule-stabilizing agents, focusing on its ability to overcome common resistance mechanisms. The data presented herein is compiled from peer-reviewed studies and highlights the unique covalent binding mechanism of this compound that contributes to its persistent antitumor activity.

This compound, a marine-derived macrolide, has emerged as a potent microtubule-stabilizing agent (MSA) with a distinct advantage over conventional taxanes like paclitaxel (B517696).[1][2] It binds to the same luminal site on β-tubulin as taxanes but does so covalently, leading to irreversible microtubule stabilization.[3][4] This unique mechanism of action allows this compound to circumvent well-established taxane (B156437) resistance mechanisms, including overexpression of the P-glycoprotein (P-gp) drug efflux pump and specific β-tubulin mutations.[1][5]

Comparative Cytotoxicity in Sensitive and Resistant Cancer Cell Lines

This compound consistently demonstrates low nanomolar cytotoxicity across a range of cancer cell lines.[1] More importantly, it retains its high potency in cell lines that have developed resistance to paclitaxel and other MSAs. This suggests that this compound could be a promising therapeutic candidate for patients who have relapsed or become refractory to taxane-based chemotherapies.

Below is a summary of the comparative growth inhibition (GI₅₀) and inhibitory concentration (IC₅₀) values for this compound and other taxane-site agents in various cancer cell lines.

Cell LineDrugGI₅₀ (nM)[4]IC₅₀ (nM)[3][5]Known Resistance Mechanism
Ovarian Carcinoma
A2780 (sensitive)This compound7.1 ± 0.0None
Paclitaxel3.2 ± 0.3
A2780AD (resistant)This compound7.5 ± 0.6P-gp overexpression
Paclitaxel2500 ± 600
1A9 (parental)This compound4.2 ± 0.1None
Paclitaxel8.8 ± 2.5
Ixabepilone5.9 ± 1.6
PTX22 (mutant)This compound10.8 ± 1.0Ala374Thr β-tubulin mutation
Paclitaxel14.9 ± 4.6
Ixabepilone7.2 ± 1.1
B10 (mutant)This compound8.6 ± 3.2Arg284Gln β-tubulin mutation
Paclitaxel17.2 ± 4.3
Ixabepilone24.9 ± 1.9
Triple-Negative Breast Cancer
MDA-MB-231This compound2.8 ± 0.2Not specified
Paclitaxel2.3 ± 0.2
MDA-MB-468This compound5.4 ± 0.9Not specified
Paclitaxel5.4 ± 0.8
SUM159This compound4.3 ± 0.5Not specified
Paclitaxel3.5 ± 0.3
HCC1806This compound3.9 ± 0.4Not specified
Paclitaxel3.0 ± 0.3
HCC1937This compound4.6 ± 0.5Not specified
Paclitaxel3.9 ± 0.4
Hs578TThis compound4.2 ± 0.5Not specified
Paclitaxel3.6 ± 0.3

Mechanism of Action and Resistance Evasion

This compound and taxanes both promote the stabilization of microtubules by binding to a pocket on β-tubulin and inducing the M-loop to adopt a more structured, helical conformation.[6][7] This structural change enhances lateral contacts between protofilaments, leading to microtubule stabilization, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[1]

However, the key difference lies in the nature of their binding. While taxanes bind reversibly, this compound forms a covalent bond with histidine 229 (H229) of β-tubulin.[4][7] This irreversible binding makes this compound's effect more persistent and less susceptible to resistance mechanisms.[4]

For instance, in cells overexpressing the P-gp efflux pump, reversibly bound drugs like paclitaxel are actively transported out of the cell, reducing their intracellular concentration and efficacy. This compound's covalent binding effectively traps it within the cell, allowing it to maintain its potent activity.[3] Similarly, while certain mutations in the taxane-binding pocket can reduce the affinity of reversibly binding agents, they do not seem to significantly impact the efficacy of this compound, likely due to the strength of the covalent bond formed.[5]

Microtubule_Stabilization_Pathway Signaling Pathway of Taxane-Site Microtubule Stabilizers cluster_1 Cellular Uptake cluster_2 Molecular Interaction cluster_3 Cellular Effects This compound This compound Cell Cancer Cell This compound->Cell Paclitaxel Paclitaxel Paclitaxel->Cell Tubulin β-Tubulin (Taxane Site) Cell->Tubulin Drug binds to β-tubulin M_Loop M-Loop Stabilization Tubulin->M_Loop Induces conformational change MT_Stabilization Microtubule Stabilization M_Loop->MT_Stabilization G2M_Arrest G2/M Cell Cycle Arrest MT_Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of taxane-site microtubule stabilizers.

Experimental Protocols

The data presented in this guide were primarily generated using the following key experimental methodologies:

Cell Viability and Growth Inhibition Assays
  • Sulforhodamine B (SRB) Assay: This colorimetric assay is used to determine cell density by measuring the amount of protein-bound dye.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compounds (e.g., this compound, paclitaxel) for a specified period (e.g., 48 or 72 hours).

    • After treatment, the cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with SRB dye.

    • Unbound dye is washed away, and the protein-bound dye is solubilized.

    • The absorbance is read on a microplate reader, and the GI₅₀ values (the concentration that inhibits cell growth by 50%) are calculated.[4]

  • MTT Assay: This assay measures the metabolic activity of cells as an indicator of cell viability.

    • Cells are seeded and treated similarly to the SRB assay.

    • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved, and the absorbance is measured.

    • IC₅₀ values (the concentration that inhibits 50% of the cell population) are then determined.

Immunofluorescence Microscopy

This technique is used to visualize the effects of the compounds on the microtubule network within the cells.

  • Cells are grown on coverslips and treated with the microtubule-stabilizing agents.

  • After treatment, the cells are fixed, permeabilized, and incubated with a primary antibody that specifically binds to tubulin.

  • A secondary antibody conjugated to a fluorescent dye is then added, which binds to the primary antibody.

  • The cell nuclei are often counterstained with a DNA-binding dye like DAPI.

  • The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. This allows for the observation of changes in microtubule organization, such as the formation of microtubule bundles.[7]

Experimental_Workflow Experimental Workflow for Cross-Resistance Studies cluster_0 Cell Culture cluster_1 Drug Treatment cluster_2 Incubation cluster_3 Endpoint Assays cluster_4 Data Analysis Seed_Cells Seed Sensitive & Resistant Cell Lines Treat_Cells Treat with this compound, Paclitaxel, etc. (Serial Dilutions) Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate SRB_Assay SRB or MTT Assay (Cell Viability) Incubate->SRB_Assay IF_Microscopy Immunofluorescence (Microtubule Morphology) Incubate->IF_Microscopy Calculate_IC50 Calculate IC50/GI50 Values SRB_Assay->Calculate_IC50 Compare_Potency Compare Potency & Resistance Ratios Calculate_IC50->Compare_Potency

Caption: Workflow for assessing cross-resistance of microtubule-targeting agents.

Conclusion

References

Evaluating the Synergistic Potential of Zampanolide in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Zampanolide, a potent microtubule-stabilizing agent (MSA) of marine origin, has garnered significant interest in the oncology research community for its efficacy in multi-drug resistant cancer cell lines.[1][2] Its unique covalent binding to the taxane (B156437) site on β-tubulin distinguishes it from other MSAs like paclitaxel.[1] This guide provides an objective comparison of this compound's synergistic effects when combined with other anticancer drugs, supported by available preclinical data. The primary focus of existing research has been on combinations with other microtubule-targeting agents, with a notable lack of published data on its synergistic potential with other classes of chemotherapy or targeted agents.

Synergistic Effects with Other Microtubule-Stabilizing Agents

A key study investigated the synergistic potential of this compound with other MSAs in the 1A9 human ovarian carcinoma cell line. The findings, summarized in the table below, indicate a lack of synergy and, in some cases, slight antagonism.

Combination Drug Binding Site Mean Combination Index (CI) at 50% Fraction Affected Interpretation
PaclitaxelTaxoid~1.2Antagonism
IxabepiloneTaxoid~1.0Additive
DiscodermolideTaxoid~1.0Additive
Peloruside ALaulimalide/Peloruside~1.0Additive
LaulimalideLaulimalide/Peloruside~1.3Antagonism

Data Interpretation: The Combination Index (CI) is a quantitative measure of drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The data suggests that combining this compound with other MSAs that bind to either the taxoid site or the laulimalide/peloruside site does not result in a synergistic enhancement of anticancer activity.[3][4]

Experimental Protocols

The evaluation of synergy between this compound and other MSAs was conducted using a checkerboard assay format with subsequent analysis using the Chou-Talalay method to determine Combination Index (CI) values.

Cell Line: 1A9 human ovarian carcinoma cells.

Methodology:

  • Cell Seeding: Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Combination Treatment: A matrix of drug concentrations was prepared, with this compound concentrations arrayed along one axis and the combination drug concentrations along the other. Cells were treated with these drug combinations for a specified duration (typically 72 hours).

  • Cell Viability Assessment: Following drug incubation, cell viability was assessed using a standard method such as the MTT or SRB assay to determine the fraction of cells affected at each drug concentration combination.

  • Data Analysis: The dose-response data for each drug alone and in combination were used to calculate the Combination Index (CI) using software such as CalcuSyn. The CI values were determined at different effect levels (e.g., 50%, 75%, and 90% fraction affected).

Signaling Pathways and Experimental Workflow

The primary mechanism of action for this compound and the compared MSAs involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. The lack of synergy suggests that their interaction at the same or functionally related targets does not produce a greater-than-additive effect.

Below are diagrams illustrating the mechanism of action and the experimental workflow for evaluating drug synergy.

G Mechanism of Action of Microtubule-Stabilizing Agents cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Microtubule Depolymerization Microtubule Depolymerization Microtubule Polymerization->Microtubule Depolymerization Microtubule Stabilization Microtubule Stabilization This compound This compound This compound->Microtubule Stabilization Other_MSAs Other MSAs (Paclitaxel, etc.) Other_MSAs->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of action of this compound and other MSAs.

G Experimental Workflow for Synergy Evaluation Cell Seeding Cell Seeding Drug Combination Treatment Drug Combination Treatment Cell Seeding->Drug Combination Treatment Cell Viability Assay Cell Viability Assay Drug Combination Treatment->Cell Viability Assay Data Analysis (Chou-Talalay) Data Analysis (Chou-Talalay) Cell Viability Assay->Data Analysis (Chou-Talalay) Synergy Determination (CI Value) Synergy Determination (CI Value) Data Analysis (Chou-Talalay)->Synergy Determination (CI Value)

Caption: Workflow for assessing drug synergy.

Synergistic Effects with Other Anticancer Drug Classes

Currently, there is a significant gap in the published literature regarding the synergistic effects of this compound in combination with other classes of anticancer drugs, such as:

  • DNA damaging agents (e.g., cisplatin, doxorubicin)

  • Topoisomerase inhibitors (e.g., etoposide, irinotecan)

  • Antimetabolites (e.g., 5-fluorouracil, gemcitabine)

  • Targeted therapies (e.g., kinase inhibitors)

The absence of such studies limits a comprehensive evaluation of this compound's potential in combination chemotherapy regimens beyond other microtubule-stabilizing agents.

Conclusion and Future Directions

The available preclinical evidence suggests that this compound does not exhibit synergistic effects when combined with other microtubule-stabilizing agents.[3][4] This lack of synergy may be attributed to their shared mechanism of action, where the covalent and potent binding of this compound to microtubules may occlude any potential for cooperative effects from other MSAs.

For drug development professionals, the potent, single-agent activity of this compound, especially in drug-resistant models, remains its most compelling feature.[1][2] Future research should prioritize the investigation of this compound in combination with a broader range of anticancer drugs that target distinct cellular pathways. Such studies will be crucial in determining the full therapeutic potential of this compound and its optimal placement in future cancer treatment paradigms. The exploration of combinations with agents that induce cell stress or target DNA repair pathways could be a promising avenue for future investigation.

References

A Comparative Guide to the In Vivo Efficacy of Zampanolide and Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two microtubule-stabilizing agents, Zampanolide and Docetaxel. While both compounds share a common mechanism of action by disrupting microtubule dynamics, key differences in their molecular interactions and preclinical performance exist. This document synthesizes available experimental data to offer an objective comparison for researchers in oncology and drug development.

At a Glance: Key Efficacy Parameters

The following table summarizes the in vivo efficacy of this compound and Docetaxel in a key preclinical model, the MDA-MB-231 triple-negative breast cancer (TNBC) xenograft. It is important to note that a direct head-to-head in vivo study has not been published; therefore, this comparison is based on data from separate studies utilizing the same cancer cell line xenograft model.

ParameterThis compoundDocetaxel
Cancer Model MDA-MB-231 Human Breast Cancer XenograftMDA-MB-231 Human Breast Cancer Xenograft
Administration Route Intratumoral (i.t.)Intraperitoneal (i.p.)
Dosage 15 µg (total dose of 30 µg over two injections)[1]10 mg/kg[2][3]
Treatment Schedule Two injections on day 0 and day 7[1]Once on day 1 and day 22 (every 3 weeks)[2] or on day 1 and 5[3]
Tumor Growth Inhibition Significant decrease in tumor volume compared to vehicle control[1]50% inhibition of tumor growth[3]
Observed Toxicity/Potency Systemic administration (1.0 mg/kg i.p.) was highly toxic, indicating bioavailability but a narrow therapeutic window.[4]Generally well-tolerated at effective doses in xenograft models.
Key Finding Potent and persistent antitumor efficacy with localized administration.[4]Effective in inhibiting tumor growth with systemic administration.[3]

Mechanism of Action: A Tale of Two Binders

Both this compound and Docetaxel are classified as microtubule-stabilizing agents (MSAs), which function by promoting the polymerization of tubulin and inhibiting its depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[4][5]

However, a critical distinction lies in their binding to β-tubulin. Docetaxel, a member of the taxane (B156437) family, binds non-covalently to the taxane site on β-tubulin.[5] In contrast, this compound also binds to the taxane site but does so covalently.[4][6] This irreversible binding is thought to contribute to its high potency and persistent effects, and may offer an advantage in overcoming certain mechanisms of drug resistance, such as those mediated by drug efflux pumps.[4][7]

Microtubule_Stabilization_Pathway Signaling Pathway of Microtubule-Stabilizing Agents cluster_0 Drug Action cluster_1 Cellular Target & Process cluster_2 Cellular Consequences This compound This compound Tubulin β-Tubulin (Taxane Site) This compound->Tubulin Covalent Binding Docetaxel Docetaxel Docetaxel->Tubulin Non-covalent Binding Microtubule_Assembly Microtubule Polymerization (Stabilization) Tubulin->Microtubule_Assembly Promotes Microtubule_Disassembly Microtubule Depolymerization (Inhibition) Tubulin->Microtubule_Disassembly Inhibits Mitotic_Arrest G2/M Phase Arrest Microtubule_Assembly->Mitotic_Arrest Microtubule_Disassembly->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 1: Mechanism of action for this compound and Docetaxel.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and further investigation.

This compound In Vivo Xenograft Study[1][4]
  • Cell Line: MDA-MB-231 human triple-negative breast cancer cells.

  • Animal Model: Female athymic nude mice.

  • Tumor Inoculation: MDA-MB-231 cells were implanted subcutaneously.

  • Treatment Groups:

    • This compound: 15 µg in 100 µL PBS administered via intratumoral injection.

    • Vehicle Control: 3 µL DMSO in 100 µL PBS administered via intratumoral injection.

  • Treatment Schedule: Injections were given on day 0 and day 7 of the trial.

  • Efficacy Endpoint: Tumor volume was measured three times a week using calipers. The study concluded when the first tumor reached the endpoint volume of 2000 mm³.

  • Statistical Analysis: Differences in tumor volume between treatment groups were analyzed using a two-way ANOVA with Sidak's posthoc test.

Docetaxel In Vivo Xenograft Study[2][3]
  • Cell Line: MDA-MB-231 human triple-negative breast cancer cells.

  • Animal Model: Nude mice.

  • Tumor Inoculation: MDA-MB-231 cells were implanted subcutaneously.

  • Treatment Groups:

    • Docetaxel: 10 mg/kg administered via intraperitoneal injection.

    • Vehicle Control.

  • Treatment Schedule: One study administered treatment on day 1 and day 22 (every 3 weeks)[2], while another administered it on day 1 and day 5[3].

  • Efficacy Endpoint: Tumor growth was monitored, and tumor weight was measured at the end of the experiment.

  • Statistical Analysis: Statistical significance of differences between treatment groups was assessed.

Experimental_Workflow General In Vivo Xenograft Experimental Workflow Start Start: Cell Culture (MDA-MB-231) Tumor_Inoculation Subcutaneous Inoculation in Nude Mice Start->Tumor_Inoculation Tumor_Growth Tumor Growth to Palpable Size Tumor_Inoculation->Tumor_Growth Treatment_Groups Randomization into Treatment Groups Tumor_Growth->Treatment_Groups Zampanolide_Treatment This compound Administration (Intratumoral) Treatment_Groups->Zampanolide_Treatment Docetaxel_Treatment Docetaxel Administration (Intraperitoneal) Treatment_Groups->Docetaxel_Treatment Vehicle_Control Vehicle Control Administration Treatment_Groups->Vehicle_Control Monitoring Tumor Volume & Body Weight Monitoring Zampanolide_Treatment->Monitoring Docetaxel_Treatment->Monitoring Vehicle_Control->Monitoring Endpoint Endpoint: Tumor Size Limit Reached or Study Duration Complete Monitoring->Endpoint Data_Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Data_Analysis

Figure 2: A generalized workflow for in vivo xenograft studies.

Summary and Future Directions

The available preclinical data suggests that both this compound and Docetaxel are effective agents against triple-negative breast cancer models. This compound exhibits exceptional potency, though its systemic toxicity presents a significant hurdle.[4] Its efficacy with localized, intratumoral administration, however, highlights its potential for specific therapeutic applications where direct tumor access is feasible.[1][4] The covalent nature of this compound's binding to tubulin is a promising feature that may translate to sustained efficacy and the ability to overcome certain taxane resistance mechanisms.[4]

Docetaxel remains a clinically relevant and effective microtubule-stabilizing agent with a well-established therapeutic window for systemic administration.[3] Its proven efficacy in various cancer types, including TNBC, makes it a standard against which new agents are compared.

Future research should aim for a direct comparative in vivo study of this compound and Docetaxel in multiple cancer models, including taxane-resistant variants. Furthermore, the development of drug delivery systems or structural modifications to improve the therapeutic index of this compound could unlock its full clinical potential. Such studies will be crucial in determining the optimal positioning of these potent microtubule-stabilizing agents in the oncology treatment landscape.

References

Zampanolide vs. Laulimalide: A Comparative Guide to their Distinct Microtubule Binding and Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of zampanolide and laulimalide (B1674552), two potent marine-derived microtubule-stabilizing agents. While both compounds exhibit profound anti-cancer properties by targeting the microtubule cytoskeleton, they achieve this through distinct mechanisms of action, offering different advantages and potential therapeutic applications. This document summarizes key experimental data, details relevant methodologies, and visualizes their mechanisms for a comprehensive understanding.

At a Glance: Key Differences

FeatureThis compoundLaulimalide
Binding Site Taxane (B156437) site on β-tubulin (luminal)Novel, external site on β-tubulin, spanning two protofilaments
Binding Nature CovalentNon-covalent
Synergy with Taxanes NoYes
Potency Low nanomolar IC50 valuesLow nanomolar IC50 values
MDR Circumvention Yes, potentially due to covalent bindingYes, not a substrate for P-glycoprotein

Data Presentation: Quantitative Comparison

Table 1: In Vitro Cytotoxicity (IC50 Values) of this compound
Cell LineCancer TypeIC50 (nM)Reference
1A9Human Ovarian Carcinoma3.6 - 23.3[1]
A2780Human Ovarian Carcinoma1.9 ± 0.2[2]
A2780AD (MDR)Human Ovarian Carcinoma2.2 ± 0.3[2]
A549Human Lung Carcinoma3.2 ± 0.4[3]
MCF-7Human Breast Adenocarcinoma6.5 ± 0.7[3]
HCT116Human Colorectal Carcinoma7.2 ± 0.8[3]
PC-3Human Prostate Adenocarcinoma2.9 ± 0.4[3]
PC-3/DTX (Docetaxel-Resistant)Human Prostate Adenocarcinoma0.29 - 0.46 (analogue 52)[4]
DU145Human Prostate Carcinoma0.29 - 0.86 (analogue 51/52)[4]
DU145/DTX (Docetaxel-Resistant)Human Prostate Carcinoma0.29 - 0.46 (analogue 52)[4]
HCC1937 (TNBC)Human Breast Carcinoma2.8 - 5.4[5]
Table 2: In Vitro Cytotoxicity (IC50 Values) of Laulimalide
Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-435Human Breast CancerLow nanomolar range[6]
A-10Rat Aortic Smooth MuscleLow nanomolar range[6]
SKVLB-1 (MDR)Human Ovarian CancerLow nanomolar range[6]
DU 145Human Prostate Cancer12.1[7]
HCT-15 (MDR)Human Colon AdenocarcinomaLow nanomolar range[7]
MES-SA (Parental)Human Uterine SarcomaLow nanomolar range[7]
MES-SA/Dx5-Rx1 (MDR)Human Uterine SarcomaLow nanomolar range[7]
PTX10 (Paclitaxel-Resistant)Human Ovarian CancerLow relative resistance values for analogues[8]

Distinct Mechanisms of Microtubule Stabilization

This compound and laulimalide, despite both being potent microtubule-stabilizing agents (MSAs), employ fundamentally different strategies to interact with and stabilize the microtubule polymer.

This compound binds covalently to the well-characterized taxane site on the luminal side of β-tubulin.[2][3] This covalent interaction, specifically with residues N228 and H229, leads to a persistent and irreversible stabilization of the microtubule.[2] This unique binding mode is thought to contribute to its ability to overcome certain forms of drug resistance.[2][3] As a taxane-site binder, this compound does not exhibit synergistic effects with other drugs that occupy the same pocket, such as paclitaxel.[1]

In contrast, laulimalide binds to a novel and distinct site on the exterior surface of the microtubule .[6][8] This binding site is located between two adjacent β-tubulin subunits of different protofilaments, effectively acting as a "molecular staple" to hold the protofilaments together.[9] This external binding site means that laulimalide does not compete with taxanes for binding and, in fact, can act synergistically with them to inhibit cell proliferation and promote tubulin assembly.[8]

cluster_this compound This compound Mechanism cluster_laulimalide Laulimalide Mechanism This compound This compound TaxaneSite Taxane Site (β-tubulin, luminal) This compound->TaxaneSite Binds to CovalentBond Covalent Bond Formation (N228, H229) TaxaneSite->CovalentBond MT_Stab_Z Microtubule Stabilization CovalentBond->MT_Stab_Z Apoptosis_Z Cell Cycle Arrest (G2/M) & Apoptosis MT_Stab_Z->Apoptosis_Z Laulimalide Laulimalide ExternalSite Novel External Site (Inter-protofilament) Laulimalide->ExternalSite Binds to NonCovalent Non-covalent Interaction ExternalSite->NonCovalent MT_Stab_L Microtubule Stabilization NonCovalent->MT_Stab_L Apoptosis_L Cell Cycle Arrest (G2/M) & Apoptosis MT_Stab_L->Apoptosis_L

Distinct Mechanisms of Action

Effects on Microtubule Dynamics and Cellular Processes

Both this compound and laulimalide potently disrupt microtubule dynamics, leading to a cascade of cellular events culminating in apoptosis.

  • Microtubule Polymerization: Both compounds promote the polymerization of tubulin into stable microtubules, even in the absence of GTP.[2][6] this compound induces the formation of abundant, short microtubule bundles, while laulimalide-induced polymers have been observed to be notably long.[2][6]

  • Cell Cycle Arrest: By stabilizing the microtubule network, both agents prevent the proper formation and function of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[3][6]

  • Apoptosis: The prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6]

  • Multidrug Resistance (MDR): A key advantage of both compounds is their ability to circumvent P-glycoprotein (P-gp) mediated drug efflux, a common mechanism of resistance to taxanes.[2][6][7] this compound's covalent binding may "trap" it within the cell, while laulimalide is a poor substrate for P-gp.[2][6]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules, which can be monitored by an increase in light scattering (turbidity).

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds (this compound, Laulimalide) and control (e.g., Paclitaxel, DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Prepare a tubulin polymerization mix on ice containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.

  • Add the desired concentration of tubulin (e.g., 3 mg/mL) to the mix.

  • Pipette test compounds at various concentrations into a pre-warmed 96-well plate (37°C).

  • Initiate the reaction by adding the cold tubulin polymerization mix to each well.

  • Immediately place the plate in the 37°C spectrophotometer and measure the absorbance at 340 nm every minute for 60 minutes.

  • The rate of polymerization (Vmax) and the maximum polymer mass (ODmax) are determined from the kinetic curves.

Cell Viability/Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Plate cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Treat cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 510 nm using a plate reader.

  • Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the effects of the compounds on the microtubule network within cells.

Materials:

  • Cells cultured on glass coverslips

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Treat cells with the test compounds for the desired time.

  • Fix the cells with either paraformaldehyde or methanol.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding.

  • Incubate with the primary anti-tubulin antibody.

  • Wash to remove unbound primary antibody.

  • Incubate with the fluorophore-conjugated secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides with antifade medium.

  • Visualize the microtubule network using a fluorescence microscope.

cluster_workflow Experimental Workflow for Comparing Microtubule Targeting Agents cluster_assays Cellular & Biochemical Assays start Start cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture compound_treatment Compound Treatment (this compound vs. Laulimalide) cell_culture->compound_treatment cytotoxicity Cytotoxicity Assay (e.g., SRB) compound_treatment->cytotoxicity tubulin_polym Tubulin Polymerization Assay compound_treatment->tubulin_polym immunofluorescence Immunofluorescence (Microtubule Morphology) compound_treatment->immunofluorescence cell_cycle Cell Cycle Analysis (Flow Cytometry) compound_treatment->cell_cycle data_analysis Data Analysis & Comparison cytotoxicity->data_analysis tubulin_polym->data_analysis immunofluorescence->data_analysis cell_cycle->data_analysis conclusion Conclusion on Differential Effects data_analysis->conclusion

General Experimental Workflow

Conclusion

This compound and laulimalide represent two distinct classes of microtubule-stabilizing agents with significant potential in oncology. This compound's covalent binding to the taxane site offers a unique mechanism that may be particularly effective against certain forms of drug resistance. Laulimalide's novel external binding site and its ability to synergize with taxanes open up new avenues for combination therapies. The choice between these agents for further drug development will depend on the specific therapeutic context, including the cancer type and the presence of specific resistance mechanisms. The detailed experimental data and protocols provided in this guide serve as a valuable resource for researchers in the field of microtubule-targeted cancer therapy.

References

Safety Operating Guide

Zampanolide: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of Zampanolide, a potent cytotoxic agent. Adherence to these procedures is essential to ensure personnel safety and environmental protection. By providing clear, actionable guidance, we aim to be your trusted partner in laboratory safety and chemical handling, extending our commitment to value beyond the product itself.

This compound is a marine-derived macrolide that acts as a microtubule-stabilizing agent, exhibiting potent cytotoxicity against a range of cancer cell lines.[1][2][3][4][5] Its mechanism of action involves covalent binding to β-tubulin, which makes it a hazardous compound requiring specialized handling and disposal protocols.[6] Due to its cytotoxic nature, all waste contaminated with this compound must be treated as hazardous chemical waste.

Essential Safety Precautions

Before handling this compound, it is imperative to consult the available safety information and be familiar with institutional and national guidelines for handling cytotoxic compounds.

Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of chemotherapy-rated gloves.

  • Lab Coat: A disposable, solid-front gown is required.

  • Eye Protection: Use chemical safety goggles.

  • Respiratory Protection: When handling the solid compound or creating solutions, work within a certified chemical fume hood or a biological safety cabinet.

This compound Disposal Protocol

The following step-by-step procedure outlines the proper disposal of this compound and contaminated materials. This process is designed to minimize exposure and ensure waste is handled in accordance with safety regulations.

  • Segregation of Waste: All materials that have come into contact with this compound must be segregated as hazardous cytotoxic waste. This includes:

    • Unused or expired this compound.

    • Contaminated labware (e.g., vials, pipette tips, culture plates).

    • Contaminated PPE (gloves, gowns, etc.).

    • Solutions containing this compound.

    • Spill cleanup materials.

  • Waste Containment:

    • Sharps: Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-resistant sharps container for chemotherapy waste. These containers are typically color-coded (e.g., yellow or black).

    • Solid Waste: Non-sharp solid waste, such as contaminated gloves, gowns, and labware, should be collected in a clearly labeled, leak-proof plastic bag or container designated for cytotoxic waste.

    • Liquid Waste: Aqueous solutions containing this compound should be collected in a sealed, shatter-resistant container. Halogenated and non-halogenated solvent waste should be segregated into their respective, clearly labeled containers. Do not mix with other chemical waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • "Hazardous Chemical Waste"

    • "Cytotoxic Agent: this compound"

    • The primary hazard(s) (e.g., "Toxic")

    • The date accumulation started.

    • The name of the principal investigator or lab contact.

  • Storage: Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal. This area should be clearly marked as a hazardous waste accumulation site.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office. Professional hazardous waste disposal services will ensure the material is incinerated at high temperatures, which is the recommended method for destroying cytotoxic compounds.

Chemical Properties of this compound

The following table summarizes key chemical data for this compound.

PropertyData
Chemical Formula C₃₀H₄₁NO₅
Molecular Weight 511.65 g/mol
Appearance Solid
Mechanism of Action Microtubule-stabilizing agent; covalent binder to β-tubulin
Cytotoxicity (IC₅₀) Low nanomolar range against various cancer cell lines (e.g., 2-10 nM)

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Zampanolide_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Waste Containment & Labeling cluster_final Final Disposal start This compound Handling waste_generated Generation of This compound-Contaminated Waste start->waste_generated is_sharp Is the waste sharp? waste_generated->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Chemotherapy Sharps Container is_sharp->sharps_container Yes solid_waste_container Place in Labeled Cytotoxic Solid Waste Container is_liquid->solid_waste_container No liquid_waste_container Place in Labeled, Sealed Cytotoxic Liquid Waste Container is_liquid->liquid_waste_container Yes label_waste Label Container Correctly sharps_container->label_waste solid_waste_container->label_waste liquid_waste_container->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste ehs_pickup Arrange for EHS Pickup and Incineration store_waste->ehs_pickup

Caption: Logical workflow for the safe disposal of this compound waste.

Experimental Protocols

By following these guidelines, you contribute to a safer laboratory environment and ensure compliance with regulations for handling and disposing of hazardous cytotoxic agents.

References

Personal protective equipment for handling Zampanolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Zampanolide, a potent microtubule-stabilizing agent. Adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination. Given its cytotoxic nature, this compound should be handled with the same precautions as other highly potent antineoplastic agents.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the required PPE for various procedures, based on guidelines for handling hazardous and cytotoxic drugs.

ProcedureRequired Personal Protective Equipment
Receiving/Unpacking - Double Nitrile Gloves- Lab Coat- Safety Goggles
Weighing/Aliquoting (Dry Powder) - Double Nitrile Gloves- Disposable Gown (solid front, long sleeves, elastic cuffs)- N95 or higher Respirator- Safety Goggles and Face Shield
Solution Preparation & Handling - Double Nitrile Gloves- Disposable Gown- Safety Goggles
Waste Disposal - Double Nitrile Gloves- Disposable Gown- Safety Goggles
Spill Cleanup - Double Nitrile Gloves- Disposable Gown- N95 or higher Respirator- Safety Goggles and Face Shield- Shoe Covers

Note: Always consult the specific Safety Data Sheet (SDS) for detailed information on glove compatibility and breakthrough times. Change gloves frequently, and immediately if contaminated.[1]

Operational Plan: Step-by-Step Guidance

2.1. Receiving and Storage

  • Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage. If compromised, do not open. Isolate the package in a designated hazardous material area and contact your institution's Environmental Health and Safety (EHS) office.[1]

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials. The storage area should be marked with a "Cytotoxic Agent" warning sign.[1]

2.2. Handling and Preparation

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II, Type A or Type B biological safety cabinet (BSC) with exhaust discharged to the outdoors.[2]

  • Labeling: All containers with this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date of preparation, and a cytotoxic hazard symbol.[1]

  • Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to minimize aerosolization.[1]

  • Personal Practices: Do not eat, drink, smoke, or apply cosmetics in the laboratory. Wash hands thoroughly before and after handling this compound, even if gloves were worn.[3][4]

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a research laboratory setting, emphasizing safety checkpoints.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect Package Weighing Weighing Storage->Weighing Don PPE Solubilization Solubilization Weighing->Solubilization In Fume Hood/ BSC Cell Culture\nTreatment Cell Culture Treatment Solubilization->Cell Culture\nTreatment Aseptic Technique Incubation Incubation Cell Culture\nTreatment->Incubation Analysis Analysis Incubation->Analysis Decontamination Decontamination Analysis->Decontamination Bleach/Ethanol (B145695) Waste Segregation Waste Segregation Decontamination->Waste Segregation Disposal Disposal Waste Segregation->Disposal Follow EHS Guidelines

Caption: this compound Handling Workflow

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent exposure and environmental contamination.

4.1. Waste Segregation

All waste generated from handling this compound is considered cytotoxic waste and must be segregated from regular laboratory trash.

Waste TypeDisposal Container
Sharps (needles, scalpels, contaminated glass) Puncture-resistant, clearly labeled "Cytotoxic Sharps" container.[2]
Solid Waste (gloves, gowns, bench paper, plasticware) Purple-lidded cytotoxic waste bin or a leak-proof container labeled "Cytotoxic Waste".[5]
Liquid Waste (unused solutions, cell culture media) Leak-proof, screw-cap container clearly labeled "Cytotoxic Liquid Waste". Do not pour down the drain.

4.2. Disposal Procedure

  • Segregate Waste: At the point of generation, place all contaminated materials into the appropriate, labeled cytotoxic waste containers.

  • Secure Containers: When full, securely close all waste containers.[5]

  • Contact EHS: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Do not mix cytotoxic waste with other chemical or biological waste streams unless explicitly permitted by your EHS department.

The following flowchart outlines the decision-making process for the proper disposal of materials contaminated with this compound.

start Material Contaminated with this compound is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_bin Place in Cytotoxic Sharps Container is_sharp->sharps_bin Yes liquid_waste Collect in Labeled Cytotoxic Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Place in Cytotoxic Solid Waste Bin is_liquid->solid_waste No ehs_disposal Dispose via Institutional EHS Procedures sharps_bin->ehs_disposal liquid_waste->ehs_disposal solid_waste->ehs_disposal

Caption: this compound Waste Disposal Decision Tree

Emergency Procedures

5.1. Spills

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Don PPE: Before cleaning, don the appropriate PPE for spill cleanup.

  • Contain Spill: Cover the spill with absorbent pads, starting from the outside and working inwards.

  • Clean Area: Clean the spill area with a detergent solution, followed by a 70% ethanol or 10% bleach solution.

  • Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.

5.2. Personnel Exposure

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
Inhalation Move to fresh air immediately.
Ingestion Do NOT induce vomiting. Rinse mouth with water.

In all cases of personnel exposure, seek immediate medical attention and report the incident to your supervisor and institutional EHS. [1]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Zampanolide
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。